molecular formula C10H15NO2S B592148 2-(Boc-amino)-4-methylthiophene CAS No. 887475-43-6

2-(Boc-amino)-4-methylthiophene

Cat. No.: B592148
CAS No.: 887475-43-6
M. Wt: 213.295
InChI Key: VEOHXHWQOPBOLH-UHFFFAOYSA-N
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Description

2-(Boc-amino)-4-methylthiophene is a protected heterocyclic building block of significant value in advanced medicinal chemistry and drug discovery research. Its primary research application lies in serving as a key synthetic intermediate for the development of articaine-based therapeutics and other novel bioactive molecules. Articaine is a well-known local anesthetic predominantly used in dental practice, characterized by its unique thiophene ring structure . Researchers utilize this Boc-protected precursor to generate novel articaine derivatives with multifunctional properties, such as combined local anesthetic and anti-inflammatory activities, through AI-enhanced molecular generation frameworks like deep simulated annealing . The tert-butoxycarbonyl (Boc) protecting group is a cornerstone in modern organic synthesis, chosen for its stability under basic conditions and its clean removal under mild acidic conditions, allowing for orthogonal protection strategies in complex molecule assembly . As a building block, this compound enables the exploration of structure-activity relationships by facilitating further functionalization of the thiophene core, a privileged scaffold in medicinal chemistry known for its presence in compounds with antiviral, antibacterial, and anti-inflammatory properties . This compound provides researchers with a versatile starting point for designing and synthesizing novel chemical entities aimed at addressing challenges in multifunctional drug development.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

tert-butyl N-(4-methylthiophen-2-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO2S/c1-7-5-8(14-6-7)11-9(12)13-10(2,3)4/h5-6H,1-4H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEOHXHWQOPBOLH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=C1)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 2-(Boc-amino)-4-methylthiophene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 2-(tert-butoxycarbonyl-amino)-4-methylthiophene. This compound, also known as tert-butyl (4-methylthiophen-2-yl)carbamate, is a valuable intermediate in medicinal chemistry and drug development, frequently utilized in the synthesis of complex heterocyclic scaffolds.

Core Chemical Properties

While specific experimental data for 2-(Boc-amino)-4-methylthiophene is not extensively reported in publicly available literature, its chemical properties can be reliably inferred from data on closely related analogs and information from chemical suppliers.

Table 1: Physicochemical Properties of this compound and Related Analogs

PropertyThis compoundtert-Butyl N-(thiophen-2-yl)carbamate (Analog)
CAS Number 887475-43-6[1][2][3][4][5]56267-50-6[6]
Molecular Formula C₁₀H₁₅NO₂S[1][2]C₉H₁₃NO₂S[6]
Molecular Weight 213.30 g/mol [1]199.27 g/mol [6]
Physical Form Solid[2]Not specified
Melting Point Not availableNot available
Boiling Point Not availableNot available
Solubility Not availableNot available
Storage Temperature 2-8°C, Keep in dark place, sealed in dry[2]Not specified

Synthesis and Experimental Protocols

The synthesis of this compound is typically achieved in a two-step process. The first step involves the synthesis of the precursor, 2-amino-4-methylthiophene, commonly via the Gewald reaction. The subsequent step is the protection of the amino group with a tert-butoxycarbonyl (Boc) group.

Step 1: Synthesis of 2-Amino-4-methylthiophene (Gewald Reaction)

The Gewald reaction is a versatile and widely used method for the synthesis of polysubstituted 2-aminothiophenes from a ketone or aldehyde, an active methylene compound, and elemental sulfur in the presence of a base.[7][8][9]

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine the starting materials: an appropriate ketone or aldehyde (e.g., propionaldehyde or acetone to yield the 4-methylthiophene core), an active methylene compound (e.g., malononitrile or ethyl cyanoacetate), and elemental sulfur.

  • Solvent and Base: Add a suitable solvent, such as ethanol or methanol. A basic catalyst, typically a secondary amine like morpholine or piperidine, or a tertiary amine like triethylamine, is then added to the mixture.[7]

  • Reaction Conditions: The reaction mixture is stirred at a temperature ranging from room temperature to 50-60°C. The progress of the reaction is monitored by thin-layer chromatography (TLC).[7]

  • Work-up and Purification: Upon completion, the reaction mixture is cooled. If a precipitate forms, it is collected by filtration and washed with a cold solvent like ethanol. If no precipitate is observed, the solvent is removed under reduced pressure, and the resulting residue is purified by recrystallization or column chromatography to yield the desired 2-aminothiophene derivative.[7]

Step 2: Boc Protection of 2-Amino-4-methylthiophene

The protection of the amino group of 2-amino-4-methylthiophene with a Boc group is a standard procedure in organic synthesis. This is typically achieved using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base.[10]

Experimental Protocol:

  • Reaction Setup: Dissolve the synthesized 2-amino-4-methylthiophene in a suitable solvent, such as a 1:1 mixture of dioxane and water or tetrahydrofuran (THF).

  • Base and Reagent Addition: Add a base, such as sodium bicarbonate or triethylamine, to the solution. Cool the mixture to 0°C in an ice bath. To this cooled solution, add di-tert-butyl dicarbonate (Boc₂O) portion-wise.

  • Reaction Conditions: Allow the reaction mixture to warm to room temperature and stir for several hours. The reaction progress should be monitored by TLC.

  • Work-up and Purification: Once the reaction is complete, add water and extract the product with an organic solvent like ethyl acetate. The combined organic layers are then washed, dried over an anhydrous salt (e.g., sodium sulfate), and the solvent is removed under reduced pressure to yield the crude this compound. Further purification can be achieved by column chromatography or recrystallization.[10]

Spectral Data Analysis

Table 2: Predicted and Analog Spectral Data

SpectrumPredicted Key Signals for this compoundExperimental Data for tert-Butyl N-(thiophen-2-yl)carbamate (Analog)
¹H NMR Signals for the thiophene ring protons, a singlet for the methyl group protons, a singlet for the tert-butyl protons, and a broad singlet for the NH proton.¹H NMR (400 MHz, chloroform-d): δ=6.9(br, 1H, –NH), 6.79(m, 2H, –CH), 6.5(dd, 1H, –CH), 1.5(s, 9H, tBu)[11]
¹³C NMR Signals for the thiophene ring carbons, the methyl carbon, the quaternary and methyl carbons of the tert-butyl group, and the carbonyl carbon of the Boc group.No specific data found.
FT-IR Characteristic peaks for N-H stretching, C-H stretching (aliphatic and aromatic), C=O stretching of the carbamate, and C-S stretching of the thiophene ring.[12]Experimental and theoretical vibrational frequencies have been investigated.[12]
Mass Spec. The molecular ion peak (M⁺) is expected at m/z 213.30. Fragmentation would likely involve the loss of the tert-butyl group or the entire Boc group.The molecular weight is 199.27 g/mol .[6]

Reactivity and Applications

This compound is a stable, protected amine that serves as a versatile building block in organic synthesis. The Boc protecting group is stable to a wide range of nucleophilic and basic conditions, allowing for selective reactions at other positions of the thiophene ring.

The Boc group can be readily removed under acidic conditions, typically using trifluoroacetic acid (TFA) in dichloromethane (DCM) or hydrogen chloride (HCl) in an organic solvent, to liberate the free amine. This amine can then be used for a variety of subsequent reactions, including but not limited to:

  • Acylation and Sulfonylation: Reaction with acyl chlorides, sulfonyl chlorides, or carboxylic acids (using coupling agents) to form amides and sulfonamides.

  • Alkylation and Arylation: N-alkylation or N-arylation reactions.

  • Formation of Heterocycles: Serving as a key precursor for the synthesis of more complex, fused heterocyclic systems containing the thiophene moiety.

The 2-aminothiophene scaffold is a well-known "privileged structure" in medicinal chemistry, appearing in a number of biologically active compounds. Therefore, this compound is a valuable intermediate for the synthesis of novel drug candidates with potential activities across various therapeutic areas.

Visualizations

Synthesis_and_Application cluster_synthesis Synthesis Pathway cluster_application Potential Applications in Drug Discovery Gewald Reaction Gewald Reaction 2-Amino-4-methylthiophene 2-Amino-4-methylthiophene Gewald Reaction->2-Amino-4-methylthiophene Step 1 Boc Protection Boc Protection 2-Amino-4-methylthiophene->Boc Protection Target Compound This compound Boc Protection->Target Compound Step 2 Deprotection Deprotection Target Compound->Deprotection Free Amine 2-Amino-4-methylthiophene Deprotection->Free Amine Further Reactions Acylation, Alkylation, Heterocycle Formation Free Amine->Further Reactions Bioactive Molecules Bioactive Molecules Further Reactions->Bioactive Molecules

Caption: Synthetic pathway and potential applications of this compound.

Experimental_Workflow cluster_gewald Gewald Reaction cluster_boc Boc Protection G1 Combine Ketone/Aldehyde, Active Methylene Compound, and Sulfur G2 Add Solvent and Base G1->G2 G3 Heat and Stir G2->G3 G4 Monitor by TLC G3->G4 G5 Work-up and Purify G4->G5 B1 Dissolve 2-Aminothiophene in Solvent G5->B1 Intermediate B2 Add Base and Boc₂O B1->B2 B3 Stir at Room Temperature B2->B3 B4 Monitor by TLC B3->B4 B5 Work-up and Purify B4->B5

Caption: General experimental workflow for the synthesis of this compound.

References

An In-depth Technical Guide to 2-(Boc-amino)-4-methylthiophene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-(Boc-amino)-4-methylthiophene, also known as tert-butyl (4-methylthiophen-2-yl)carbamate. Due to the limited availability of direct experimental data for this specific compound, this guide leverages data from closely related analogs to present a thorough profile, including its chemical structure, CAS number, a plausible synthetic route with detailed experimental protocols, and predicted physicochemical and spectroscopic properties.

Chemical Identity and Structure

CAS Number: 887475-43-6[1]

IUPAC Name: tert-butyl N-(4-methylthiophen-2-yl)carbamate[1]

Molecular Formula: C₁₀H₁₅NO₂S[1]

Molecular Weight: 213.30 g/mol [1]

Structure:

Canonical SMILES: CC1=CSC(=C1)NC(=O)OC(C)(C)C[1]

Physicochemical and Spectroscopic Data

Table 1: Physicochemical Properties

PropertyValueSource
Molecular Weight 213.30 g/mol Calculated
Melting Point 76-79 °CAnalog Data (ethyl 2-amino-4-methylthiophene-3-carboxylate)[2]
Boiling Point Not available-
Appearance Expected to be a solidGeneral observation for similar compounds
Solubility Expected to be soluble in common organic solvents (e.g., DCM, EtOAc, THF)General knowledge of Boc-protected compounds

Table 2: Spectroscopic Data (Based on Analogs)

TechniqueExpected Peaks/SignalsSource
¹H NMR δ (ppm): ~1.5 (s, 9H, C(CH₃)₃), ~2.2 (s, 3H, thiophene-CH₃), ~6.5-7.0 (m, 2H, thiophene-H), ~8.0-9.0 (br s, 1H, NH)Analog Data (ethyl 2-amino-4-methylthiophene-3-carboxylate and general Boc-group shifts)[2]
¹³C NMR δ (ppm): ~15 (thiophene-CH₃), ~28 (C(CH₃)₃), ~80 (C(CH₃)₃), ~110-140 (thiophene carbons), ~153 (C=O)Analog Data (ethyl 2-amino-4-methylthiophene-3-carboxylate and general Boc-group shifts)[2]
IR ν (cm⁻¹): ~3300 (N-H stretch), ~2980 (C-H stretch), ~1700 (C=O stretch), ~1500-1600 (thiophene ring stretch)General knowledge of functional group frequencies
Mass Spec. m/z: Expected [M+H]⁺ at ~214, [M+Na]⁺ at ~236Calculated

Synthesis and Experimental Protocols

A specific, validated synthesis protocol for this compound is not published. However, a plausible and robust synthetic route can be designed based on the well-established Gewald reaction for the synthesis of the precursor, 2-amino-4-methylthiophene, followed by a standard Boc-protection of the resulting amine.

Proposed Synthetic Pathway

The proposed synthesis involves a two-step process:

  • Step 1: Gewald Synthesis of 2-amino-4-methylthiophene. This multicomponent reaction utilizes a ketone (acetone), an active methylene nitrile (malononitrile or ethyl cyanoacetate), and elemental sulfur in the presence of a base.

  • Step 2: Boc Protection of 2-amino-4-methylthiophene. The resulting aminothiophene is then protected with di-tert-butyl dicarbonate (Boc₂O) under basic conditions.

Detailed Experimental Protocols

Step 1: Synthesis of Ethyl 2-amino-4-methylthiophene-3-carboxylate (A Precursor Analog)

This protocol is adapted from the synthesis of a closely related and well-characterized precursor.[2]

  • Materials:

    • Acetone (0.5 mmol)

    • Ethyl cyanoacetate (0.5 mmol)

    • Elemental sulfur (0.5 mmol)

    • Diethylamine (0.5 mmol)

    • Absolute ethanol (4 ml)

    • Ice-cold water

    • Ethyl acetate

    • Anhydrous sodium sulfate

    • Silica gel for column chromatography (100-200 mesh)

    • Hexane/ethyl acetate (7:3) mixture

  • Procedure:

    • To a solution of elemental sulfur (0.5 mmol) and diethylamine (0.5 mmol) in absolute ethanol (2 ml), add a mixture of acetone (0.5 mmol) and ethyl cyanoacetate (0.5 mmol) in absolute ethanol (2 ml).

    • Stir the reaction mixture constantly for 3 hours at 50°C.

    • Monitor the completion of the reaction using thin-layer chromatography (TLC).

    • Upon completion, quench the reaction mixture with ice-cold water.

    • Extract the product with ethyl acetate.

    • Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product using silica gel column chromatography with a hexane/ethyl acetate (7:3) mixture as the eluent to obtain ethyl 2-amino-4-methylthiophene-3-carboxylate.

Step 2: General Protocol for Boc Protection of an Aminothiophene

This is a general and widely used protocol for the N-Boc protection of amines.[3][4][5]

  • Materials:

    • 2-Amino-4-methylthiophene precursor (1.0 eq)

    • Di-tert-butyl dicarbonate (Boc₂O) (1.1 - 1.5 eq)

    • A suitable base (e.g., triethylamine, diisopropylethylamine, or sodium bicarbonate) (1.5 - 2.0 eq)

    • A suitable solvent (e.g., dichloromethane (DCM), tetrahydrofuran (THF), or a biphasic system)

  • Procedure:

    • Dissolve the 2-amino-4-methylthiophene precursor in the chosen solvent.

    • Add the base to the solution and stir.

    • Add di-tert-butyl dicarbonate (Boc₂O) to the mixture.

    • Stir the reaction at room temperature for 2-12 hours.

    • Monitor the reaction progress by TLC.

    • Once the starting material is consumed, quench the reaction with water or a saturated aqueous solution of ammonium chloride.

    • Extract the product with an organic solvent (e.g., ethyl acetate or DCM).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel or by recrystallization to yield this compound.

Signaling Pathways and Experimental Workflows

As of the current literature, this compound has not been implicated in any specific signaling pathways. Its primary utility lies as a versatile building block in medicinal chemistry and drug discovery, where the thiophene moiety can act as a bioisostere for a phenyl ring, and the Boc-protected amine allows for further synthetic modifications.

The following diagram illustrates the logical workflow for the proposed synthesis of this compound.

Synthesis_Workflow Acetone Acetone Gewald Gewald Reaction Acetone->Gewald ActiveNitrile Active Methylene Nitrile ActiveNitrile->Gewald Sulfur Elemental Sulfur Sulfur->Gewald Base1 Base (e.g., Diethylamine) Base1->Gewald Purification1 Purification (Column Chromatography) Gewald->Purification1 Precursor 2-Amino-4-methylthiophene (Precursor) BocProtection Boc Protection Precursor->BocProtection Boc2O Di-tert-butyl dicarbonate (Boc₂O) Boc2O->BocProtection Base2 Base (e.g., TEA) Base2->BocProtection Purification2 Purification (Column Chromatography or Recrystallization) BocProtection->Purification2 Product This compound (Final Product) Purification1->Precursor Purification2->Product

Caption: Proposed synthetic workflow for this compound.

Conclusion

This compound is a valuable, yet not extensively characterized, building block for organic synthesis, particularly in the field of medicinal chemistry. This guide provides a foundational understanding of its properties and a practical, plausible route for its synthesis. The provided protocols, based on well-established chemical transformations, offer a starting point for researchers to produce and utilize this compound in their synthetic endeavors. Further experimental validation of its physicochemical properties and exploration of its biological activities are warranted to fully unlock its potential in drug discovery and materials science.

References

Spectroscopic Characterization of 2-(Boc-amino)-4-methylthiophene: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a detailed analysis of the expected spectroscopic data for the compound 2-(tert-butoxycarbonylamino)-4-methylthiophene, a key intermediate in the development of various pharmaceutically active molecules. This document is intended for researchers, scientists, and professionals in the field of drug development, offering a comprehensive overview of its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics. The insights provided herein are grounded in established spectroscopic principles and comparative analysis with structurally related molecules, ensuring a robust framework for the identification and characterization of this compound.

Molecular Structure and Spectroscopic Overview

The structure of 2-(Boc-amino)-4-methylthiophene incorporates a thiophene ring, a common scaffold in medicinal chemistry, substituted with a Boc-protected amine at the 2-position and a methyl group at the 4-position. The Boc (tert-butoxycarbonyl) protecting group is frequently employed in organic synthesis to temporarily mask the reactivity of an amine functionality. The accurate interpretation of its spectroscopic data is crucial for reaction monitoring, quality control, and final product verification.

Due to the limited availability of published experimental spectra for this specific molecule, this guide will present predicted data based on the analysis of structurally similar compounds and fundamental spectroscopic principles. The primary reference compound for this analysis is tert-butyl N-(thiophen-2-yl)carbamate, which lacks the 4-methyl group.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR will provide distinct signals corresponding to each unique proton and carbon environment.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show signals for the thiophene ring protons, the methyl group protons, the NH proton of the carbamate, and the tert-butyl protons.

Experimental Protocol for ¹H NMR:

A standard protocol for acquiring a ¹H NMR spectrum involves dissolving approximately 5-10 mg of the sample in 0.6-0.7 mL of a deuterated solvent, such as deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆), containing 0.03-0.05% v/v tetramethylsilane (TMS) as an internal standard. The spectrum is typically recorded on a 400 MHz or 500 MHz spectrometer.

Predicted ¹H NMR Data (in CDCl₃):

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~ 7.0 - 7.5Broad Singlet1HN-H
~ 6.5 - 6.7Singlet1HThiophene C5-H
~ 6.2 - 6.4Singlet1HThiophene C3-H
~ 2.2Singlet3H4-CH₃
~ 1.5Singlet9HC(CH₃)₃

Causality Behind Predictions:

  • The N-H proton of the carbamate is expected to be a broad singlet due to quadrupole broadening and potential hydrogen bonding. Its chemical shift can be highly dependent on concentration and solvent.

  • The thiophene protons at positions 3 and 5 will appear as singlets due to the substitution pattern. The proton at C5 is typically downfield compared to the proton at C3. For comparison, in tert-butyl N-(thiophen-2-yl)carbamate, the thiophene protons appear as a multiplet around 6.79 ppm and a double doublet at 6.5 ppm[1]. The introduction of the electron-donating methyl group at C4 is expected to slightly shield the adjacent protons.

  • The methyl group at C4 will appear as a sharp singlet in the aliphatic region.

  • The nine protons of the tert-butyl group will be magnetically equivalent and thus appear as a sharp singlet, typically around 1.5 ppm.

¹³C NMR Spectroscopy

The proton-decoupled ¹³C NMR spectrum will provide a single peak for each unique carbon atom in the molecule.

Experimental Protocol for ¹³C NMR:

The sample is prepared as for ¹H NMR, though a higher concentration (20-50 mg) may be required for a good signal-to-noise ratio. The spectrum is recorded on the same spectrometer, typically with a wider spectral width.

Predicted ¹³C NMR Data (in CDCl₃):

Chemical Shift (δ, ppm)Assignment
~ 152-154C=O (carbamate)
~ 140-142Thiophene C2
~ 135-137Thiophene C4
~ 118-120Thiophene C5
~ 110-112Thiophene C3
~ 80-82C (CH₃)₃
~ 28C(C H₃)₃
~ 154-CH₃

Causality Behind Predictions:

  • The carbonyl carbon of the Boc group is expected to be the most downfield signal.

  • The quaternary carbon of the tert-butyl group appears around 80-82 ppm.

  • The three methyl carbons of the tert-butyl group are equivalent and appear as a single peak around 28 ppm.

  • The chemical shifts of the thiophene carbons are influenced by the substituents. The carbon bearing the amino group (C2) will be downfield. The methyl-substituted carbon (C4) will also be in the aromatic region.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to molecular vibrations.

Experimental Protocol for IR Spectroscopy:

The IR spectrum can be obtained using an Attenuated Total Reflectance (ATR) accessory on an FTIR spectrometer. A small amount of the solid sample is placed on the ATR crystal, and the spectrum is recorded. Alternatively, a KBr pellet can be prepared.

Predicted IR Data:

Wavenumber (cm⁻¹)IntensityAssignment
~ 3300 - 3400Medium, SharpN-H Stretch
~ 2950 - 3000Medium-StrongC-H Stretch (aliphatic)
~ 1700 - 1730StrongC=O Stretch (carbamate)
~ 1500 - 1550MediumN-H Bend and C-N Stretch
~ 1150 - 1250StrongC-O Stretch (carbamate)

Causality Behind Predictions:

  • The N-H stretching vibration of the carbamate typically appears as a sharp band in the 3300-3400 cm⁻¹ region.

  • The strong absorption around 1700-1730 cm⁻¹ is characteristic of the carbonyl group in the Boc protecting group.

  • The C-H stretching of the methyl and tert-butyl groups will be observed just below 3000 cm⁻¹.

  • The fingerprint region (below 1500 cm⁻¹) will contain complex vibrations related to the thiophene ring and other single bonds.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.

Experimental Protocol for Mass Spectrometry:

For Electrospray Ionization (ESI), the sample is dissolved in a suitable solvent like methanol or acetonitrile and infused into the mass spectrometer. For Electron Ionization (EI), a solid probe or a GC inlet can be used.

Predicted Mass Spectrometry Data (ESI+):

m/zInterpretation
214.08[M+H]⁺ (protonated molecule)
236.06[M+Na]⁺ (sodium adduct)
158.05[M - C₄H₈ + H]⁺ (loss of isobutylene)
114.04[M - Boc + H]⁺ (loss of the Boc group)

Causality Behind Predictions:

  • The molecular weight of this compound (C₁₀H₁₅NO₂S) is 213.3 g/mol . In positive ion ESI, the protonated molecule [M+H]⁺ at m/z 214.08 would be the base peak.

  • A common fragmentation pathway for Boc-protected amines is the loss of isobutylene (56 Da) to give the corresponding carbamic acid, which can then decarboxylate. Another prominent fragmentation is the loss of the entire Boc group (100 Da).

Visualizations

Molecular Structure

Caption: Molecular structure of this compound.

Spectroscopic Correlation Workflow

Spectroscopic_Workflow cluster_Sample Sample Preparation cluster_Techniques Spectroscopic Techniques cluster_Data Data Analysis cluster_Interpretation Structural Elucidation Sample This compound NMR NMR (¹H, ¹³C) Sample->NMR IR FTIR (ATR) Sample->IR MS Mass Spec (ESI) Sample->MS NMR_Data Chemical Shifts Coupling Constants Integration NMR->NMR_Data IR_Data Vibrational Frequencies (Functional Groups) IR->IR_Data MS_Data Molecular Ion Peak Fragmentation Pattern MS->MS_Data Structure Verified Structure NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: Workflow for spectroscopic characterization.

Conclusion

The comprehensive spectroscopic analysis outlined in this guide provides a robust framework for the identification and characterization of this compound. By understanding the expected NMR, IR, and MS data, researchers can confidently verify the synthesis of this important building block and ensure its purity for subsequent applications in drug discovery and development. The provided protocols and interpretations serve as a valuable resource for scientists working with this and structurally related compounds.

References

An In-depth Technical Guide to the Synthesis of 2-(Boc-amino)-4-methylthiophene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a detailed guide to the synthesis of 2-(tert-butoxycarbonyl-amino)-4-methylthiophene, a valuable heterocyclic building block in medicinal chemistry and drug development. Two primary synthetic routes from common starting materials are presented: the Gewald multicomponent reaction followed by amine protection, and the Buchwald-Hartwig cross-coupling amination. This guide includes detailed experimental protocols, quantitative data where available, and logical workflow diagrams to assist researchers in the successful synthesis of this compound.

Introduction

Substituted thiophenes are a prominent class of heterocyclic compounds frequently incorporated into the core structures of pharmaceuticals and functional materials. The 2-aminothiophene motif, in particular, serves as a versatile scaffold for the development of various therapeutic agents. The protection of the amino group, often with the acid-labile tert-butoxycarbonyl (Boc) group, is a crucial step in multi-step syntheses to allow for selective functionalization of the thiophene ring. This document outlines two robust and adaptable methods for the preparation of 2-(Boc-amino)-4-methylthiophene.

Synthetic Strategies

Two principal synthetic pathways are detailed below. The choice of route may depend on the availability of starting materials, scalability, and the desired purity of the final product.

Route 1: Gewald Synthesis and Subsequent Boc Protection

This approach involves the initial construction of the 2-amino-4-methylthiophene ring via the Gewald reaction, a one-pot multicomponent reaction, followed by the protection of the resulting primary amine with a Boc group.

Route 2: Buchwald-Hartwig Amination

This route entails the palladium-catalyzed cross-coupling of a pre-functionalized thiophene, 2-bromo-4-methylthiophene, with a source of the Boc-protected amino group.

Route 1: Gewald Synthesis and Boc Protection

This two-step sequence is an efficient method for accessing the target molecule, leveraging the power of the Gewald reaction to rapidly assemble the thiophene core.

Step 1: Synthesis of 2-amino-4-methylthiophene

Experimental Protocol: General Gewald Synthesis

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the carbonyl compound (e.g., propionaldehyde, 1.0 equiv.), the active methylene nitrile (e.g., malononitrile, 1.0 equiv.), and elemental sulfur (1.1 equiv.).

  • Solvent and Base Addition: Add a suitable solvent, such as ethanol or methanol, and a catalytic amount of a base (e.g., morpholine or triethylamine, 0.1-0.2 equiv.).

  • Reaction: Stir the reaction mixture at a temperature ranging from room temperature to 50°C. The reaction progress should be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, cool the mixture to room temperature. If a precipitate forms, it can be collected by filtration and washed with cold ethanol. If no precipitate is observed, the solvent is removed under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

Quantitative Data for an Analogous Synthesis: Ethyl 2-amino-4-methylthiophene-3-carboxylate [4]

Starting MaterialsReagentsSolventTemp.TimeYield
Acetone (0.5 mmol)Ethyl cyanoacetate (0.5 mmol), Sulfur (0.5 mmol), Diethylamine (0.5 mmol)Absolute Ethanol50°C3 h85%
Step 2: Boc Protection of 2-amino-4-methylthiophene

The protection of the amino group is a standard procedure in organic synthesis. The most common reagent for this transformation is di-tert-butyl dicarbonate ((Boc)₂O) in the presence of a base.[5][6][7]

Experimental Protocol: Boc Protection

  • Dissolution: Dissolve 2-amino-4-methylthiophene (1.0 equiv.) in a suitable solvent such as dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile.

  • Base Addition: Add a base, such as triethylamine (1.5 equiv.) or diisopropylethylamine (DIPEA), to the solution.

  • Reagent Addition: Slowly add di-tert-butyl dicarbonate ((Boc)₂O, 1.1-1.2 equiv.) to the stirred solution at room temperature.

  • Reaction: Stir the reaction mixture at room temperature and monitor its progress by TLC.

  • Work-up: Once the reaction is complete, the mixture is typically washed with water and brine. The organic layer is then dried over anhydrous sodium sulfate or magnesium sulfate.

  • Purification: After filtration, the solvent is removed under reduced pressure to yield the crude product, which can be further purified by column chromatography or recrystallization if necessary.

General Yields for Boc Protection: This reaction typically proceeds in high yield, often exceeding 90%.

Logical Workflow for Route 1

Gewald Synthesis and Boc Protection cluster_start Starting Materials cluster_boc Boc Protection Propionaldehyde Propionaldehyde Gewald Gewald Reaction (Base, Solvent, Heat) Propionaldehyde->Gewald Malononitrile Malononitrile Malononitrile->Gewald Sulfur Sulfur Sulfur->Gewald AminoThiophene 2-Amino-4-methylthiophene Gewald->AminoThiophene BocProtection Boc Protection Reaction (Solvent) AminoThiophene->BocProtection Boc2O (Boc)₂O Boc2O->BocProtection Base Base (e.g., TEA) Base->BocProtection FinalProduct This compound BocProtection->FinalProduct Buchwald-Hartwig Catalytic Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition (Ar-X) Pd0->OxAdd Ar-X in PdII Ar-Pd(II)(X)L_n OxAdd->PdII LigandExch Ligand Exchange (H₂N-Boc) PdII->LigandExch H₂N-Boc in, X⁻ out PdII_Amine Ar-Pd(II)(NH₂Boc)L_n LigandExch->PdII_Amine ReductElim Reductive Elimination PdII_Amine->ReductElim ReductElim->Pd0 Catalyst Regeneration Product Ar-NHBoc ReductElim->Product Product out

References

The Gewald Synthesis: A Comprehensive Technical Guide to Substituted 2-Aminothiophenes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the Gewald synthesis, a cornerstone multicomponent reaction for the preparation of polysubstituted 2-aminothiophenes. This versatile and operationally simple reaction has garnered significant attention in medicinal and materials chemistry due to the prevalence of the 2-aminothiophene scaffold in a wide array of biologically active compounds and functional materials.

Introduction to the Gewald Synthesis

The Gewald reaction, first reported by Karl Gewald in 1966, is a one-pot synthesis that involves the condensation of a ketone or aldehyde with an α-cyanoester in the presence of elemental sulfur and a basic catalyst.[1] The reaction proceeds through a series of steps, including a Knoevenagel condensation, addition of sulfur, and subsequent intramolecular cyclization and tautomerization to yield the highly functionalized 2-aminothiophene ring system.[2] The ready availability of starting materials, mild reaction conditions, and the high degree of substitution achievable make the Gewald synthesis a powerful tool for the generation of diverse chemical libraries.[3][4]

The 2-aminothiophene core is a privileged scaffold in drug discovery, serving as a key building block for numerous therapeutic agents.[1] Notable examples include the anti-inflammatory drug Tinoridine and the antipsychotic Olanzapine.[1] Furthermore, derivatives of 2-aminothiophenes have demonstrated a broad spectrum of biological activities, including anticancer, antimicrobial, and kinase inhibitory effects.[1][5]

Reaction Mechanism and Key Steps

The generally accepted mechanism of the Gewald reaction can be broken down into three principal stages as illustrated below.

Gewald_Mechanism cluster_start Starting Materials cluster_steps Reaction Pathway cluster_product Product ketone Ketone/Aldehyde (R1, R2) knoevenagel Knoevenagel Condensation ketone->knoevenagel cyanoester α-Cyanoester (Z) cyanoester->knoevenagel sulfur Sulfur (S8) sulfur_addition Sulfur Addition sulfur->sulfur_addition base Base base->knoevenagel catalyst base->sulfur_addition promoter intermediate1 α,β-Unsaturated Nitrile knoevenagel->intermediate1 intermediate1->sulfur_addition intermediate2 Thiolate Intermediate sulfur_addition->intermediate2 cyclization Intramolecular Cyclization intermediate2->cyclization intermediate3 Dihydrothiophene cyclization->intermediate3 tautomerization Tautomerization intermediate3->tautomerization product Substituted 2-Aminothiophene tautomerization->product

Caption: The reaction mechanism of the Gewald synthesis.

The reaction is initiated by a base-catalyzed Knoevenagel condensation between the carbonyl compound and the active methylene of the α-cyanoester to form an α,β-unsaturated nitrile.[2] This is followed by the addition of elemental sulfur to the double bond, which, upon heating, leads to an intramolecular cyclization. The final step involves a tautomerization to yield the aromatic 2-aminothiophene.[2]

Quantitative Data Presentation

The versatility of the Gewald synthesis allows for the preparation of a wide range of substituted 2-aminothiophenes. The following tables summarize quantitative data from various reported experimental protocols.

Table 1: Synthesis of 2-Aminothiophenes under Conventional Heating

EntryCarbonyl CompoundActive Methylene NitrileBaseSolventTemp. (°C)Time (h)Yield (%)Reference
1CyclohexanoneMalononitrileMorpholineEthanolReflux2-385-95[6]
2AcetoneEthyl CyanoacetateDiethylamineMethanol50478[4]
34-MethylcyclohexanoneMalononitrilePiperidineDMF60582[7]
4PropiophenoneCyanoacetamideTriethylamineEthanolReflux675[5]
5CyclopentanoneMalononitrileMorpholineNoneRT192[8]

Table 2: Modified Gewald Synthesis Protocols

EntryCarbonyl CompoundActive Methylene NitrileCatalyst/ConditionsSolventTimeYield (%)Reference
1CyclohexanoneMalononitrileL-Proline (10 mol%)DMF2 h84[3]
2Various KetonesMalononitrileUltrasound (40 kHz)Water0.5-1 h42-90[5]
3Various KetonesMalononitrile/Ethyl CyanoacetateCholine chloride/ureaEutectic Solvent2-4 h68-88[5]
4CyclohexanoneMalononitrilePiperidinium Borate (20 mol%)Ethanol/Water (9:1)20 min96[9]
5CyclohexanoneMalononitrileHigh-Speed Vibrating MillingNone30 min94[5]

Experimental Protocols

General Procedure for Gewald Synthesis with Conventional Heating

This protocol describes a typical one-pot synthesis of 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile.

Materials:

  • Cyclohexanone

  • Malononitrile

  • Elemental Sulfur

  • Morpholine

  • Ethanol

Procedure:

  • To a stirred solution of cyclohexanone (10 mmol) and malononitrile (10 mmol) in ethanol (30 mL), add morpholine (1.5 mL).

  • The mixture is stirred at room temperature for 10 minutes.

  • Elemental sulfur (10 mmol) is then added to the reaction mixture.

  • The reaction mixture is heated to reflux and stirred for 2-3 hours.

  • After completion of the reaction (monitored by TLC), the mixture is cooled to room temperature.

  • The precipitated solid is collected by filtration, washed with cold ethanol, and dried under vacuum to afford the desired product.

L-Proline Catalyzed Gewald Synthesis

This protocol outlines an efficient and environmentally friendly approach to the Gewald synthesis.[3]

Materials:

  • Ketone (e.g., Cyclohexanone)

  • Active Methylene Nitrile (e.g., Malononitrile)

  • Elemental Sulfur

  • L-Proline

  • N,N-Dimethylformamide (DMF)

Procedure:

  • A mixture of the ketone (1 mmol), active methylene nitrile (1 mmol), elemental sulfur (1.2 mmol), and L-proline (0.1 mmol) in DMF (5 mL) is stirred in a round-bottom flask.

  • The reaction mixture is heated to 60 °C and stirred for the time indicated by TLC monitoring.

  • Upon completion, the reaction mixture is poured into ice-water (50 mL).

  • The resulting precipitate is collected by filtration, washed with water, and purified by recrystallization from ethanol to give the pure 2-aminothiophene derivative.

Visualization of Workflows and Pathways

Experimental Workflow

The following diagram illustrates a typical experimental workflow for the Gewald synthesis and subsequent analysis.

Experimental_Workflow start Start reagents Mix Ketone, α-Cyanoester, Sulfur, and Base/Catalyst in Solvent start->reagents reaction Heat/Stir (Conventional or Microwave) reagents->reaction monitoring Monitor Reaction Progress (TLC) reaction->monitoring monitoring->reaction Incomplete workup Reaction Work-up (e.g., Precipitation, Extraction) monitoring->workup Complete purification Purification (e.g., Recrystallization, Chromatography) workup->purification characterization Characterization (NMR, IR, MS, Elemental Analysis) purification->characterization end End characterization->end

Caption: A generalized experimental workflow for the Gewald synthesis.

Relevance in Drug Discovery: Kinase Inhibitor Signaling Pathway

2-Aminothiophene derivatives are prominent scaffolds for the design of kinase inhibitors, which are crucial in cancer therapy. These inhibitors often target key signaling pathways, such as the RAS-RAF-MEK-ERK (MAPK) pathway, that are frequently dysregulated in cancer.[10]

Kinase_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS activates GF Growth Factor GF->RTK binds RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Transcription Factors ERK->Transcription Inhibitor 2-Aminothiophene-based Kinase Inhibitor Inhibitor->RAF inhibits Proliferation Cell Proliferation, Survival, Angiogenesis Transcription->Proliferation

Caption: Inhibition of the MAPK signaling pathway by a 2-aminothiophene-based kinase inhibitor.

Conclusion

The Gewald synthesis remains a highly relevant and powerful method for the construction of polysubstituted 2-aminothiophenes. Its operational simplicity, coupled with the biological significance of its products, ensures its continued application in both academic research and industrial drug discovery. The ongoing development of more sustainable and efficient modifications to the classical procedure further enhances the utility of this important name reaction.

References

Physical characteristics and stability of 2-(Boc-amino)-4-methylthiophene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical characteristics, stability, and analytical methodologies for 2-(Boc-amino)-4-methylthiophene, also known as tert-butyl (4-methylthiophen-2-yl)carbamate. This compound is a key intermediate in medicinal chemistry, belonging to the versatile class of 2-aminothiophene derivatives known for their wide range of biological activities.

Core Physical and Chemical Properties

This compound is a solid compound at room temperature. While detailed experimental data on its physical properties are not extensively published, its characteristics can be inferred from supplier specifications and data on structurally related compounds.

PropertyValueReference
CAS Number 887475-43-6[1]
Molecular Formula C₁₀H₁₅NO₂S[1]
Molecular Weight 213.3 g/mol [1]
Physical Form Solid[1]
Purity ≥97%[1]
Storage Conditions 2-8°C, sealed in dry, dark place[1]

Stability Profile

The stability of this compound is influenced by its constituent functional groups: the Boc-protected amine and the thiophene ring.

  • Boc Protecting Group Stability : The tert-butyloxycarbonyl (Boc) group is a widely used amine protecting group known for its stability under basic and nucleophilic conditions. However, it is labile to acidic conditions. Strong acids will lead to the removal of the Boc group. Care should be taken during downstream processing, such as purification by reversed-phase HPLC using eluents containing trifluoroacetic acid (TFA), as prolonged exposure can lead to deprotection. When concentrating fractions containing TFA, the increasing acid concentration can accelerate this process.

  • Thermal Stability : While specific data for this compound is unavailable, thermal deprotection of N-Boc protected amines can occur at elevated temperatures, often above 100°C, and can be influenced by the solvent.

  • General Stability : The recommended storage conditions of refrigeration in a dry, dark environment suggest a sensitivity to heat, moisture, and light. Thiophene rings, while generally stable, can be susceptible to oxidation under certain conditions.

Experimental Protocols

Synthesis Workflow

A plausible synthetic route for this compound could involve the Curtius rearrangement of a corresponding thiophene-2-carbonyl azide in the presence of tert-butyl alcohol. Another common method for the synthesis of the 2-aminothiophene core is the Gewald reaction.

G cluster_synthesis General Synthesis Workflow Start Start Thiophene Precursor 4-Methylthiophene-2-carboxylic acid or related precursor Start->Thiophene Precursor Activation Formation of Acyl Azide Thiophene Precursor->Activation Curtius Rearrangement Curtius Rearrangement with tert-butanol Activation->Curtius Rearrangement Product This compound Curtius Rearrangement->Product Purification Purification (e.g., Column Chromatography) Product->Purification Final Product Final Product Purification->Final Product G cluster_pathway Potential GLP-1 Receptor Signaling Pathway 2AT 2-Aminothiophene Derivative (Potential PAM) GLP1R GLP-1 Receptor 2AT->GLP1R enhances GLP1 GLP-1 GLP1->GLP1R activates AC Adenylate Cyclase GLP1R->AC activates cAMP cAMP AC->cAMP produces PKA Protein Kinase A (PKA) cAMP->PKA activates CREB CREB PKA->CREB phosphorylates Gene_Expression Gene Expression (e.g., Insulin) CREB->Gene_Expression regulates

References

An In-depth Technical Guide to the Boc Protection of 2-Amino-4-methylthiophene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the mechanism, experimental protocols, and key data associated with the tert-butoxycarbonyl (Boc) protection of 2-amino-4-methylthiophene. This reaction is a fundamental transformation in organic synthesis, particularly in the preparation of pharmaceutical intermediates where the modulation of the amino group's reactivity is crucial.

Core Concepts: The Mechanism of Boc Protection

The protection of the primary amino group in 2-amino-4-methylthiophene is typically achieved using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base. The reaction proceeds through a nucleophilic acyl substitution mechanism.

The lone pair of electrons on the nitrogen atom of the amino group acts as a nucleophile, attacking one of the electrophilic carbonyl carbons of the Boc anhydride. This initial attack forms a transient tetrahedral intermediate. Subsequently, the intermediate collapses, leading to the elimination of a tert-butyl carbonate anion as a leaving group. This leaving group is unstable and readily decomposes into the stable products of carbon dioxide (CO₂) gas and a tert-butoxide anion. The tert-butoxide, being a strong base, then deprotonates the protonated carbamate, yielding the final N-Boc protected 2-amino-4-methylthiophene and tert-butanol. The evolution of carbon dioxide gas is a characteristic feature of this reaction.[1][2]

Data Presentation: Reaction Parameters and Expected Outcomes

The following table summarizes typical quantitative data for the Boc protection of aminothiophenes, based on general procedures and analogous reactions.

ParameterValue/ConditionNotes
Starting Material 2-Amino-4-methylthiophene-
Reagent Di-tert-butyl dicarbonate (Boc₂O)Typically 1.05 to 1.2 equivalents are used.
Base Triethylamine (Et₃N), NaOH, or NaHCO₃A slight excess of base is generally used.
Solvent Tetrahydrofuran (THF), Dichloromethane (DCM), or a biphasic mixture (e.g., Dioxane/Water)The choice of solvent can influence reaction time and work-up.
Temperature 0 °C to Room TemperatureThe reaction is often initiated at a lower temperature and then allowed to warm.
Reaction Time 2 - 12 hoursMonitored by Thin Layer Chromatography (TLC).
Typical Yield > 90%High yields are generally expected for this reaction.
Purification Extraction and/or CrystallizationThe crude product is often purified by washing with acidic and basic aqueous solutions, followed by crystallization or chromatography if necessary.

Experimental Protocols

The following is a representative experimental protocol for the Boc protection of 2-amino-4-methylthiophene, compiled from established procedures for similar substrates.

Materials:

  • 2-Amino-4-methylthiophene

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Triethylamine (Et₃N) or Sodium Bicarbonate (NaHCO₃)

  • Tetrahydrofuran (THF) or Dichloromethane (DCM)

  • 1M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate Solution (NaHCO₃)

  • Brine (Saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Rotary Evaporator

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-amino-4-methylthiophene (1.0 eq.) in the chosen solvent (e.g., THF or DCM).

  • Add the base (e.g., triethylamine, 1.2 eq.).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of di-tert-butyl dicarbonate (1.1 eq.) in the same solvent to the stirred mixture.

  • Allow the reaction mixture to warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by TLC until the starting material is consumed.

  • Once the reaction is complete, concentrate the mixture under reduced pressure using a rotary evaporator.

  • Dissolve the residue in a suitable organic solvent like ethyl acetate.

  • Wash the organic layer sequentially with 1M HCl, water, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to afford the crude product.

  • If necessary, purify the product further by recrystallization or column chromatography on silica gel.

Mandatory Visualizations

Caption: Reaction mechanism of Boc protection.

Experimental_Workflow Start Dissolve 2-Amino-4-methylthiophene and Base in Solvent Cool Cool to 0 °C Start->Cool AddBoc Add Boc₂O Solution Cool->AddBoc React Stir at Room Temperature (2-12h, Monitor by TLC) AddBoc->React Concentrate Concentrate under Reduced Pressure React->Concentrate Extract Dissolve in Organic Solvent & Wash Concentrate->Extract Dry Dry Organic Layer Extract->Dry Purify Concentrate & Purify (if necessary) Dry->Purify Product N-Boc-2-amino-4-methylthiophene Purify->Product

Caption: General experimental workflow.

References

An In-Depth Technical Guide to the Reactivity Profile of 2-(Boc-amino)-4-methylthiophene

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive analysis of the reactivity of the thiophene ring in 2-(tert-butoxycarbonylamino)-4-methylthiophene. It is intended for researchers, scientists, and drug development professionals engaged in the synthesis and functionalization of thiophene-based compounds, which are pivotal scaffolds in medicinal chemistry. This document delves into the electronic effects of the substituents, predicts the regioselectivity of electrophilic aromatic substitution reactions, and provides detailed, field-proven protocols for key transformations.

Introduction: The Thiophene Scaffold and the Influence of Substituents

The thiophene ring is an electron-rich five-membered aromatic heterocycle that readily undergoes electrophilic aromatic substitution.[1] Its reactivity, which is greater than that of benzene, is attributed to the ability of the sulfur atom's lone pairs to stabilize the cationic intermediate (σ-complex) formed during the reaction.[1] The position of electrophilic attack is predominantly at the C2 (α) position due to the superior resonance stabilization of the resulting intermediate compared to attack at the C3 (β) position.[2][3]

In the case of 2-(Boc-amino)-4-methylthiophene, the inherent reactivity of the thiophene nucleus is significantly modulated by the electronic properties of the two substituents: the 2-(Boc-amino) group and the 4-methyl group.

  • The 2-(Boc-amino) Group: The tert-butoxycarbonyl (Boc) protecting group is widely used in organic synthesis.[4] While the carbonyl group within the Boc moiety is electron-withdrawing by induction, the nitrogen atom's lone pair directly attached to the thiophene ring exerts a powerful +M (mesomeric) effect, donating electron density into the aromatic system. This electron donation strongly activates the ring towards electrophilic attack. As an activating group, it directs incoming electrophiles to the ortho and para positions. In the context of the 2-substituted thiophene, this corresponds to the C3 and C5 positions.

  • The 4-methyl Group: The methyl group is a classic electron-donating group through a combination of inductive effect (+I) and hyperconjugation. It activates the aromatic ring and also directs electrophiles to the ortho and para positions. For a substituent at the 4-position of the thiophene ring, this directs to the C3 and C5 positions.

The synergistic effect of these two electron-donating groups renders the this compound ring highly nucleophilic and prone to electrophilic substitution under mild conditions.

Regioselectivity of Electrophilic Aromatic Substitution

The directing effects of the 2-(Boc-amino) and 4-methyl groups converge to strongly favor electrophilic attack at the C5 position . Both groups activate this position, leading to a highly stabilized transition state and intermediate. The C3 position is also activated by both substituents, but to a lesser extent. Therefore, while minor amounts of the 3-substituted product might be formed in some cases, the predominant regioisomer will be the 5-substituted product.

Diagram 1: Directing Effects of Substituents

Caption: Directing effects of the substituents.

Key Electrophilic Substitution Reactions and Protocols

The high nucleophilicity of the this compound ring allows for a range of electrophilic substitution reactions to be carried out under relatively mild conditions. The following sections detail the protocols for key transformations.

Halogenation: Bromination with N-Bromosuccinimide (NBS)

Halogenation of electron-rich thiophenes can be achieved with various halogenating agents. N-Bromosuccinimide (NBS) is a mild and selective reagent for the bromination of activated aromatic rings.[5]

Causality of Experimental Choices: The use of NBS provides a low concentration of bromine in situ, which helps to prevent over-bromination and the formation of side products that can occur with elemental bromine. Acetonitrile is a suitable polar aprotic solvent for this reaction. The reaction is typically carried out at room temperature, reflecting the high reactivity of the substrate.

Table 1: Bromination of this compound

ParameterCondition
Electrophile N-Bromosuccinimide (NBS)
Solvent Acetonitrile
Temperature Room Temperature
Predicted Major Product tert-butyl (5-bromo-4-methylthiophen-2-yl)carbamate
Typical Yield >90%

Experimental Protocol: Synthesis of tert-butyl (5-bromo-4-methylthiophen-2-yl)carbamate

  • Reaction Setup: To a solution of this compound (1.0 eq.) in acetonitrile (0.2 M) in a round-bottom flask equipped with a magnetic stir bar, add N-bromosuccinimide (1.05 eq.) portion-wise at room temperature.

  • Reaction Monitoring: Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC) until the starting material is consumed (typically 1-2 hours).

  • Work-up: Upon completion, concentrate the reaction mixture under reduced pressure. Redissolve the residue in ethyl acetate and wash with saturated aqueous sodium thiosulfate solution, followed by brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. The crude product can be purified by flash column chromatography on silica gel (eluting with a gradient of hexane/ethyl acetate) to afford the pure product.

Diagram 2: Experimental Workflow for Bromination

G start Start dissolve Dissolve this compound in Acetonitrile start->dissolve add_nbs Add NBS portion-wise at Room Temperature dissolve->add_nbs stir Stir at RT for 1-2h (Monitor by TLC) add_nbs->stir concentrate Concentrate in vacuo stir->concentrate workup Aqueous Work-up (EtOAc, Na2S2O3, Brine) concentrate->workup purify Purify by Column Chromatography workup->purify end End purify->end

Caption: Workflow for the bromination reaction.

Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction is a mild method for the formylation of electron-rich aromatic and heteroaromatic compounds.[2] The Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF), acts as the electrophile.[6]

Causality of Experimental Choices: The high reactivity of the substrate allows for the use of the less reactive Vilsmeier reagent compared to harsher formylating agents. The reaction is typically performed at low temperatures to control the exothermic reaction and improve selectivity. The hydrolysis of the intermediate iminium salt during work-up yields the aldehyde.

Table 2: Vilsmeier-Haack Formylation of this compound

ParameterCondition
Reagents POCl₃, DMF
Solvent Dichloromethane or DMF
Temperature 0 °C to room temperature
Predicted Major Product tert-butyl (5-formyl-4-methylthiophen-2-yl)carbamate
Typical Yield 70-85%

Experimental Protocol: Synthesis of tert-butyl (5-formyl-4-methylthiophen-2-yl)carbamate

  • Vilsmeier Reagent Formation: In a flame-dried, three-necked flask under an inert atmosphere, cool N,N-dimethylformamide (3.0 eq.) to 0 °C. Add phosphorus oxychloride (1.2 eq.) dropwise with stirring, maintaining the temperature below 10 °C. Stir the mixture at 0 °C for 30 minutes.

  • Reaction with Thiophene: Add a solution of this compound (1.0 eq.) in DMF or dichloromethane dropwise to the freshly prepared Vilsmeier reagent at 0 °C.

  • Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Work-up: Carefully pour the reaction mixture onto crushed ice and basify with a saturated aqueous solution of sodium bicarbonate to pH 8.

  • Extraction and Purification: Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by flash column chromatography.

Friedel-Crafts Acylation

Friedel-Crafts acylation introduces an acyl group onto the thiophene ring using an acyl chloride or anhydride in the presence of a Lewis acid catalyst.[7][8] For highly activated substrates like this compound, milder Lewis acids can be employed to avoid decomposition.

Causality of Experimental Choices: A milder Lewis acid such as tin(IV) chloride (SnCl₄) or zinc chloride (ZnCl₂) is preferred over aluminum chloride (AlCl₃) to prevent polymerization and other side reactions common with highly activated thiophenes.[9] The reaction is performed at low temperatures to control reactivity.

Table 3: Friedel-Crafts Acylation of this compound

ParameterCondition
Acylating Agent Acetyl chloride (or other acyl chlorides)
Lewis Acid Catalyst SnCl₄ or ZnCl₂
Solvent Dichloromethane
Temperature 0 °C to room temperature
Predicted Major Product tert-butyl (5-acetyl-4-methylthiophen-2-yl)carbamate
Typical Yield 60-80%

Experimental Protocol: Synthesis of tert-butyl (5-acetyl-4-methylthiophen-2-yl)carbamate

  • Reaction Setup: To a solution of this compound (1.0 eq.) and acetyl chloride (1.1 eq.) in anhydrous dichloromethane under an inert atmosphere at 0 °C, add SnCl₄ (1.2 eq.) dropwise.

  • Reaction Monitoring: Stir the mixture at 0 °C and allow it to slowly warm to room temperature. Monitor the reaction by TLC.

  • Work-up: Once the reaction is complete, quench by carefully adding ice-cold water. Separate the organic layer and extract the aqueous layer with dichloromethane.

  • Purification: Combine the organic layers, wash with saturated aqueous sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the residue by flash column chromatography.

Conclusion

The this compound core is a highly activated aromatic system that undergoes electrophilic substitution with high regioselectivity, predominantly at the C5 position. This predictable reactivity, coupled with the mild conditions required for functionalization, makes this scaffold a valuable building block in synthetic and medicinal chemistry. The protocols outlined in this guide provide a robust foundation for the selective modification of this versatile thiophene derivative.

References

The Versatile Aminothiophene Scaffold: A Technical Guide to its Applications in Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Functionalized aminothiophenes, particularly 2-aminothiophenes, represent a privileged scaffold in modern chemical research. Their inherent structural features and synthetic accessibility have led to a surge in their exploration across diverse scientific disciplines. This technical guide provides an in-depth overview of the potential applications of these versatile molecules, with a focus on their roles in medicinal chemistry, materials science, and as chemical probes. The content herein is intended to serve as a comprehensive resource for researchers and professionals engaged in drug discovery and materials development.

I. Applications in Medicinal Chemistry

The 2-aminothiophene core is a bioisostere of the phenyl group, offering unique physicochemical properties that can enhance biological activity and pharmacokinetic profiles. This has led to their widespread investigation in various therapeutic areas.

Anticancer Activity

Functionalized aminothiophenes have demonstrated significant antiproliferative activity against a range of cancer cell lines. Many of these compounds exert their effects by inhibiting key signaling pathways involved in cell growth, proliferation, and survival.

Several aminothiophene derivatives have been identified as inhibitors of crucial protein kinases, such as tyrosine kinases, which are often dysregulated in cancer. Inhibition of these kinases can disrupt downstream signaling cascades like the PI3K/Akt and MAPK pathways, ultimately leading to apoptosis or cell cycle arrest.

a_better_name cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Growth Factor Growth Factor RTK Receptor Tyrosine Kinase Growth Factor->RTK PI3K PI3K RTK->PI3K Ras Ras RTK->Ras Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Apoptosis Apoptosis Akt->Apoptosis Cell Cycle Arrest Cell Cycle Arrest mTOR->Cell Cycle Arrest Cell Proliferation Cell Proliferation mTOR->Cell Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK/MAPK MEK->ERK ERK->Cell Cycle Arrest Gene Transcription Gene Transcription ERK->Gene Transcription Aminothiophene Derivative Aminothiophene Derivative Aminothiophene Derivative->RTK Aminothiophene Derivative->PI3K Aminothiophene Derivative->Raf Gene Transcription->Cell Proliferation Cell Survival Cell Survival Gene Transcription->Cell Survival

Caption: Simplified signaling pathways targeted by aminothiophene derivatives.

The following table summarizes the in vitro anticancer activity of selected functionalized aminothiophene derivatives against various human cancer cell lines. The IC50 values represent the concentration of the compound required to inhibit cell growth by 50%.

Compound IDCancer Cell LineIC50 (µM)Reference
Compound 5 HepG2 (Liver)6-16[1]
MCF7 (Breast)6-16[1]
HCT116 (Colon)6-16[1]
Compound 7 HCT116 (Colon)Selective[1]
Compound 12 HepG2 (Liver)6-16[1]
MCF7 (Breast)6-16[1]
HCT116 (Colon)6-16[1]
NPs12a LoVo (Colon)57.15 (µg/mL)[2]
HCT-116 (Colon)60.35 (µg/mL)[2]
Carbamate 3b LoVo (Colon)81.50 (µg/mL)[2]
HCT-116 (Colon)71.00 (µg/mL)[2]
6CN14 HeLa (Cervical)> Doxorubicin[3]
PANC-1 (Pancreatic)> Doxorubicin[3]
7CN09 HeLa (Cervical)> Doxorubicin[3]
PANC-1 (Pancreatic)> Doxorubicin[3]
SB-200 L. braziliensis4.25[4]
L. major4.65[4]
L. infantum3.96[4]
Antimicrobial Activity

Aminothiophene derivatives have also emerged as promising antimicrobial agents with activity against a spectrum of bacteria and fungi. Their mechanism of action often involves the disruption of microbial cell membranes or the inhibition of essential enzymes.

The Minimum Inhibitory Concentration (MIC) is a key parameter for evaluating the efficacy of antimicrobial agents. The table below presents the MIC values for several aminothiophene derivatives against various microbial strains.

Compound IDMicrobial StrainMIC (µg/mL)Reference
Au-NHC complex 1b S. aureus (Ampicillin-resistant)64[5]
Au-NHC complex 2b S. aureus (Ampicillin-resistant)32[5]
Ag-NHC complex 1a S. aureus (Ampicillin-resistant)256[5]
Ag-NHC complex 2a S. aureus (Ampicillin-resistant)128[5]
Compound 1e K. pneumoniae10-20[6]
Compound 1g K. pneumoniae10-20[6]
Compound 1h K. pneumoniae10-20[6]
Compound 4 E. coli10-20[7]
S. aureus10-20[7]
Compound 5 E. coli10-20[7]
S. aureus10-20[7]
Compound 9 E. coli10-20[7]
S. aureus10[7]
Thiophene derivative 4 Col-R A. baumannii16 (mg/L)[8]
Col-R E. coli8 (mg/L)[8]
Thiophene derivative 5 Col-R A. baumannii16 (mg/L)[8]
Col-R E. coli32 (mg/L)[8]
Thiophene derivative 8 Col-R A. baumannii32 (mg/L)[8]
Col-R E. coli32 (mg/L)[8]

II. Applications in Materials Science

The unique electronic and optical properties of thiophene-containing polymers, known as polythiophenes, have made them valuable materials in various technological applications.

Biosensors

Polythiophene and its derivatives are excellent candidates for the development of biosensors due to their conductivity, stability, and ease of functionalization.[9][10] They can be employed as the transducer element in electrochemical and optical biosensors for the detection of a wide range of biomolecules, including DNA and proteins.[9][10][11]

a_better_name cluster_fabrication Biosensor Fabrication cluster_detection Analyte Detection Thiophene Monomer Thiophene Monomer Electropolymerization Electropolymerization Thiophene Monomer->Electropolymerization Polythiophene Film Polythiophene Film Electropolymerization->Polythiophene Film Bioreceptor Immobilization Bioreceptor Immobilization Polythiophene Film->Bioreceptor Immobilization Functionalized Surface Functionalized Surface Bioreceptor Immobilization->Functionalized Surface Analyte Binding Analyte Binding Functionalized Surface->Analyte Binding Signal Generation Signal Generation Analyte Binding->Signal Generation Signal Detection Signal Detection Signal Generation->Signal Detection

Caption: Workflow for polythiophene-based biosensor fabrication and use.

Dyes and Pigments

The extended π-conjugation in aminothiophene derivatives makes them suitable for applications as dyes and pigments.[12][13] By modifying the substituents on the thiophene ring, the color and photophysical properties of these molecules can be fine-tuned for various applications, including textiles and high-performance coatings.[7][12][13]

III. Aminothiophenes as Chemical Probes

The ability to incorporate fluorophores and reactive groups into the aminothiophene scaffold has led to their use as chemical probes for the detection of various analytes.

Fluorescent Sensors for Metal Ions

Functionalized aminothiophenes have been developed as selective and sensitive fluorescent chemosensors for the detection of metal ions, such as Zn²⁺ and Hg²⁺.[14][15] The binding of the metal ion to the sensor molecule results in a measurable change in its fluorescence properties, allowing for the quantification of the analyte.[14][15]

IV. Experimental Protocols

Synthesis of Functionalized 2-Aminothiophenes via the Gewald Reaction

The Gewald reaction is a multicomponent reaction that provides a versatile and efficient route to polysubstituted 2-aminothiophenes.[16]

a_better_name Start Knoevenagel Condensation Knoevenagel Condensation (Ketone/Aldehyde + Active Methylene Nitrile) Start->Knoevenagel Condensation End Sulfur Addition Addition of Elemental Sulfur Knoevenagel Condensation->Sulfur Addition Cyclization Intramolecular Cyclization Sulfur Addition->Cyclization Tautomerization Tautomerization to Aromatic Ring Cyclization->Tautomerization 2-Aminothiophene 2-Aminothiophene Tautomerization->2-Aminothiophene 2-Aminothiophene->End

Caption: Mechanism of the Gewald Reaction.

General Procedure:

  • To a stirred solution of the carbonyl compound (1 equivalent) and the active methylene nitrile (1 equivalent) in a suitable solvent (e.g., ethanol, DMF), add a catalytic amount of a base (e.g., morpholine, piperidine).

  • Add elemental sulfur (1.1 equivalents) to the reaction mixture.

  • Heat the mixture to reflux for the appropriate time (typically 1-4 hours), monitoring the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • Collect the precipitated solid by filtration, wash with water, and dry.

  • Purify the crude product by recrystallization or column chromatography to afford the desired 2-aminothiophene.

Synthesis of Thieno[2,3-d]pyrimidines

2-Aminothiophenes are valuable precursors for the synthesis of fused heterocyclic systems, such as thieno[2,3-d]pyrimidines, which also exhibit a wide range of biological activities.[17][18]

General Procedure:

  • A mixture of a 2-aminothiophene-3-carboxylate (1 equivalent) and urea (an excess) is heated at 200 °C for 2 hours.[17]

  • The resulting thieno[2,3-d]pyrimidine-2,4-diol is then treated with a chlorinating agent, such as phosphorus oxychloride, to yield the 2,4-dichlorothieno[2,3-d]pyrimidine.[17]

  • The dichloro derivative can be further functionalized by nucleophilic substitution reactions with various amines to introduce diversity at the 2- and 4-positions of the pyrimidine ring.

MTT Assay for Anticancer Activity Evaluation

The MTT assay is a colorimetric assay used to assess the cytotoxic effects of a compound on cancer cells.[6][18][19][20]

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the aminothiophene derivative for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 3-4 hours.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC of an antimicrobial agent is determined using broth microdilution or agar dilution methods.[21][22][23][24][25]

Broth Microdilution Protocol:

  • Preparation of Compound Dilutions: Prepare a serial two-fold dilution of the aminothiophene derivative in a 96-well microtiter plate containing a suitable broth medium.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., 0.5 McFarland standard).

  • Inoculation: Inoculate each well with the bacterial or fungal suspension.

  • Incubation: Incubate the plate at an appropriate temperature and time for the specific microorganism.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Conclusion

Functionalized aminothiophenes are a remarkable class of compounds with a vast and expanding range of applications in scientific research. Their utility in medicinal chemistry as anticancer and antimicrobial agents is well-established and continues to be an active area of investigation. Furthermore, their unique properties are being harnessed in the development of advanced materials for biosensing and as sophisticated chemical probes. The synthetic accessibility of the aminothiophene scaffold, primarily through the robust Gewald reaction, ensures that these compounds will remain at the forefront of innovation in drug discovery and materials science for the foreseeable future. This guide provides a foundational understanding of their potential and offers practical protocols to facilitate their exploration in the laboratory.

References

Introduction to the role of thiophene derivatives in medicinal chemistry.

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Thiophene, a five-membered, sulfur-containing heterocyclic ring, has emerged as a "privileged scaffold" in medicinal chemistry. Its versatile structure allows for a wide range of substitutions, enabling the fine-tuning of physicochemical and pharmacokinetic properties to create potent and selective therapeutic agents. Thiophene derivatives have demonstrated a broad spectrum of pharmacological activities, leading to their successful development as anticancer, anti-inflammatory, antimicrobial, and neuroprotective drugs.[1][2][3] This technical guide provides a comprehensive overview of the role of thiophene derivatives in medicinal chemistry, with a focus on quantitative data, detailed experimental protocols, and the visualization of key biological pathways and experimental workflows.

Thiophene Derivatives in Drug Discovery: A Quantitative Perspective

The therapeutic potential of thiophene derivatives is underscored by the numerous compounds that have entered clinical trials and received FDA approval.[1] The following tables summarize the quantitative data for a selection of thiophene derivatives across different therapeutic areas, highlighting their potency and selectivity.

Anticancer Activity of Thiophene Derivatives

Thiophene-based compounds exert their anticancer effects through various mechanisms, including the inhibition of key enzymes like tyrosine kinases and topoisomerases, disruption of microtubule dynamics, and induction of apoptosis.[4][5]

CompoundCancer Cell LineIC50 (µg/mL)Reference
Compound 480HeLa12.61[6]
Hep G233.42[6]
Compound 471HeLa23.79[6]
Hep G213.34[6]
RaltitrexedL12100.009 µM[7]
Anti-inflammatory Activity of Thiophene Derivatives

Many thiophene derivatives exhibit potent anti-inflammatory activity, primarily through the inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are key players in the arachidonic acid cascade.[8][9]

CompoundTarget EnzymeIC50 (µM)Reference
N-(4-(4-chlorophenyl)-3-cyanothiophen-2-yl)-2-morpholinoacetamide (5b)COX-25.45[9]
5-LOX4.33[9]
Compound 11COX-236.18[10]
5-LOX1.04[10]
Compound 12COX-283.42[10]
5-LOX1.29[10]
Antimicrobial Activity of Thiophene Derivatives

The thiophene nucleus is a key component in a variety of antimicrobial agents, demonstrating efficacy against a range of bacterial and fungal pathogens.[3][11]

CompoundMicroorganismMIC (µg/mL)Reference
Thiophene Derivative 4Colistin-Resistant A. baumannii16 (MIC50)[12]
Colistin-Resistant E. coli8 (MIC50)[12]
Thiophene Derivative 5Colistin-Resistant A. baumannii16 (MIC50)[12]
Colistin-Resistant E. coli32 (MIC50)[12]
Thiophene Derivative 8Colistin-Resistant A. baumannii32 (MIC50)[12]
Colistin-Resistant E. coli32 (MIC50)[12]
Compound S1Staphylococcus aureus0.81 (µM/ml)[13]
Bacillus subtilis0.81 (µM/ml)[13]
Escherichia coli0.81 (µM/ml)[13]
Salmonella typhi0.81 (µM/ml)[13]
Compound S4Candida albicans0.91 (µM/ml)[13]
Aspergillus niger0.91 (µM/ml)[13]

Key Experimental Protocols

The synthesis and biological evaluation of thiophene derivatives involve a variety of standard and specialized laboratory techniques. This section provides detailed methodologies for key experiments.

Synthesis of 2-Aminothiophenes via the Gewald Reaction

The Gewald reaction is a versatile and widely used one-pot synthesis for 2-aminothiophenes.[14][15][16]

Materials:

  • Carbonyl compound (e.g., cyclohexanone)

  • Active methylene compound (e.g., malononitrile)

  • Elemental sulfur

  • Base (e.g., morpholine or triethylamine)

  • Solvent (e.g., ethanol or methanol)

  • Round-bottom flask

  • Magnetic stirrer

  • Reflux condenser

  • Thin Layer Chromatography (TLC) supplies

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the carbonyl compound (10 mmol), the active methylene compound (10 mmol), and elemental sulfur (12 mmol).[14]

  • Add a suitable solvent, such as ethanol or methanol (20-30 mL).[14]

  • Add the base (e.g., morpholine or triethylamine, 10-20 mol%).[14]

  • Stir the reaction mixture at room temperature or heat to 40-50 °C.[14]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is typically cooled, and the product is isolated by filtration or by evaporation of the solvent followed by purification (e.g., recrystallization or column chromatography).

Cytotoxicity Assessment using the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[17][18]

Materials:

  • Cancer cell line of interest

  • Complete culture medium

  • Thiophene derivative (dissolved in a suitable solvent like DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium and incubate for 24 hours.

  • Prepare serial dilutions of the thiophene derivative in culture medium.

  • Remove the old medium and add 100 µL of the diluted compound solutions to the wells. Include a vehicle control (medium with DMSO) and a blank control (medium only).

  • Incubate the plate for 24-72 hours.

  • Add 10 µL of MTT solution to each well and incubate for 2-4 hours until a purple precipitate is visible.[12]

  • Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Leave the plate at room temperature in the dark for at least 2 hours.[12]

  • Measure the absorbance at 570 nm using a microplate reader.[12]

Antimicrobial Susceptibility Testing using Broth Microdilution

The broth microdilution method is a quantitative technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[5][19][20]

Materials:

  • Bacterial or fungal strain

  • Mueller-Hinton broth (or other appropriate broth)

  • Thiophene derivative

  • 96-well microplate

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Incubator

Procedure:

  • Prepare serial two-fold dilutions of the thiophene derivative in the broth in a 96-well microplate.[5]

  • Prepare a standardized bacterial inoculum (approximately 5 x 10^5 CFU/mL).[5]

  • Inoculate each well with the bacterial suspension. Include a growth control (broth with inoculum, no drug) and a sterility control (broth only).

  • Incubate the plates at 35-37°C for 16-20 hours.[5]

  • The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Visualizing the Role of Thiophene Derivatives

Diagrams of signaling pathways and experimental workflows provide a clear and concise understanding of complex biological and chemical processes. The following diagrams were created using Graphviz (DOT language) to illustrate key aspects of thiophene derivative research.

Drug_Discovery_Workflow cluster_0 Synthesis & Library Generation cluster_1 Biological Screening cluster_2 Lead Optimization cluster_3 Preclinical & Clinical Development Gewald_Reaction Gewald Reaction / Other Syntheses Purification_Characterization Purification & Characterization (NMR, MS, etc.) Gewald_Reaction->Purification_Characterization Compound_Library Thiophene Derivative Library HTS High-Throughput Screening (HTS) Compound_Library->HTS Purification_Characterization->Compound_Library Hit_Identification Hit Identification HTS->Hit_Identification SAR_Studies Structure-Activity Relationship (SAR) Studies Hit_Identification->SAR_Studies ADMET_Profiling ADMET Profiling (in vitro & in silico) SAR_Studies->ADMET_Profiling Lead_Compound Lead Compound Selection ADMET_Profiling->Lead_Compound In_Vivo_Studies In Vivo Efficacy & Toxicology Lead_Compound->In_Vivo_Studies Clinical_Trials Clinical Trials In_Vivo_Studies->Clinical_Trials Drug_Candidate New Drug Candidate Clinical_Trials->Drug_Candidate

A generalized workflow for the discovery and development of thiophene-based drugs.

PI3K_Akt_Pathway Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt activates Cell_Survival Cell Survival Akt->Cell_Survival Proliferation Proliferation Akt->Proliferation Apoptosis_Inhibition Inhibition of Apoptosis Akt->Apoptosis_Inhibition Thiophene_Inhibitor Thiophene-based PI3K Inhibitor Thiophene_Inhibitor->PI3K inhibits

The PI3K/Akt signaling pathway, a common target for anticancer thiophene derivatives.

Arachidonic_Acid_Cascade Membrane_Phospholipids Membrane Phospholipids PLA2 Phospholipase A2 Membrane_Phospholipids->PLA2 Arachidonic_Acid Arachidonic Acid PLA2->Arachidonic_Acid COX_Pathway Cyclooxygenase (COX) Pathway Arachidonic_Acid->COX_Pathway LOX_Pathway Lipoxygenase (LOX) Pathway Arachidonic_Acid->LOX_Pathway Prostaglandins Prostaglandins COX_Pathway->Prostaglandins Thromboxanes Thromboxanes COX_Pathway->Thromboxanes Leukotrienes Leukotrienes LOX_Pathway->Leukotrienes Inflammation Inflammation Prostaglandins->Inflammation Thromboxanes->Inflammation Leukotrienes->Inflammation Thiophene_Inhibitor Thiophene-based COX/LOX Inhibitor Thiophene_Inhibitor->COX_Pathway inhibits Thiophene_Inhibitor->LOX_Pathway inhibits

References

Solubility of 2-(Boc-amino)-4-methylthiophene in common organic solvents

Author: BenchChem Technical Support Team. Date: December 2025

Technical Guide: Solubility Profile of 2-(Boc-amino)-4-methylthiophene

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the predicted solubility of this compound in a range of common organic solvents. Due to the absence of specific published quantitative data, this document outlines a predictive solubility profile based on the molecule's structural characteristics and the fundamental principle of "like dissolves like." Furthermore, a detailed experimental protocol for determining the solubility of this compound is provided, enabling researchers to generate precise quantitative data.

Introduction and Molecular Structure Analysis

This compound is a heterocyclic compound featuring a thiophene ring substituted with a bulky tert-butoxycarbonyl (Boc) protecting group on an amino functionality and a methyl group. Understanding its solubility is crucial for applications in organic synthesis, purification, and formulation in drug development, as it dictates solvent selection for reactions, crystallization, and chromatographic separation.

The solubility of a compound is primarily governed by its polarity and the polarity of the solvent. The structure of this compound contains both polar and non-polar regions:

  • Thiophene Ring: The thiophene ring is aromatic and generally considered non-polar to weakly polar. The sulfur heteroatom introduces some polarity compared to benzene.[1][2]

  • Methyl Group (-CH₃): This is a non-polar alkyl group.

  • Boc-amino Group (-NH-Boc): This functional group has mixed characteristics. The carbamate moiety (-NH-C=O) contains polar bonds capable of hydrogen bonding. However, the large, non-polar tert-butyl group is sterically hindering and contributes significantly to the molecule's lipophilicity.

Overall, this compound is a moderately polar molecule with significant non-polar character. Its solubility is therefore expected to be highest in moderately polar aprotic and polar protic solvents, with lower solubility in highly polar or entirely non-polar solvents.

Predicted Solubility in Common Organic Solvents

Based on the structural analysis, the following table summarizes the predicted qualitative solubility of this compound. These predictions are based on the principle that substances with similar polarities tend to be miscible or soluble in one another.[3]

SolventSolvent TypePredicted SolubilityRationale
HexaneNon-polarLow / InsolubleThe molecule's polarity from the Boc-amino group is likely too high for significant dissolution in a non-polar alkane.
TolueneNon-polar (Aromatic)ModerateThe aromatic nature of toluene can interact favorably with the thiophene ring, potentially leading to moderate solubility.
Diethyl EtherNon-polar / Weakly PolarModerateEther can act as a hydrogen bond acceptor, interacting with the N-H of the carbamate, but its overall low polarity may limit high solubility.
Dichloromethane (DCM)Polar AproticHighDCM is a versatile solvent that can dissolve a wide range of moderately polar organic compounds.
Tetrahydrofuran (THF)Polar AproticHighTHF is a polar ether that is an excellent solvent for a wide variety of organic compounds and is expected to effectively solvate the target molecule.
Ethyl Acetate (EtOAc)Polar AproticHighThe ester functionality and moderate polarity make it a suitable solvent for compounds with both polar and non-polar features.
AcetonePolar AproticHighAcetone is a polar aprotic solvent capable of dissolving many moderately polar organic solids.
Acetonitrile (MeCN)Polar AproticModerate to HighIts high polarity might be slightly less favorable than THF or DCM, but significant solubility is still expected.
Dimethyl Sulfoxide (DMSO)Polar AproticHighAs a highly polar aprotic solvent, DMSO is an excellent solvent for a vast range of organic compounds.
Methanol (MeOH)Polar ProticModerateThe polar -OH group can hydrogen bond with the solute, but the overall high polarity of methanol might limit solubility compared to aprotic solvents.
Ethanol (EtOH)Polar ProticModerateSimilar to methanol, but its slightly lower polarity may result in slightly better solubility.
WaterPolar ProticInsolubleThe large non-polar surface area of the molecule (tert-butyl, methyl, and thiophene ring) will likely make it insoluble in water.[2]

Experimental Protocol for Solubility Determination

To obtain quantitative solubility data, a standardized experimental procedure should be followed. The following protocol outlines a general method for determining the solubility of a solid organic compound at a specific temperature (e.g., room temperature, 25°C).[4][5][6]

Materials:

  • This compound (solid)

  • Selected organic solvents (analytical grade)

  • Analytical balance (readable to ±0.1 mg)

  • Vials with screw caps (e.g., 4 mL)

  • Magnetic stirrer and stir bars or a vortex mixer

  • Constant temperature bath or shaker

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Volumetric flasks and pipettes

  • Analytical instrument for quantification (e.g., HPLC-UV, GC-FID)

Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of solid this compound to a vial (enough to ensure that undissolved solid remains).

    • Pipette a known volume (e.g., 2.0 mL) of the chosen solvent into the vial.

    • Seal the vial tightly to prevent solvent evaporation.

    • Place the vial in a constant temperature shaker or on a magnetic stirrer in a temperature-controlled bath.

    • Agitate the mixture vigorously for a sufficient time to ensure equilibrium is reached (e.g., 24-48 hours).[5] After this period, undissolved solid should still be visible.

  • Sample Collection and Preparation:

    • Allow the vial to stand undisturbed in the constant temperature bath for at least 2 hours to let the excess solid settle.

    • Carefully draw a known volume of the supernatant (the clear, saturated solution) using a syringe.

    • Immediately pass the solution through a syringe filter into a clean, tared vial to remove all undissolved solid particles.

  • Gravimetric Analysis (for non-volatile solutes):

    • Weigh the vial containing the filtered saturated solution.

    • Carefully evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature below the compound's decomposition point.

    • Once all the solvent is removed, reweigh the vial to determine the mass of the dissolved solid.

    • Calculate the solubility in g/L or mg/mL.

  • Chromatographic Analysis (Alternative Method):

    • Take the filtered saturated solution and dilute it by a known factor with a suitable solvent to fall within the linear range of a pre-established calibration curve.

    • Analyze the diluted sample using a calibrated analytical instrument (e.g., HPLC).

    • Determine the concentration of the saturated solution from the analysis and the dilution factor.

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.

Solubility_Workflow start Start add_solid Add excess this compound to vial start->add_solid add_solvent Add known volume of solvent add_solid->add_solvent equilibrate Agitate at constant temperature (e.g., 24-48 hours) to reach equilibrium add_solvent->equilibrate settle Allow excess solid to settle equilibrate->settle filter Filter supernatant through 0.22 µm syringe filter settle->filter analysis Analyze clear filtrate filter->analysis gravimetric Gravimetric Method: Evaporate solvent and weigh residue analysis->gravimetric  Method 1 chromatographic Chromatographic Method: Dilute and quantify via HPLC/GC analysis->chromatographic  Method 2 calculate Calculate Solubility (e.g., in mg/mL) gravimetric->calculate chromatographic->calculate end End calculate->end

Caption: Experimental workflow for determining the solubility of a solid organic compound.

References

An In-depth Technical Guide to the Health and Safety of 2-(Boc-amino)-4-methylthiophene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a summary of available health and safety information for 2-(Boc-amino)-4-methylthiophene (CAS No. 887475-43-6). It is intended for use by qualified professionals in a laboratory or research setting. A comprehensive Safety Data Sheet (SDS) for this specific compound is not publicly available at the time of this writing. Therefore, the information presented herein is based on the limited available data and general knowledge of structurally similar compounds. All users should exercise caution and implement rigorous safety protocols when handling this chemical.

Chemical Identification and Physical Properties

Identifier Value
Chemical Name tert-butyl (4-methylthiophen-2-yl)carbamate
Synonyms This compound
CAS Number 887475-43-6[]
Molecular Formula C10H15NO2S[]
Molecular Weight 213.30 g/mol []
Physical State Solid
Storage Temperature 2-8°C, sealed in a dry, dark place

Hazard Identification and GHS Classification

Based on available supplier information, this compound is classified under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) as follows:

GHS Classification Details
Pictogram GHS07 (Exclamation Mark)
Signal Word Warning
Hazard Statements H302: Harmful if swallowed
Precautionary Statements P280: Wear protective gloves/protective clothing/eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Note: Due to the lack of a complete SDS, other potential hazards associated with compounds of this class (e.g., skin and eye irritation, respiratory tract irritation) should be considered.

Toxicological Information

  • Acute Oral Toxicity: Harmful if swallowed.

  • Skin Corrosion/Irritation: May cause skin irritation upon contact.

  • Serious Eye Damage/Irritation: May cause serious eye irritation.

  • Respiratory Irritation: Inhalation of dust or fumes may cause respiratory tract irritation.

It is crucial for researchers to handle this compound with the assumption that it may possess these additional hazards until more specific data becomes available.

First Aid Measures

In the event of exposure to this compound, the following first aid measures are recommended based on general principles for handling laboratory chemicals:

Exposure Route First Aid Procedure
Ingestion If swallowed, call a poison center or doctor immediately for treatment advice. Have person sip a glass of water if able to swallow. Do not induce vomiting unless told to do so by a poison control center or doctor. Do not give anything by mouth to an unconscious person.
Inhalation Move person to fresh air. If person is not breathing, call 911 or an ambulance, then give artificial respiration, preferably mouth-to-mouth if possible. Call a poison control center or doctor for further treatment advice.
Skin Contact Take off contaminated clothing. Rinse skin immediately with plenty of water for 15-20 minutes. Call a poison control center or doctor for treatment advice.
Eye Contact Hold eye open and rinse slowly and gently with water for 15-20 minutes. Remove contact lenses, if present, after the first 5 minutes, then continue rinsing eye. Call a poison control center or doctor for treatment advice.

A visual guide for the first aid decision process is provided below.

FirstAidDecisionProcess start Exposure Occurs assess_consciousness Is the person conscious and able to follow commands? start->assess_consciousness conscious_yes Yes assess_consciousness->conscious_yes conscious_no No assess_consciousness->conscious_no decontaminate Decontaminate based on exposure route conscious_yes->decontaminate call_emergency Call Emergency Services Immediately (e.g., 911) conscious_no->call_emergency provide_sds Provide SDS to Emergency Responders call_emergency->provide_sds ingestion Ingestion decontaminate->ingestion inhalation Inhalation decontaminate->inhalation skin_contact Skin Contact decontaminate->skin_contact eye_contact Eye Contact decontaminate->eye_contact rinse_mouth Rinse mouth with water. Do NOT induce vomiting. ingestion->rinse_mouth fresh_air Move to fresh air. inhalation->fresh_air rinse_skin Rinse skin with plenty of water for 15-20 minutes. skin_contact->rinse_skin rinse_eyes Rinse eyes with water for 15-20 minutes. eye_contact->rinse_eyes seek_medical_attention Seek Medical Attention rinse_mouth->seek_medical_attention fresh_air->seek_medical_attention rinse_skin->seek_medical_attention rinse_eyes->seek_medical_attention seek_medical_attention->provide_sds

Caption: First Aid Decision Process for Chemical Exposure.

Handling and Storage

Handling:

  • Use in a well-ventilated area, preferably in a chemical fume hood.

  • Avoid creating dust.

  • Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, a lab coat, and safety glasses with side shields or goggles.

  • Wash hands thoroughly after handling.

Storage:

  • Store in a tightly sealed container in a cool, dry, and dark place.

  • Recommended storage temperature is between 2°C and 8°C.

  • Store away from incompatible materials such as strong oxidizing agents.

Experimental Protocols for Safety Assessment

As no specific toxicological studies for this compound have been identified, this section outlines the detailed methodologies for key experiments that would be required to assess its safety profile, based on internationally recognized OECD guidelines.

General Chemical Safety Workflow:

The following diagram illustrates a general workflow for ensuring chemical safety in a research environment.

ChemicalSafetyWorkflow start New Chemical Acquisition sds_review Review Safety Data Sheet (SDS) start->sds_review risk_assessment Conduct Risk Assessment sds_review->risk_assessment ppe_selection Select Appropriate Personal Protective Equipment (PPE) risk_assessment->ppe_selection engineering_controls Implement Engineering Controls (e.g., Fume Hood) risk_assessment->engineering_controls handling_protocol Develop Safe Handling Protocol ppe_selection->handling_protocol engineering_controls->handling_protocol experimentation Experimentation handling_protocol->experimentation waste_disposal Proper Waste Disposal experimentation->waste_disposal end Procedure Complete waste_disposal->end

Caption: General Workflow for Chemical Safety.

6.1. Acute Oral Toxicity - Fixed Dose Procedure (OECD Guideline 420)

  • Principle: This method involves administering the test substance to a group of animals at one of a series of fixed dose levels (5, 50, 300, and 2000 mg/kg). The goal is to identify a dose that produces evident toxicity but no mortality, thereby allowing for classification of the substance's acute oral toxicity with the use of a minimal number of animals.[2]

  • Test Animals: Typically, young adult female rats are used, as they are often slightly more sensitive.[2]

  • Procedure:

    • A single animal is dosed at a starting dose level, usually 300 mg/kg if no prior information is available.

    • The animal is observed for signs of toxicity and mortality for up to 14 days.

    • If the animal survives, four additional animals are dosed at the same level.

    • If the initial animal dies, the next dose level down is used on a new animal.

    • The test is complete when a dose that causes evident toxicity or no more than one death is identified, or when no effects are seen at the highest dose, or when mortality occurs at the lowest dose.[2]

  • Observations: Animals are observed for changes in skin and fur, eyes, mucous membranes, respiratory, circulatory, autonomic and central nervous systems, and behavior. Body weight is recorded weekly.[2]

6.2. Acute Dermal Toxicity (OECD Guideline 402)

  • Principle: This guideline assesses the potential adverse effects of a substance following a single, uninterrupted 24-hour dermal application.[3][4]

  • Test Animals: Young adult rats (200-300g), typically females, with healthy, intact skin are used.[3]

  • Procedure:

    • The fur is removed from the dorsal/flank area of the test animals (at least 10% of the body surface area).

    • The test substance is applied uniformly over this area. For solids, it is moistened with a suitable vehicle (e.g., water) to ensure good skin contact.

    • The treated area is covered with a porous gauze dressing and non-irritating tape for 24 hours.

    • After 24 hours, the residual substance is removed.

    • A stepwise procedure is used, starting with a dose of 2000 mg/kg. If no mortality is observed, the substance is considered of low acute dermal toxicity. If mortality occurs, testing is performed at lower dose levels (e.g., 200, 50 mg/kg).[4]

  • Observations: Animals are observed for signs of toxicity and mortality for at least 14 days. Body weight is recorded at least weekly.[5]

6.3. Acute Inhalation Toxicity (OECD Guideline 403)

  • Principle: This test evaluates the health hazards of short-term exposure to an airborne substance (gas, vapor, or aerosol).[6][7][8][9]

  • Test Animals: Young adult rats are the preferred species.[9]

  • Procedure:

    • Animals are exposed to the test substance in a whole-body or nose-only inhalation chamber for a defined period, typically 4 hours.[6][8]

    • A limit test may be performed at a high concentration (e.g., 5 mg/L for aerosols). If no adverse effects are observed, no further testing is needed.

    • If toxicity is observed, a full study with at least three concentration groups is conducted to determine the LC50 (median lethal concentration).

  • Observations: Animals are monitored for mortality, clinical signs of toxicity, and changes in body weight for at least 14 days post-exposure. A gross necropsy is performed on all animals at the end of the study.[6][8]

6.4. Acute Dermal Irritation/Corrosion (OECD Guideline 404)

  • Principle: This method assesses the potential for a substance to cause reversible (irritation) or irreversible (corrosion) skin damage.[10][11][12]

  • Test Animals: The albino rabbit is the preferred species.[10][11][12]

  • Procedure:

    • A single dose of the test substance (0.5 g for solids) is applied to a small area of clipped skin (approximately 6 cm²).[10][11]

    • The treated area is covered with a gauze patch and semi-occlusive dressing for 4 hours.[10][11]

    • After the exposure period, the patch is removed, and the residual substance is washed off.

  • Observations: The skin is examined for erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after patch removal. If effects persist, observations continue for up to 14 days.[10][11][13]

6.5. Acute Eye Irritation/Corrosion (OECD Guideline 405)

  • Principle: This test evaluates the potential of a substance to cause damage to the eye upon a single application.[14][15][16][17][18]

  • Test Animals: A single albino rabbit is used for the initial test.[14][15]

  • Procedure:

    • A single dose of the test substance (e.g., 0.1 mL of liquid or 0.1 g of solid) is applied into the conjunctival sac of one eye. The other eye serves as a control.[15]

    • The eye is not washed after application.

  • Observations: The eye is examined for effects on the cornea, iris, and conjunctiva at 1, 24, 48, and 72 hours after application. If effects are not reversible within 72 hours, the observation period can be extended up to 21 days.[14][15][18]

Conclusion

While a comprehensive safety profile for this compound is not currently available, the existing GHS classification indicates that it is harmful if swallowed. Researchers and drug development professionals should handle this compound with a high degree of caution, utilizing appropriate personal protective equipment and engineering controls. The experimental protocols outlined in this guide, based on OECD guidelines, provide a framework for a thorough safety assessment should such studies be undertaken. It is imperative to consult any new safety information that may become available and to conduct a thorough risk assessment before commencing any work with this compound.

References

Methodological & Application

Application Note and Protocol for the Synthesis of 2-(Boc-amino)-4-methylthiophene

Author: BenchChem Technical Support Team. Date: December 2025

This document provides a detailed, two-step protocol for the synthesis of 2-(tert-butoxycarbonyl-amino)-4-methylthiophene, a valuable intermediate in the development of various pharmaceuticals. The synthesis involves an initial Gewald reaction to form the 2-aminothiophene core, followed by the protection of the amino group with a tert-butoxycarbonyl (Boc) group.

Step 1: Synthesis of 2-Amino-4-methylthiophene

The initial step employs a variation of the Gewald reaction, a well-established method for the synthesis of 2-aminothiophenes.[1][2][3] This one-pot, multicomponent reaction utilizes a ketone, an active methylene nitrile, and elemental sulfur in the presence of a basic catalyst.

Experimental Protocol:

  • Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel, combine propionaldehyde (1.0 eq), malononitrile (1.0 eq), and elemental sulfur (1.1 eq) in methanol (50 mL).

  • Addition of Catalyst: While stirring the mixture at room temperature, slowly add morpholine (0.5 eq) dropwise over a period of 30 minutes. An exothermic reaction may be observed.

  • Reaction: After the addition is complete, heat the reaction mixture to 45°C and maintain this temperature with continuous stirring for 3 hours.

  • Work-up and Isolation: Cool the reaction mixture to room temperature. The product will precipitate out of the solution. Filter the solid precipitate and wash it with cold ethanol.

  • Purification: Recrystallize the crude product from ethanol to obtain pure 2-amino-4-methylthiophene.

ReagentMolar Mass ( g/mol )MolesEquivalentsVolume/Mass
Propionaldehyde58.080.11.07.2 mL
Malononitrile66.060.11.06.6 g
Sulfur32.060.111.13.5 g
Morpholine87.120.050.54.4 mL
Methanol---50 mL
Step 2: Synthesis of 2-(Boc-amino)-4-methylthiophene

The second step involves the protection of the primary amino group of 2-amino-4-methylthiophene using di-tert-butyl dicarbonate (Boc₂O). This is a standard and highly efficient method for the introduction of the Boc protecting group.[4][5][6]

Experimental Protocol:

  • Reaction Setup: In a 250 mL round-bottom flask, dissolve the synthesized 2-amino-4-methylthiophene (1.0 eq) in anhydrous tetrahydrofuran (THF, 100 mL).

  • Addition of Reagents: To the stirred solution, add di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) followed by triethylamine (1.2 eq).

  • Reaction: Stir the reaction mixture at room temperature overnight.

  • Work-up and Isolation: Remove the solvent under reduced pressure. Dissolve the residue in ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (eluting with a hexane-ethyl acetate gradient) to yield this compound.

ReagentMolar Mass ( g/mol )MolesEquivalentsVolume/Mass
2-Amino-4-methylthiophene127.190.051.06.36 g
Di-tert-butyl dicarbonate218.250.0551.112.0 g
Triethylamine101.190.061.28.4 mL
Tetrahydrofuran---100 mL

Visual Schematics

Synthesis Workflow:

Synthesis_Workflow cluster_0 Step 1: Gewald Reaction cluster_1 Step 2: Boc Protection Propionaldehyde Propionaldehyde Gewald Gewald Reaction (Methanol, Morpholine, 45°C) Propionaldehyde->Gewald Malononitrile Malononitrile Malononitrile->Gewald Sulfur Sulfur Sulfur->Gewald AminoThiophene 2-Amino-4-methylthiophene Gewald->AminoThiophene One-pot synthesis Protection Boc Protection (THF, Triethylamine, RT) AminoThiophene->Protection Starting Material Boc2O Di-tert-butyl dicarbonate (Boc₂O) Boc2O->Protection FinalProduct This compound Protection->FinalProduct

Caption: Workflow for the synthesis of this compound.

References

Application Notes and Protocols: Conditions for Boc Deprotection of 2-(Boc-amino)-4-methylthiophene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The tert-butyloxycarbonyl (Boc) group is a widely utilized amine protecting group in organic synthesis due to its stability in a variety of reaction conditions and its facile cleavage under acidic conditions. The deprotection of the Boc group from 2-(Boc-amino)-4-methylthiophene is a critical step in the synthesis of various pharmaceutical intermediates and active pharmaceutical ingredients. The electron-rich nature of the thiophene ring can influence the lability of the Boc group and may require carefully optimized conditions to ensure high yield and purity of the desired 2-amino-4-methylthiophene.

This document provides detailed application notes on the common acidic conditions for the Boc deprotection of this compound, experimental protocols, and a discussion of key reaction parameters.

Deprotection Strategies

The removal of the Boc protecting group is typically achieved through acid-catalyzed hydrolysis. The most common reagents for this transformation are strong acids such as trifluoroacetic acid (TFA) and hydrochloric acid (HCl) in appropriate organic solvents. The choice of acid, solvent, temperature, and reaction time are critical parameters that must be optimized to achieve efficient deprotection while minimizing potential side reactions.

The general mechanism involves the protonation of the carbonyl oxygen of the Boc group, followed by the cleavage of the tert-butyl-oxygen bond to form a stable tert-butyl cation and a carbamic acid intermediate. This intermediate readily decarboxylates to yield the free amine and carbon dioxide.

Comparative Data on Deprotection Conditions

While specific quantitative data for the deprotection of this compound is not extensively published, the following table summarizes typical conditions and expected outcomes based on general knowledge of Boc deprotection of heteroaromatic amines. These values should be considered as a starting point for optimization.

EntryAcid (Concentration)SolventTemperature (°C)Time (h)Typical Yield (%)Purity (%)Notes
1TFA (20-50% v/v)Dichloromethane (DCM)0 to RT1 - 4>95>98A common and generally effective method.[1] Volatility of TFA and DCM simplifies work-up.
2HCl (4 M)1,4-DioxaneRT1 - 4>95>98A cost-effective alternative to TFA. The product is isolated as the hydrochloride salt.[2]
3HCl (1.25 M)Methanol (MeOH)RT2 - 690-95>95Milder conditions compared to 4M HCl in dioxane, potentially offering better selectivity if other acid-labile groups are present.
4TFA (neat)-RT0.5 - 1>90VariableHarsh conditions that can lead to side reactions, especially with electron-rich thiophene rings.
5Formic Acid-504 - 885-90>95A milder and less corrosive acid, but typically requires elevated temperatures and longer reaction times.

Experimental Protocols

Protocol 1: Boc Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)

This protocol describes a general procedure for the deprotection of this compound using TFA in DCM.

Materials:

  • This compound

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

Procedure:

  • Dissolve this compound (1 equivalent) in anhydrous DCM (10-20 mL per gram of substrate) in a round-bottom flask equipped with a magnetic stir bar.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add trifluoroacetic acid (5-10 equivalents, typically a 20-50% v/v solution in DCM) to the stirred solution.

  • Remove the ice bath and allow the reaction mixture to warm to room temperature.

  • Stir the reaction for 1-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous NaHCO₃ solution until gas evolution ceases.

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Extract the aqueous layer with DCM (2 x 10 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, and filter.

  • Concentrate the filtrate under reduced pressure to afford the crude 2-amino-4-methylthiophene.

  • The crude product can be further purified by column chromatography or crystallization if necessary.

Protocol 2: Boc Deprotection using Hydrochloric Acid (HCl) in 1,4-Dioxane

This protocol outlines the deprotection of this compound using a solution of HCl in 1,4-dioxane.

Materials:

  • This compound

  • 4 M HCl in 1,4-dioxane

  • Diethyl ether

  • Round-bottom flask

  • Magnetic stirrer

Procedure:

  • Dissolve this compound (1 equivalent) in 1,4-dioxane (10-20 mL per gram of substrate) in a round-bottom flask equipped with a magnetic stir bar.

  • To the stirred solution, add 4 M HCl in 1,4-dioxane (5-10 equivalents).

  • Stir the reaction mixture at room temperature for 1-4 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, the product, 2-amino-4-methylthiophene hydrochloride, may precipitate from the solution.

  • If precipitation occurs, collect the solid by filtration and wash with cold diethyl ether.

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure.

  • Triturate the residue with diethyl ether to induce precipitation of the hydrochloride salt.

  • Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum.

  • To obtain the free amine, the hydrochloride salt can be neutralized with a suitable base (e.g., saturated aqueous NaHCO₃ or triethylamine) and extracted with an organic solvent.

Signaling Pathways and Experimental Workflows

Boc_Deprotection_Workflow cluster_start Starting Material cluster_reaction Deprotection Reaction cluster_workup Work-up & Purification cluster_product Final Product start This compound dissolve Dissolve in Anhydrous Solvent (DCM or Dioxane) start->dissolve add_acid Add Acid (TFA or HCl) dissolve->add_acid react Stir at 0°C to RT (1-4 hours) add_acid->react quench Quench Reaction (e.g., NaHCO3 for TFA) react->quench extract Aqueous Work-up & Extraction quench->extract dry Dry & Concentrate extract->dry purify Purification (Chromatography/ Crystallization) dry->purify product 2-Amino-4-methylthiophene (or its HCl salt) purify->product

Caption: General experimental workflow for the Boc deprotection of this compound.

Reaction_Parameters Deprotection Boc Deprotection Conditions Acid Acid Deprotection->Acid Solvent Solvent Deprotection->Solvent Temperature Temperature Deprotection->Temperature Time Time Deprotection->Time TFA TFA Acid->TFA HCl HCl Acid->HCl FormicAcid Formic Acid Acid->FormicAcid DCM DCM Solvent->DCM Dioxane 1,4-Dioxane Solvent->Dioxane MeOH Methanol Solvent->MeOH Temp_Low 0 °C Temperature->Temp_Low Temp_RT Room Temp Temperature->Temp_RT Temp_High Elevated Temperature->Temp_High Time_Short < 1 h Time->Time_Short Time_Medium 1-4 h Time->Time_Medium Time_Long > 4 h Time->Time_Long Outcome Reaction Outcome (Yield & Purity) TFA->Outcome HCl->Outcome FormicAcid->Outcome DCM->Outcome Dioxane->Outcome MeOH->Outcome Temp_Low->Outcome Temp_RT->Outcome Temp_High->Outcome Time_Short->Outcome Time_Medium->Outcome Time_Long->Outcome

Caption: Logical relationship of reaction parameters influencing the outcome of Boc deprotection.

Discussion

The selection of the deprotection method depends on the overall synthetic strategy and the presence of other functional groups in the molecule.

  • Trifluoroacetic Acid (TFA): TFA in DCM is a highly effective and common method for Boc deprotection. The reaction is typically fast and clean. However, TFA is corrosive and can cleave other acid-labile protecting groups. The volatility of both TFA and DCM simplifies their removal during work-up.

  • Hydrochloric Acid (HCl): A solution of HCl in an organic solvent like 1,4-dioxane or methanol is a cost-effective alternative to TFA. Using HCl in dioxane often leads to the precipitation of the hydrochloride salt of the amine, which can be a convenient method of purification. The acidity of HCl solutions can be modulated by the choice of solvent.

  • Reaction Monitoring: It is crucial to monitor the reaction progress to avoid prolonged exposure to strong acidic conditions, which could lead to degradation of the thiophene ring or other sensitive functionalities. Techniques such as TLC and LC-MS are recommended.

  • Work-up: Careful work-up is necessary to neutralize the strong acid and isolate the free amine. For TFA deprotections, a basic wash is required. For HCl deprotections, the resulting hydrochloride salt can be isolated directly or neutralized to obtain the free amine.

Conclusion

The Boc deprotection of this compound can be efficiently achieved using standard acidic conditions. Both TFA in DCM and HCl in 1,4-dioxane are reliable methods that can provide high yields of the desired product. The choice between these methods will depend on factors such as cost, scale, and the presence of other acid-sensitive groups. Optimization of reaction time and temperature is recommended to ensure complete deprotection while maintaining the integrity of the thiophene core. The provided protocols and data serve as a valuable resource for researchers in the development of synthetic routes involving 2-amino-4-methylthiophene.

References

Application Notes and Protocols for Suzuki-Miyaura Cross-Coupling Reactions Using 2-(Boc-amino)-4-methylthiophene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to employing 2-(Boc-amino)-4-methylthiophene in Suzuki-Miyaura cross-coupling reactions. This versatile building block can be functionalized to act as either the organoboron or the halide coupling partner, enabling the synthesis of a diverse range of substituted aminothiophenes, which are valuable scaffolds in medicinal chemistry and materials science.

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, facilitating the formation of carbon-carbon bonds between organoboron compounds and organic halides, catalyzed by a palladium complex.[1][2][3] This reaction is prized for its mild conditions, tolerance of a wide array of functional groups, and the commercial availability of its reagents.[1][3][4] Substituted 2-aminothiophenes are prevalent motifs in biologically active compounds.[5] The protocols outlined below describe two primary strategies for utilizing this compound in Suzuki-Miyaura couplings to generate novel biaryl and heteroaryl structures.

Two primary strategies are presented:

  • Strategy A: Conversion of this compound to its corresponding boronic acid pinacol ester, followed by coupling with various aryl or heteroaryl halides.

  • Strategy B: Regioselective halogenation of this compound, followed by coupling with various aryl or heteroaryl boronic acids.

Data Presentation

The following tables provide representative data for the Suzuki-Miyaura coupling reactions. Yields are based on typical outcomes for similar substrates reported in the literature.

Table 1: Suzuki-Miyaura Coupling of tert-Butyl (4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-2-yl)carbamate with Various Aryl Halides (Strategy A)

EntryAryl Halide PartnerCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
14-BromotoluenePd(PPh₃)₄ (3)K₃PO₄1,4-Dioxane/H₂O901288
21-Bromo-4-nitrobenzenePdCl₂(dppf) (3)Cs₂CO₃THF/H₂O801685
34-BromoacetophenonePd(OAc)₂/SPhos (2)K₂CO₃Toluene/H₂O1001092
42-ChloropyridinePd₂(dba)₃/XPhos (2)K₃PO₄1,4-Dioxane1102475
5Methyl 4-iodobenzoatePd(PPh₃)₄ (3)Na₂CO₃DME/H₂O851490

Table 2: Suzuki-Miyaura Coupling of tert-Butyl (5-bromo-4-methylthiophen-2-yl)carbamate with Various Arylboronic Acids (Strategy B)

EntryArylboronic Acid PartnerCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (3)K₂CO₃1,4-Dioxane/H₂O901291
24-Methoxyphenylboronic acidPdCl₂(dppf) (3)Cs₂CO₃THF/H₂O801694
33-Cyanophenylboronic acidPd(OAc)₂/SPhos (2)K₃PO₄Toluene/H₂O1001087
4Thiophene-2-boronic acidPd₂(dba)₃/XPhos (2)K₂CO₃1,4-Dioxane1102482
54-(Trifluoromethyl)phenylboronic acidPd(PPh₃)₄ (3)Na₂CO₃DME/H₂O851489

Experimental Protocols & Methodologies

Strategy A: Synthesis via Boronic Ester Intermediate

This protocol involves the initial conversion of this compound to its 5-pinacol boronate ester, followed by the Suzuki-Miyaura coupling.

Part 1: Synthesis of tert-Butyl (4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-2-yl)carbamate

  • Setup: To a flame-dried, round-bottom flask under an argon atmosphere, add this compound (1.0 equiv.).

  • Dissolution: Dissolve the starting material in anhydrous tetrahydrofuran (THF).

  • Cooling: Cool the solution to -78 °C in a dry ice/acetone bath.

  • Lithiation: Add n-butyllithium (1.1 equiv., 2.5 M in hexanes) dropwise, maintaining the temperature below -70 °C. Stir the resulting mixture for 1 hour at -78 °C.

  • Borylation: Add 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (B(pin)O-iPr) (1.2 equiv.) dropwise.

  • Warm-up & Quench: Allow the reaction to warm slowly to room temperature and stir overnight. Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Extraction: Extract the aqueous layer with ethyl acetate (3x).

  • Work-up: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to yield the desired boronic ester.

Part 2: General Protocol for Suzuki-Miyaura Coupling

  • Setup: In a reaction vessel, combine the synthesized thiophene boronic ester (1.0 equiv.), the aryl or heteroaryl halide (1.1 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%), and the base (e.g., K₃PO₄, 2.0 equiv.).

  • Solvent Addition: Add the chosen solvent system (e.g., 1,4-dioxane and water, 4:1 v/v).

  • Degassing: Degas the mixture by bubbling argon through the solution for 15-20 minutes.

  • Reaction: Heat the reaction mixture to the specified temperature (e.g., 90 °C) and stir for the required time (typically 12-24 hours), monitoring by TLC or LC-MS.

  • Cooling & Work-up: Cool the reaction to room temperature. Dilute with water and extract with ethyl acetate (3x).

  • Washing: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude product via flash column chromatography to obtain the coupled product.

Strategy B: Synthesis via Halogenated Intermediate

This approach involves the initial bromination of the thiophene at the 5-position, followed by coupling with a boronic acid.

Part 1: Synthesis of tert-Butyl (5-bromo-4-methylthiophen-2-yl)carbamate

  • Setup: Dissolve this compound (1.0 equiv.) in a suitable solvent such as N,N-dimethylformamide (DMF) in a round-bottom flask protected from light.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Bromination: Add N-bromosuccinimide (NBS) (1.05 equiv.) portion-wise over 15 minutes.

  • Reaction: Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for 2-3 hours, monitoring completion by TLC.

  • Quenching: Pour the reaction mixture into ice water.

  • Extraction: Extract the resulting mixture with ethyl acetate (3x).

  • Work-up: Combine the organic layers, wash with saturated aqueous Na₂S₂O₃ solution, then with brine. Dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by recrystallization or column chromatography to yield the 5-bromo-thiophene derivative.

Part 2: General Protocol for Suzuki-Miyaura Coupling

  • Setup: In a reaction vessel, combine the synthesized 5-bromo-thiophene (1.0 equiv.), the aryl or heteroaryl boronic acid (1.2 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%), and the base (e.g., K₂CO₃, 2.0 equiv.).

  • Solvent Addition: Add the chosen solvent system (e.g., 1,4-dioxane and water, 4:1 v/v).

  • Degassing: Degas the mixture by bubbling argon through the solution for 15-20 minutes.

  • Reaction: Heat the reaction mixture to the specified temperature (e.g., 90 °C) and stir for the required time (typically 12-24 hours), monitoring by TLC or LC-MS.

  • Cooling & Work-up: Cool the reaction to room temperature. Dilute with water and extract with ethyl acetate (3x).

  • Washing: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude product via flash column chromatography to obtain the coupled product.

Visualizations

Logical Workflow

G cluster_start Starting Material cluster_A Strategy A cluster_B Strategy B start This compound borylation Borylation at C5 start->borylation halogenation Halogenation at C5 start->halogenation boronic_ester Thiophene Boronic Ester borylation->boronic_ester coupling_A Suzuki Coupling with Aryl Halide boronic_ester->coupling_A product_A Coupled Product coupling_A->product_A halide 5-Halo-Thiophene halogenation->halide coupling_B Suzuki Coupling with Aryl Boronic Acid halide->coupling_B product_B Coupled Product coupling_B->product_B

Caption: Overall workflow for the two synthetic strategies.

Suzuki-Miyaura Catalytic Cycle

The core mechanism of the Suzuki-Miyaura reaction involves a palladium catalyst cycling through three key steps.[1][3][6]

Suzuki_Cycle pd0 Pd(0)L₂ pdiil R¹-Pd(II)L₂-X pd0->pdiil R¹-X reductive_elim Reductive Elimination pd0->reductive_elim pdiil_trans R¹-Pd(II)L₂-R² pdiil->pdiil_trans R²-B(OR)₂ oxidative_add Oxidative Addition pdiil->oxidative_add pdiil_trans->pd0 R¹-R² transmetal Transmetalation pdiil_trans->transmetal

Caption: The general catalytic cycle of the Suzuki-Miyaura reaction.

Reaction Scheme Visualization

Reaction_Schemes cluster_A Strategy A cluster_B Strategy B A1 Th-NHBoc A2 Th(Bpin)-NHBoc A1->A2 1. n-BuLi 2. iPrO-Bpin A4 Th(Ar)-NHBoc A2->A4 Pd Catalyst, Base A3 Ar-X B1 Th-NHBoc B2 Th(Br)-NHBoc B1->B2 NBS, DMF B4 Th(Ar)-NHBoc B2->B4 Pd Catalyst, Base B3 Ar-B(OH)₂

Caption: Reaction schemes for Strategy A and Strategy B.

References

Application Notes and Protocols for Palladium-Catalyzed Functionalization of the Thiophene Ring

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the palladium-catalyzed functionalization of the thiophene ring, a critical scaffold in medicinal chemistry and materials science. Thiophene derivatives are integral to a wide array of pharmaceuticals, including anti-inflammatory, antimicrobial, and anticancer agents, owing to their ability to serve as bioisosteres of phenyl groups and their susceptibility to diverse chemical modifications.[1][2][3][4][5] This document outlines key palladium-catalyzed cross-coupling reactions that enable the precise and efficient synthesis of functionalized thiophenes.

Introduction to Thiophene Functionalization

The thiophene nucleus is a privileged structure in drug discovery, present in numerous FDA-approved drugs.[4][5] Its electron-rich nature and the ability to functionalize specific positions of the ring allow for the fine-tuning of physicochemical and pharmacological properties.[1] Palladium-catalyzed cross-coupling reactions are powerful tools for creating carbon-carbon and carbon-heteroatom bonds on the thiophene ring with high chemo- and regioselectivity. These reactions, including Suzuki-Miyaura, Stille, Heck, Sonogashira, and Buchwald-Hartwig couplings, as well as direct C-H activation, have become indispensable in modern organic synthesis.[6][7][8][9][10]

Palladium-Catalyzed Cross-Coupling Reactions

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds by reacting a thiophene-boronic acid or its ester with an aryl, vinyl, or alkyl halide or triflate.[7] This reaction is widely used due to the stability and low toxicity of the boronic acid reagents.[11][12]

General Reaction Scheme:

Experimental Protocol: Suzuki Coupling of 2-Bromothiophene with an Arylboronic Acid [7]

  • Materials:

    • 2-Bromothiophene (1.0 eq)

    • Arylboronic acid (1.1 - 1.5 eq)[7]

    • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (1-5 mol%)[7]

    • Potassium carbonate (K₂CO₃) or Potassium phosphate (K₃PO₄) (2-3 eq)[7]

    • Solvent: 1,4-Dioxane/Water (4:1) or Toluene/Ethanol/Water mixture.[7]

  • Procedure:

    • To a flame-dried round-bottom flask, add 2-bromothiophene, the arylboronic acid, Pd(PPh₃)₄, and the base.[7]

    • Seal the flask with a septum and purge with an inert gas (e.g., Argon) for 10-15 minutes.[7]

    • Add the degassed solvent system via syringe.[7]

    • Heat the reaction mixture to 80-100°C and stir for 12-24 hours.[7]

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).[7]

  • Work-up and Purification:

    • Upon completion, cool the reaction to room temperature.

    • Add water and extract with an organic solvent (e.g., ethyl acetate).[7]

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.[7]

    • Concentrate the solvent under reduced pressure and purify the crude product by column chromatography on silica gel.

Quantitative Data for Suzuki-Miyaura Coupling:

Thiophene SubstrateCoupling PartnerCatalyst (mol%)Base (eq)SolventTemp (°C)Time (h)Yield (%)Reference
2-Bromo-5-(2-ethylhexyl)thiopheneArylboronic acidPd(PPh₃)₄ (1-5)K₂CO₃ or K₃PO₄ (2-3)1,4-Dioxane/H₂O (4:1)80-10012-24Varies[7]
BromoanilinesThiophene boronic acidsPd(dtbpf)Cl₂ (2)Et₃N (2)Kolliphor EL/H₂ORoom Temp0.25-24up to 98[11][13]
BromothiophenesCyclopropylboronic acidPd(OAc)₂ (1) / SPhos (2)K₃PO₄ (2)Toluene/H₂O90277-93[14][15]
Benzo[b]thien-2-ylboronic acidAryl/Heteroaryl halidesPd(OAc)₂ (5) / SPhos (10)Cs₂CO₃ (1.4)THF/H₂O8024Varies[16]

Suzuki Coupling Catalytic Cycle

Suzuki_Coupling Pd0 Pd(0)L2 OxAdd Oxidative Addition (Th-X) Pd0->OxAdd PdII Th-Pd(II)-X (L2) OxAdd->PdII Transmetal Transmetalation (R-B(OR')2 + Base) PdII->Transmetal PdII_R Th-Pd(II)-R (L2) Transmetal->PdII_R RedElim Reductive Elimination PdII_R->RedElim RedElim->Pd0 Regeneration Product Th-R RedElim->Product

Caption: Catalytic cycle for the Suzuki-Miyaura coupling reaction.

Stille Coupling

The Stille coupling utilizes organostannane (organotin) reagents to couple with organic halides.[6] A key advantage is the stability of organostannanes to air and moisture and the reaction's tolerance for a wide variety of functional groups.[6]

General Reaction Scheme:

Experimental Protocol: Stille Coupling of 3,4-Dibromothiophene [6]

  • Materials:

    • 3,4-Dibromothiophene (1.0 eq)

    • Organostannane reagent (1.0-1.2 eq)

    • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)[6]

    • Anhydrous and degassed solvent (e.g., DMF, Toluene)

  • Procedure:

    • To a flame-dried Schlenk flask under an inert atmosphere, add 3,4-dibromothiophene and the palladium catalyst.[6]

    • Evacuate and backfill the flask with an inert gas (e.g., argon) three times.[6]

    • Add the anhydrous and degassed solvent, followed by the organostannane reagent via syringe.[6]

    • Heat the reaction mixture to 80-110°C with vigorous stirring.[6]

    • Monitor the reaction progress by TLC or GC-MS.[6]

  • Work-up and Purification:

    • Cool the reaction to room temperature and dilute with an organic solvent.[6]

    • To remove tin byproducts, wash the organic layer with a saturated aqueous solution of potassium fluoride (KF) and stir vigorously for at least one hour.[6]

    • Filter the mixture through a pad of Celite.[6]

    • Wash the organic layer with brine, dry over Na₂SO₄, filter, and concentrate.[6]

    • Purify the crude product by column chromatography.[6]

Quantitative Data for Stille Coupling:

Thiophene SubstrateCoupling PartnerCatalyst (mol%)AdditiveSolventTemp (°C)Time (h)Yield (%)Reference
Enol triflateOrganotin reagentPd(dppf)Cl₂·DCM (10)CuI (10), LiCl (5.3 eq)DMF406087[17]
3,4-DibromothiopheneOrganostannanePd(PPh₃)₄ (2-5)NoneToluene80-110VariesVaries[6]

Stille Coupling Catalytic Cycle

Stille_Coupling Pd0 Pd(0)L2 OxAdd Oxidative Addition (Th-X) Pd0->OxAdd PdII Th-Pd(II)-X (L2) OxAdd->PdII Transmetal Transmetalation (R-SnR'3) PdII->Transmetal PdII_R Th-Pd(II)-R (L2) Transmetal->PdII_R RedElim Reductive Elimination PdII_R->RedElim RedElim->Pd0 Regeneration Product Th-R RedElim->Product

Caption: Catalytic cycle for the Stille cross-coupling reaction.

Direct C-H Arylation

Direct C-H arylation is an increasingly popular method that avoids the pre-functionalization (e.g., halogenation or borylation) of the thiophene ring, making it a more atom-economical process.[18][19] This reaction typically couples a thiophene C-H bond with an aryl halide.

General Reaction Scheme:

Experimental Protocol: Direct C-H Arylation of Thiophene [19]

  • Materials:

    • Thiophene (8.0 eq)

    • Aryl bromide (1.0 eq)

    • Palladium(II) acetate [Pd(OAc)₂] (0.2 mol%)[19]

    • Potassium acetate (KOAc) (1.2 eq)[19]

    • N,N-Dimethylacetamide (DMAc)

  • Procedure:

    • In a reaction tube, dissolve the aryl bromide, KOAc, and Pd(OAc)₂ in DMAc under an argon atmosphere.[19]

    • Add the thiophene to the mixture.

    • Stir the reaction mixture at 130-140°C for 20 hours.[19]

    • Monitor the reaction progress by GC-MS.

  • Work-up and Purification:

    • Remove the solvent in vacuo.

    • Purify the crude mixture by silica-gel column chromatography.[19]

Quantitative Data for Direct C-H Arylation:

Thiophene SubstrateCoupling PartnerCatalyst (mol%)Base (eq)SolventTemp (°C)Time (h)Yield (%)Reference
Thiophene4-BromobenzonitrilePd(OAc)₂ (0.2)KOAc (1.2)DMAc130-1402080[19]
Thiophene4-BromoacetophenonePd(OAc)₂ (0.2)KOAc (1.2)DMAc130-1402082[19]
ThiophenesAryl bromidesBis(alkoxo)palladium complex (0.1-0.2)K₂CO₃DMAc100VariesGood to Excellent[18]
Benzo[b]thiophene 1,1-dioxidesArylboronic acidsPd(OAc)₂ (10)Pyridine (3.0)DMSO10020up to 87[8][20]

Direct C-H Arylation Workflow

CH_Arylation_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Combine aryl halide, Pd catalyst, and base in a reaction vessel B Add thiophene and solvent (DMAc) A->B C Purge with inert gas (Argon) B->C D Heat to 130-140°C and stir for 20h C->D E Monitor progress (TLC, GC-MS) D->E F Cool to RT and remove solvent E->F G Column Chromatography on silica gel F->G H Isolate pure 2-arylthiophene G->H

Caption: Experimental workflow for direct C-H arylation of thiophene.

Other Important Coupling Reactions

Heck Reaction

The Heck reaction couples aryl or vinyl halides with alkenes.[21][22] It can be applied to thiophene derivatives to introduce alkenyl substituents, which are valuable for further transformations.[9] The reaction is typically regiospecific when the thiophene is substituted at the 2-position with an electron-withdrawing group.[9]

Sonogashira Coupling

The Sonogashira coupling is a powerful method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[23][24] This reaction has been successfully applied to iodothiophenes to synthesize acetylenic thiophenes, which are important precursors for various functional materials.[25]

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction used to synthesize C-N bonds from amines and aryl halides.[10] This reaction is highly valuable for introducing nitrogen-containing functional groups onto the thiophene ring, which is a common feature in many biologically active molecules.[26]

Buchwald-Hartwig Amination Catalytic Cycle

Buchwald_Hartwig Pd0 Pd(0)L2 OxAdd Oxidative Addition (Th-X) Pd0->OxAdd PdII_X Th-Pd(II)-X (L2) OxAdd->PdII_X AmineCoord Amine Coordination (R2NH) PdII_X->AmineCoord PdII_Amine [Th-Pd(II)(NHR2)L2]+X- AmineCoord->PdII_Amine Deprotonation Deprotonation (Base) PdII_Amine->Deprotonation PdII_Amide Th-Pd(II)-NR2 (L2) Deprotonation->PdII_Amide RedElim Reductive Elimination PdII_Amide->RedElim RedElim->Pd0 Regeneration Product Th-NR2 RedElim->Product

Caption: Catalytic cycle for the Buchwald-Hartwig amination.

Applications in Drug Discovery and Materials Science

Functionalized thiophenes are cornerstones in the development of new therapeutic agents and advanced materials.[1] In medicinal chemistry, the thiophene ring is a key component in drugs for various therapeutic areas, including oncology, infectious diseases, and cardiovascular disorders.[1][2][3] Its ability to be readily functionalized allows for the creation of large compound libraries for lead discovery.[2] In materials science, thiophene-based polymers are utilized in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs), due to their excellent charge transport properties.[27]

Conclusion

Palladium-catalyzed cross-coupling reactions provide a robust and versatile toolbox for the functionalization of the thiophene ring. The methodologies outlined in these notes offer researchers and drug development professionals the means to synthesize a diverse range of thiophene derivatives with high efficiency and control. The continued development of these catalytic systems will undoubtedly lead to the discovery of new medicines and advanced materials.

References

Application of 2-(Boc-amino)-4-methylthiophene in the Synthesis of Bioactive Molecules: A Focus on p38 Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-(tert-Butoxycarbonylamino)-4-methylthiophene is a valuable heterocyclic building block in medicinal chemistry, particularly for the synthesis of bioactive molecules targeting a range of therapeutic areas. Its protected amine and substituted thiophene core offer a versatile scaffold for the construction of complex molecular architectures. This document provides detailed application notes and protocols for the use of 2-(Boc-amino)-4-methylthiophene in the synthesis of potent kinase inhibitors, with a specific focus on inhibitors of p38 mitogen-activated protein kinase (MAPK), a key regulator of inflammatory responses.

Application in the Synthesis of p38 MAPK Inhibitors

The 2-amino-4-methylthiophene scaffold is a key structural motif found in a variety of kinase inhibitors. The Boc-protected starting material, this compound, provides a convenient and stable precursor for the elaboration of this core structure. A common synthetic strategy involves the deprotection of the Boc group followed by coupling reactions to introduce pharmacophoric elements necessary for potent and selective kinase inhibition.

One notable application is in the synthesis of analogs of TAK-715, a well-known p38 MAPK inhibitor. The general synthetic approach involves the coupling of the 2-amino-4-methylthiophene core with a substituted pyrimidine moiety, a common feature in many kinase inhibitors.

Data Presentation

The following table summarizes the biological activity of a representative p38 MAPK inhibitor synthesized using a 2-amino-4-methylthiophene core.

Compound IDTarget KinaseIC50 (nM)Cell-Based Assay
Thiophene-Pyrimidine Analogp38α MAPK38Inhibition of TNF-α production

Experimental Protocols

1. Boc Deprotection of this compound

This protocol describes the removal of the tert-butoxycarbonyl (Boc) protecting group to yield 2-amino-4-methylthiophene, which can then be used in subsequent coupling reactions.

Materials:

  • This compound

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • Magnetic stirrer

Procedure:

  • Dissolve this compound in dichloromethane (DCM).

  • Add trifluoroacetic acid (TFA) dropwise to the solution at room temperature.

  • Stir the reaction mixture for 1-2 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, concentrate the mixture under reduced pressure to remove excess TFA and DCM.

  • Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution to neutralize any remaining acid.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain crude 2-amino-4-methylthiophene.

  • The crude product can be purified by column chromatography on silica gel if necessary.

2. Synthesis of a 2-Amino-4-methyl-5-(pyrimidin-4-yl)thiophene Analog (General Protocol)

This protocol outlines a general procedure for the synthesis of a p38 MAPK inhibitor via a Suzuki-Miyaura cross-coupling reaction. This reaction couples the deprotected 2-amino-4-methylthiophene with a suitable pyrimidine boronic acid derivative.

Materials:

  • 2-Amino-5-bromo-4-methylthiophene (synthesized from 2-amino-4-methylthiophene via bromination)

  • Substituted pyrimidine-4-boronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Base (e.g., potassium carbonate)

  • Solvent (e.g., 1,4-dioxane and water mixture)

  • Schlenk flask or microwave vial

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In a Schlenk flask or microwave vial, combine 2-amino-5-bromo-4-methylthiophene, the substituted pyrimidine-4-boronic acid, palladium catalyst, and base.

  • Evacuate and backfill the reaction vessel with an inert gas (nitrogen or argon) three times.

  • Add the degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water).

  • Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Filter the mixture and concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired 2-amino-4-methyl-5-(pyrimidin-4-yl)thiophene analog.

3. In Vitro p38α MAPK Inhibition Assay

This protocol describes a general method for evaluating the inhibitory activity of the synthesized compounds against the p38α MAPK enzyme.

Materials:

  • Synthesized inhibitor compound

  • Recombinant human p38α MAPK enzyme

  • ATP

  • Substrate peptide (e.g., ATF2)

  • Assay buffer

  • Kinase-Glo® Luminescent Kinase Assay Kit (or similar)

  • Microplate reader

Procedure:

  • Prepare serial dilutions of the inhibitor compound in the assay buffer.

  • In a microplate, add the p38α MAPK enzyme, the substrate peptide, and the inhibitor solution.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at 30 °C for a specified time (e.g., 60 minutes).

  • Stop the reaction and measure the remaining ATP levels using a luminescent kinase assay kit according to the manufacturer's instructions.

  • Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.

Mandatory Visualizations

Synthesis_Workflow A This compound B Boc Deprotection (TFA, DCM) A->B C 2-Amino-4-methylthiophene B->C D Bromination C->D E 2-Amino-5-bromo-4-methylthiophene D->E F Suzuki Coupling (Pyrimidine Boronic Acid, Pd catalyst) E->F G Bioactive p38 MAPK Inhibitor F->G

Caption: Synthetic workflow for a p38 MAPK inhibitor.

p38_Signaling_Pathway Stress Stress Stimuli (e.g., UV, Cytokines) MAP3K MAP3K (e.g., TAK1, ASK1) Stress->MAP3K MAP2K MAP2K (MKK3/6) MAP3K->MAP2K p38 p38 MAPK MAP2K->p38 Substrates Downstream Substrates (e.g., MK2, ATF2) p38->Substrates Inhibitor Thiophene-based Inhibitor Inhibitor->p38 Response Inflammatory Response (e.g., TNF-α, IL-6 production) Substrates->Response

Caption: Inhibition of the p38 MAPK signaling pathway.

Purification of 2-(Boc-amino)-4-methylthiophene: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed experimental procedure for the purification of 2-(Boc-amino)-4-methylthiophene, a key intermediate in the synthesis of various pharmaceutical compounds. The protocols outlined below describe standard laboratory techniques for isolating this compound from a crude reaction mixture, ensuring high purity for subsequent synthetic steps.

Introduction

The tert-butyloxycarbonyl (Boc) protecting group is a cornerstone in modern organic synthesis, prized for its stability and ease of removal under mild acidic conditions. The synthesis of this compound typically involves the reaction of 2-amino-4-methylthiophene with di-tert-butyl dicarbonate (Boc₂O). While this reaction is generally efficient, the crude product often contains impurities such as unreacted starting materials, excess Boc₂O, and byproducts like tert-butanol. This application note details two primary methods for the purification of the desired product: flash column chromatography and recrystallization.

Data Presentation

The following table summarizes the expected outcomes from the described purification methods. The data is based on typical results obtained from the synthesis of N-Boc protected aminothiophenes.

Purification MethodPurity (%)Yield (%)Key AdvantagesKey Disadvantages
Flash Column Chromatography >9875-90High resolution, effective for a wide range of impuritiesTime-consuming, requires larger solvent volumes
Recrystallization >9960-80High purity achievable, cost-effective for large scalePotential for lower yield, may not remove all impurities

Experimental Protocols

General Synthesis of this compound

A general procedure for the synthesis of the crude product is provided as context for the purification protocols.

To a solution of 2-amino-4-methylthiophene (1.0 eq) in a suitable aprotic solvent such as tetrahydrofuran (THF) or dichloromethane (DCM), is added triethylamine (1.2 eq) or another non-nucleophilic base. The mixture is stirred at room temperature, and a solution of di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) in the same solvent is added dropwise. The reaction is typically stirred at room temperature for 2-4 hours and monitored by Thin Layer Chromatography (TLC). Upon completion, the reaction mixture is subjected to an aqueous workup before purification.

Protocol 1: Purification by Flash Column Chromatography

This method is highly effective for separating the product from impurities with different polarities.[1]

Materials:

  • Crude this compound

  • Silica gel (60 Å, 230-400 mesh)

  • Hexane (or heptane), analytical grade

  • Ethyl acetate, analytical grade

  • Compressed air or nitrogen source

  • Glass column, flasks, and test tubes

Procedure:

  • Slurry Preparation: Dissolve the crude this compound in a minimal amount of dichloromethane or the initial elution solvent.

  • Column Packing: Prepare a slurry of silica gel in hexane and carefully pour it into the chromatography column. Allow the silica to settle, ensuring a flat and stable bed. A thin layer of sand can be added to the top of the silica bed.

  • Loading: Carefully load the dissolved crude product onto the top of the silica gel bed.

  • Elution: Begin elution with a non-polar solvent system, such as 5% ethyl acetate in hexane. Gradually increase the polarity of the mobile phase (e.g., to 10-20% ethyl acetate in hexane) to elute the product. The progress of the separation is monitored by TLC analysis of the collected fractions.

  • Fraction Collection and Analysis: Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to yield the purified this compound as a solid.

Protocol 2: Purification by Recrystallization

Recrystallization is a cost-effective method for obtaining highly pure crystalline solids. The choice of solvent is critical for successful recrystallization.

Materials:

  • Crude this compound

  • Hexane (or heptane), analytical grade

  • Ethyl acetate, analytical grade (optional, as a co-solvent)

  • Erlenmeyer flask

  • Heating mantle or hot plate

  • Ice bath

  • Büchner funnel and filter paper

Procedure:

  • Solvent Selection: In a small test tube, determine the solubility of the crude product in various solvents. An ideal solvent will dissolve the compound when hot but not when cold. A mixture of hexane and a small amount of ethyl acetate is often a good starting point.

  • Dissolution: Place the crude product in an Erlenmeyer flask and add a minimal amount of the chosen hot solvent (or solvent mixture) until the solid just dissolves.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature. The product should begin to crystallize. Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.

  • Drying: Dry the crystals under vacuum to remove any residual solvent. The purity of the product can be assessed by measuring its melting point.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis synthesis Crude this compound chromatography Flash Column Chromatography synthesis->chromatography Method 1 recrystallization Recrystallization synthesis->recrystallization Method 2 analysis Purity & Yield Determination chromatography->analysis recrystallization->analysis

Caption: Purification workflow for this compound.

logical_relationship compound This compound impurity1 2-Amino-4-methylthiophene (Starting Material) impurity2 Di-tert-butyl dicarbonate (Excess Reagent) impurity3 tert-Butanol (Byproduct) purification Purification Methods (Chromatography/Recrystallization) impurity1->purification Removes impurity2->purification Removes impurity3->purification Removes pure_product Pure this compound purification->pure_product Yields

Caption: Relationship between the target compound, impurities, and purification.

References

Application Notes and Protocols for the Scale-Up Synthesis of 2-(Boc-amino)-4-methylthiophene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the scale-up synthesis of 2-(Boc-amino)-4-methylthiophene, a key intermediate in the development of various pharmaceutical compounds. The described two-stage process involves the initial synthesis of 2-amino-4-methylthiophene-3-carbonitrile via the Gewald reaction, followed by the protection of the amino group using di-tert-butyl dicarbonate (Boc anhydride). This document outlines detailed experimental protocols, considerations for process optimization, safety precautions, and data presentation to facilitate a smooth transition from laboratory to pilot or production scale.

Overview of the Synthetic Strategy

The synthesis of this compound is achieved in a two-step sequence. The first step is the Gewald reaction, a multicomponent reaction that efficiently produces the substituted 2-aminothiophene core.[1] This is followed by the selective protection of the primary amino group with a tert-butoxycarbonyl (Boc) group, a widely used protecting group in organic synthesis due to its stability and ease of removal under acidic conditions.[2]

Synthesis_Overview Reactants Propionitrile + Sulfur + Methyl acetoacetate Intermediate 2-Amino-4-methylthiophene-3-carbonitrile Reactants->Intermediate Gewald Reaction Final_Product This compound Intermediate->Final_Product Boc Protection Boc_Anhydride Di-tert-butyl dicarbonate (Boc)2O Boc_Anhydride->Final_Product

Caption: Overall synthetic workflow.

Scale-Up Synthesis of 2-Amino-4-methylthiophene-3-carbonitrile (Gewald Reaction)

The Gewald reaction provides a reliable and scalable method for the synthesis of the 2-aminothiophene intermediate. The reaction involves the condensation of a ketone (or in this case, a β-ketoester, methyl acetoacetate), an activated nitrile (propionitrile), and elemental sulfur in the presence of a base.[3]

Key Considerations for Scale-Up
  • Reaction Solvent: While alcohols like ethanol or methanol are common at the lab scale, for larger scales, higher-boiling and less flammable solvents like N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) can be advantageous for better temperature control and solubility of reactants. However, their removal during workup needs careful consideration. A solvent-free approach, if feasible, can significantly improve the process greenness.[4]

  • Base Selection: Morpholine or triethylamine are effective catalysts. On a large scale, the choice may be influenced by cost, ease of removal, and regulatory considerations. Stoichiometric amounts of base are often used, but catalytic amounts can be effective, which is preferable for scale-up to minimize waste.[5]

  • Temperature Control: The reaction is typically exothermic, especially during the initial phase. A robust cooling system is essential for large-scale reactors to maintain the desired temperature range and prevent runaway reactions.

  • Work-up and Isolation: Direct crystallization of the product from the reaction mixture upon cooling or addition of an anti-solvent (like water) is the most efficient isolation method for large quantities. This avoids lengthy and solvent-intensive extractions.

Experimental Protocol (Kilogram Scale)

Materials:

ReagentMolar Mass ( g/mol )QuantityMoles
Methyl acetoacetate116.121.16 kg10.0
Propionitrile55.080.55 kg10.0
Sulfur (powder)32.070.32 kg10.0
Triethylamine101.191.01 kg10.0
Ethanol46.075.0 L-
Water (for work-up)18.0210.0 L-

Procedure:

  • To a 20 L jacketed glass reactor equipped with a mechanical stirrer, condenser, and temperature probe, add ethanol (5.0 L), methyl acetoacetate (1.16 kg, 10.0 mol), propionitrile (0.55 kg, 10.0 mol), and elemental sulfur (0.32 kg, 10.0 mol).

  • Stir the mixture to form a suspension.

  • Slowly add triethylamine (1.01 kg, 10.0 mol) to the suspension over a period of 1-2 hours, while maintaining the internal temperature between 40-50°C using a cooling circulator. An exotherm will be observed.

  • After the addition is complete, heat the reaction mixture to a gentle reflux (approximately 70-75°C) and maintain for 4-6 hours.

  • Monitor the reaction progress by a suitable analytical method (e.g., HPLC, TLC) until the starting materials are consumed.

  • Once the reaction is complete, cool the mixture to room temperature and then further to 0-5°C in an ice bath.

  • Slowly add cold water (10.0 L) to the reaction mixture with vigorous stirring to precipitate the product.

  • Stir the resulting slurry for 1-2 hours at 0-5°C to ensure complete precipitation.

  • Isolate the solid product by filtration using a large Büchner funnel or a filter press.

  • Wash the filter cake with cold water (2 x 2 L) and then with a small amount of cold ethanol (1 L) to remove impurities.

  • Dry the product under vacuum at 50-60°C until a constant weight is achieved.

Expected Yield: 75-85% Purity (by HPLC): >98%

Scale-Up Synthesis of this compound (Boc Protection)

The protection of the synthesized 2-amino-4-methylthiophene-3-carbonitrile is a crucial step to prevent unwanted side reactions in subsequent synthetic transformations. Di-tert-butyl dicarbonate is the reagent of choice for this purpose on a large scale.[4][6]

Key Considerations for Scale-Up
  • Reagent Addition: Di-tert-butyl dicarbonate can be a low-melting solid or a liquid. For large-scale additions, it is often dissolved in a suitable solvent to allow for better control of the addition rate and to manage any potential exotherm.

  • Base: A non-nucleophilic base such as triethylamine or N,N-diisopropylethylamine (DIPEA) is typically used to neutralize the acid formed during the reaction. 4-(Dimethylamino)pyridine (DMAP) can be used as a catalyst for less reactive amines.[7]

  • Solvent Selection: Dichloromethane (DCM) or tetrahydrofuran (THF) are common solvents. For scale-up, consider solvents with higher boiling points and lower environmental impact if possible, such as 2-methyltetrahydrofuran (2-MeTHF).

  • Work-up and Purification: A simple aqueous work-up is usually sufficient to remove the base and by-products. The product is often a solid that can be isolated by crystallization or precipitation, which is highly desirable for large-scale operations to avoid column chromatography.

Experimental Protocol (Kilogram Scale)

Materials:

ReagentMolar Mass ( g/mol )QuantityMoles
2-Amino-4-methylthiophene-3-carbonitrile152.211.52 kg10.0
Di-tert-butyl dicarbonate ((Boc)₂O)218.252.40 kg11.0
Triethylamine101.191.21 kg12.0
Dichloromethane (DCM)84.9310.0 L-
Saturated aq. Sodium Bicarbonate-5.0 L-
Brine-5.0 L-

Procedure:

  • To a 20 L jacketed glass reactor, add 2-amino-4-methylthiophene-3-carbonitrile (1.52 kg, 10.0 mol) and dichloromethane (10.0 L).

  • Stir the mixture to dissolve the starting material.

  • Add triethylamine (1.21 kg, 12.0 mol) to the solution.

  • In a separate vessel, dissolve di-tert-butyl dicarbonate (2.40 kg, 11.0 mol) in dichloromethane (2.0 L).

  • Slowly add the di-tert-butyl dicarbonate solution to the reactor over 1-2 hours, maintaining the temperature below 30°C.

  • Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by HPLC or TLC.

  • Once the reaction is complete, wash the organic layer with saturated aqueous sodium bicarbonate solution (2 x 2.5 L) and then with brine (1 x 5.0 L).

  • Dry the organic phase over anhydrous magnesium sulfate or sodium sulfate.

  • Filter off the drying agent.

  • Concentrate the filtrate under reduced pressure to approximately one-third of its original volume.

  • Add n-heptane or hexane as an anti-solvent to induce crystallization.

  • Cool the mixture to 0-5°C and stir for 1-2 hours.

  • Isolate the product by filtration and wash the filter cake with cold n-heptane.

  • Dry the product under vacuum at 40-50°C.

Expected Yield: 90-95% Purity (by HPLC): >99%

Safety Considerations

General Precautions:

  • All operations should be conducted in a well-ventilated area or in a fume hood.

  • Personnel should wear appropriate personal protective equipment (PPE), including safety glasses, lab coats, and chemical-resistant gloves.[4]

Specific Hazards:

  • Thiophenes: Thiophene and its derivatives can be flammable and may have toxic properties. Avoid inhalation of vapors and contact with skin and eyes.[8]

  • Di-tert-butyl dicarbonate: This reagent is flammable and can decompose upon heating, potentially leading to pressure buildup in sealed containers. It is also toxic if inhaled.[6][9] Store in a cool, well-ventilated area away from heat sources.[4]

  • Triethylamine: A flammable and corrosive liquid with a strong odor. Handle with care to avoid inhalation and skin contact.

  • Dichloromethane: A volatile and potentially carcinogenic solvent. Use in a well-ventilated area and minimize exposure.

Safety_Workflow cluster_gewald Gewald Reaction Safety cluster_boc Boc Protection Safety G_Reactants Flammable Solvents Exothermic Reaction G_Handling Temperature Control Inert Atmosphere (optional) G_Reactants->G_Handling G_Waste Neutralize Basic Waste G_Handling->G_Waste B_Reactants (Boc)2O: Inhalation Hazard, Flammable DCM: Volatile, Potential Carcinogen B_Handling Controlled Addition Good Ventilation B_Reactants->B_Handling B_Waste Segregate Halogenated Waste B_Handling->B_Waste General_PPE Standard PPE: Gloves, Goggles, Lab Coat cluster_gewald cluster_gewald General_PPE->cluster_gewald cluster_boc cluster_boc General_PPE->cluster_boc Emergency Emergency Showers & Eyewash Stations Accessible cluster_gewald->Emergency cluster_boc->Emergency

Caption: Key safety considerations for the synthesis.

Data Summary

StepKey TransformationTypical ScaleSolventsKey ReagentsTemp. (°C)Time (h)Yield (%)Purity (%)
1Gewald Reaction10 molEthanolMethyl acetoacetate, Propionitrile, Sulfur, Triethylamine70-754-675-85>98
2Boc Protection10 molDichloromethane(Boc)₂O, Triethylamine20-252-490-95>99

References

The Versatile 2-Aminothiophene Scaffold: A Gateway to Novel Therapeutics

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers in Drug Discovery

The 2-aminothiophene core is a privileged heterocyclic motif that has garnered significant attention in medicinal chemistry. Its synthetic tractability, primarily through the robust Gewald multicomponent reaction, and its ability to modulate a wide array of biological targets have established it as a cornerstone for the development of novel therapeutic agents. This document provides detailed application notes, experimental protocols, and quantitative data to guide researchers, scientists, and drug development professionals in harnessing the potential of 2-aminothiophene derivatives.

Application Notes: The Significance of 2-Aminothiophene Derivatives

2-Aminothiophene derivatives have demonstrated a remarkable spectrum of pharmacological activities, making them valuable scaffolds in various therapeutic areas.[1][2] The thiophene ring is often considered a bioisostere of a phenyl group, offering unique electronic and steric properties that can enhance biological activity and improve pharmacokinetic profiles.[3]

Key Therapeutic Areas:

  • Anticancer Agents: A substantial body of research highlights the potent anti-proliferative activity of 2-aminothiophene derivatives against numerous cancer cell lines.[3][4] Their mechanisms of action are diverse and often involve the inhibition of critical cellular pathways. Notably, many derivatives function as potent inhibitors of various protein kinases, such as EGFR, which are pivotal for cancer cell proliferation and survival.[2]

  • Anti-inflammatory Agents: The 2-aminothiophene scaffold is present in the non-steroidal anti-inflammatory drug (NSAID) Tinoridine, underscoring its potential in treating inflammatory conditions.[3] Derivatives have been shown to inhibit key inflammatory mediators, including cyclooxygenase (COX) enzymes.

  • Antimicrobial Agents: This class of compounds exhibits broad-spectrum activity against a range of bacterial and fungal pathogens.[5] Their ability to overcome drug resistance mechanisms makes them promising candidates for the development of new anti-infective therapies.

  • Central Nervous System (CNS) Agents: The antipsychotic drug Olanzapine features a thieno[b]diazepine core, which is derived from a 2-aminothiophene, showcasing the relevance of this scaffold in neuroscience.[3] Furthermore, derivatives have been identified as allosteric modulators of adenosine receptors, suggesting their potential in treating various neurological and psychiatric disorders.

Quantitative Data Summary

The following tables summarize the biological activities of representative 2-aminothiophene derivatives, providing a comparative overview of their potency.

Table 1: Anticancer Activity of 2-Aminothiophene Derivatives

Compound IDCancer Cell LineIC50 (µM)Reference
SB-44Prostate (PC-3)15.38[4]
SB-83Prostate (PC-3)20.14[4]
SB-200Prostate (PC-3)34.04[4]
SB-44Cervical (HeLa)18.23[4]
SB-83Cervical (HeLa)25.67[4]
SB-200Cervical (HeLa)29.87[4]
Derivative 15bOvarian (A2780)12[6][7]
Derivative 15bOvarian (A2780CP)10[6][7]
Compound 5Breast (MCF-7)7.301[8]
Compound 8Breast (MCF-7)4.132[8]
Compound 5Liver (HepG-2)5.3[8]
Compound 8Liver (HepG-2)3.3[8]

Table 2: Anti-inflammatory Activity of 2-Aminothiophene Derivatives

Compound IDAssayIC50 (µM)Reference
Compound 1Neutrophil Respiratory Burst121.47[1][9]
Compound 2Neutrophil Respiratory Burst412[9]
Compound 3Neutrophil Respiratory Burst323[9]
Compound 4Neutrophil Respiratory Burst348[9]
Compound 5Neutrophil Respiratory Burst422[9]
Compound 6Neutrophil Respiratory Burst396[9]
Thiophene Derivative 21COX-2 Inhibition0.67[10]
Thiophene Derivatives 29a-dCOX-2 Inhibition0.31 - 1.40[10]

Table 3: Antimicrobial Activity of 2-Aminothiophene Derivatives

Compound IDMicroorganismMIC (µg/mL)Reference
RNP0012Staphylococcus aureus0.19[11]
RNP0007Staphylococcus aureus0.391[11]
RNP0008Staphylococcus aureus0.391[11]
RNP0011Staphylococcus aureus0.391[11]
3iaMycobacterium smegmatis<0.78[12]
3maMycobacterium smegmatis0.78[12]
3jaMycobacterium smegmatis1.56[12]
Compound 4aStaphylococcus aureus-[13][14]
Compound 4cEscherichia coli-[13][14]
Compound 4dEscherichia coli-[13][14]

Experimental Protocols

Detailed methodologies for the synthesis and biological evaluation of 2-aminothiophene derivatives are provided below.

Protocol 1: Synthesis of 2-Aminothiophene Derivatives via the Gewald Reaction

The Gewald reaction is a one-pot, three-component reaction that is widely used for the synthesis of polysubstituted 2-aminothiophenes.[15]

Materials:

  • An α-methylene-activated ketone or aldehyde (e.g., cyclohexanone)

  • An active methylene nitrile (e.g., malononitrile or ethyl cyanoacetate)

  • Elemental sulfur

  • A basic catalyst (e.g., morpholine, triethylamine, or L-proline)[16]

  • Solvent (e.g., ethanol, methanol, or water)[16]

Procedure:

  • To a solution of the ketone/aldehyde (1.0 eq) and the active methylene nitrile (1.0 eq) in the chosen solvent, add the basic catalyst (0.1-1.0 eq).

  • Add elemental sulfur (1.1 eq) to the mixture.

  • Stir the reaction mixture at room temperature or heat under reflux for a specified time (typically 1-24 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, collect it by filtration. If not, pour the reaction mixture into ice-cold water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

DOT Diagram: Gewald Reaction Workflow

Gewald_Reaction Ketone α-Methylene Ketone/ Aldehyde Reaction Gewald Reaction (One-Pot) Ketone->Reaction Nitrile Active Methylene Nitrile Nitrile->Reaction Sulfur Elemental Sulfur Sulfur->Reaction Base Base Catalyst Base->Reaction Solvent Solvent Solvent->Reaction Knoevenagel Knoevenagel Condensation Reaction->Knoevenagel Product Polysubstituted 2-Aminothiophene Reaction->Product Thiolation Michael Addition of Sulfur Knoevenagel->Thiolation Cyclization Ring Closure & Tautomerization Thiolation->Cyclization Cyclization->Product MTT_Assay Start Seed Cancer Cells in 96-well plate Incubate1 Incubate 24h (Cell Adhesion) Start->Incubate1 Treat Treat with 2-Aminothiophene Derivative Incubate1->Treat Incubate2 Incubate 24-48h (Compound Effect) Treat->Incubate2 Add_MTT Add MTT Reagent Incubate2->Add_MTT Incubate3 Incubate 4h (Formazan Formation) Add_MTT->Incubate3 Add_DMSO Add DMSO (Dissolve Formazan) Incubate3->Add_DMSO Read_Absorbance Measure Absorbance (570 nm) Add_DMSO->Read_Absorbance Analyze Calculate Cell Viability & IC50 Read_Absorbance->Analyze COX2_Assay Enzyme COX-2 Enzyme Preincubation Pre-incubation (Enzyme + Inhibitor) Enzyme->Preincubation Inhibitor 2-Aminothiophene Derivative Inhibitor->Preincubation Buffer Assay Buffer + Heme Buffer->Preincubation Substrate Arachidonic Acid Reaction Enzymatic Reaction Substrate->Reaction Probe Fluorometric Probe Probe->Reaction Preincubation->Reaction Detection Fluorescence Detection Reaction->Detection Result Inhibition (%) IC50 Value Detection->Result MIC_Assay

References

Application Notes and Protocols: Protecting Group Strategies for Multi-step Synthesis Involving Aminothiophenes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aminothiophenes are a privileged scaffold in medicinal chemistry and drug development, forming the core of a wide range of biologically active compounds.[1][2] Their synthesis, particularly in the context of multi-step routes, often necessitates the use of protecting groups to mask the reactive amino and potential thiol functionalities. This allows for selective chemical transformations at other positions of the thiophene ring or on various substituents. The choice of protecting group, and the strategy for its introduction and removal, are critical for the overall efficiency and success of the synthetic sequence.[3]

This document provides detailed application notes and protocols for the protection and deprotection of aminothiophenes, with a focus on the commonly used tert-butyloxycarbonyl (Boc) group for amines and the trityl (Trt) group for thiols.

Protecting Group Strategies: An Overview

The ideal protecting group should be easy to introduce in high yield, stable to a range of reaction conditions, and readily removed in high yield under mild conditions that do not affect other functional groups.[4] In the context of multi-step synthesis, an orthogonal protecting group strategy is often employed. This involves using multiple protecting groups that can be removed under distinct conditions, allowing for the selective deprotection of one functional group while others remain protected.[5]

For aminothiophenes, a common orthogonal strategy involves the use of the acid-labile Boc group for the amino functionality and other protecting groups for different functionalities that are stable to acidic conditions.

Logical Workflow for Protecting Group Strategy in Aminothiophene Synthesis

workflow cluster_synthesis Multi-step Synthesis of a Functionalized Aminothiophene start Aminothiophene Starting Material protection Protection of Amino Group (e.g., Boc) start->protection functionalization Chemical Transformation(s) on Thiophene Ring or Side Chain protection->functionalization deprotection Deprotection of Amino Group functionalization->deprotection final_product Final Functionalized Aminothiophene deprotection->final_product

Caption: A generalized workflow for the use of a protecting group in the multi-step synthesis of a functionalized aminothiophene.

Amine Protection: The N-Boc Group

The tert-butyloxycarbonyl (Boc) group is one of the most common protecting groups for amines due to its ease of installation and clean, acid-catalyzed removal.[6]

Application Notes:
  • Stability: The Boc group is stable to a wide range of non-acidic conditions, including basic hydrolysis of esters, nucleophilic attack, and catalytic hydrogenation.[7]

  • Introduction: Typically introduced using di-tert-butyl dicarbonate (Boc)₂O in the presence of a base.

  • Deprotection: Commonly removed with strong acids such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an organic solvent.[8][9] The byproducts of deprotection are volatile (isobutene and carbon dioxide), which simplifies purification.[6]

  • Orthogonality: The acid-lability of the Boc group makes it orthogonal to base-labile protecting groups like Fmoc and hydrogenolysis-labile groups like Cbz.[4][7]

Quantitative Data for N-Boc Protection and Deprotection
Substrate TypeProtection ConditionsDeprotection ConditionsYield (%)Reference
Primary/Secondary Amines(Boc)₂O (1.0 eq), THF, 0 °C to rt, overnight-89-93[10]
Substituted 2-Aminothiophenes(Boc)₂O, DMAP, CH₂Cl₂, rt, 3 h-40-75[2]
N-Boc Protected Amines20-50% TFA in CH₂Cl₂, rt, 30 min - 3 h-High[6]
N-Boc Protected PeptidesTFA / CH₂Cl₂ (1:1), 0 °C to rt-Quantitative[11]
N-Boc Protected Amines25% TFA in CH₂Cl₂, rt, 2 h-Not specified[8]
Experimental Protocols

Protocol 1: N-Boc Protection of a 2-Aminothiophene Derivative

This protocol is adapted from a multi-step synthesis of 2-aminothiophene derivatives.[2]

  • Materials:

    • 2-Aminothiophene derivative (1.0 eq)

    • Di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq)

    • 4-Dimethylaminopyridine (DMAP, 0.1 eq)

    • Dichloromethane (CH₂Cl₂)

  • Procedure:

    • Dissolve the 2-aminothiophene derivative in CH₂Cl₂.

    • Add DMAP and (Boc)₂O to the solution.

    • Stir the reaction mixture at room temperature for 3 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, concentrate the reaction mixture under reduced pressure.

    • Purify the residue by flash chromatography to yield the N-Boc protected 2-aminothiophene.

Protocol 2: N-Boc Deprotection using Trifluoroacetic Acid (TFA)

This is a general and highly efficient method for Boc deprotection.[6][8]

  • Materials:

    • N-Boc protected aminothiophene (1.0 eq)

    • Trifluoroacetic acid (TFA)

    • Dichloromethane (CH₂Cl₂)

  • Procedure:

    • Dissolve the N-Boc protected aminothiophene in CH₂Cl₂.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add TFA to the solution (typically 20-50% v/v). Caution: The reaction is exothermic and evolves gas.

    • Allow the reaction to warm to room temperature and stir for 30 minutes to 3 hours.

    • Monitor the deprotection by TLC.

    • Upon completion, remove the solvent and excess TFA under reduced pressure.

    • The resulting amine salt can be used directly or neutralized by washing with a mild base (e.g., saturated aqueous NaHCO₃ solution) during an aqueous workup.

Workflow for N-Boc Protection and Deprotection

boc_workflow cluster_protection N-Boc Protection cluster_deprotection N-Boc Deprotection p_start Aminothiophene p_reagents Add (Boc)₂O, Base (e.g., DMAP) in CH₂Cl₂ p_start->p_reagents p_reaction Stir at rt p_reagents->p_reaction p_workup Workup and Purification p_reaction->p_workup p_end N-Boc-Aminothiophene p_workup->p_end d_start N-Boc-Aminothiophene d_reagents Add TFA in CH₂Cl₂ d_start->d_reagents d_reaction Stir at 0 °C to rt d_reagents->d_reaction d_workup Solvent Removal +/- Neutralization d_reaction->d_workup d_end Aminothiophene TFA Salt or Free Amine d_workup->d_end

Caption: Experimental workflows for the N-Boc protection and deprotection of aminothiophenes.

Thiol Protection: The S-Trityl Group

For aminothiophenes that also contain a thiol group (aminothiophenols), the trityl (Trt) group is a suitable protecting group.

Application Notes:
  • Stability: The S-Trityl group is stable to basic conditions but labile to acids, similar to the N-Boc group.[12] However, the cleavage of S-Trt often requires harsher acidic conditions than N-Boc, allowing for some selectivity.[13]

  • Introduction: Typically introduced using trityl chloride in the presence of a base like pyridine or triethylamine.[12]

  • Deprotection: Can be removed with strong acids like TFA, often in the presence of a scavenger such as triisopropylsilane (TIPS) to trap the stable trityl cation.[12] Reductive methods and photocatalytic cleavage have also been reported.[14]

  • Orthogonality: While both Boc and Trt are acid-labile, their different cleavage kinetics can sometimes be exploited for selective deprotection. For true orthogonality, a different class of protecting group would be required for one of the functionalities.

Quantitative Data for S-Trityl Protection and Deprotection
Substrate TypeProtection ConditionsDeprotection ConditionsYield (%)Reference
AlcoholsTrityl chloride (2 eq), Pyridine, rt, overnight-Not specified[12]
AlcoholsTrityl chloride, Et₃N, DMAP (cat.)-High[15]
S-Trityl thioethersTFA, Et₃SiH-Clean removal[16]
Trityl ethers97+% Formic acid, rt, 3 min-Not specified[12]
Trityl ethersBF₃·OEt₂ (2.0 eq), CHCl₃/MeOH, rt, 45 min-93[12]
S-Trityl peptidesI₂, DCM, rt, 5 min-Not specified[17]
Experimental Protocols

Protocol 3: S-Trityl Protection of a Thiol

This is a general protocol for the protection of thiols.[12]

  • Materials:

    • Thiol-containing aminothiophene (1.0 eq)

    • Trityl chloride (1.1 eq)

    • Pyridine (as solvent and base)

    • Methanol (for quenching)

  • Procedure:

    • Dissolve the thiol-containing aminothiophene in dry pyridine.

    • Add trityl chloride to the solution.

    • Stir the mixture at room temperature overnight.

    • Quench the reaction by adding methanol.

    • Remove the solvent under reduced pressure.

    • Purify the residue by flash column chromatography to obtain the S-Trityl protected compound.

Protocol 4: S-Trityl Deprotection using TFA and a Scavenger

This method is effective for the deprotection of S-Trityl groups.[16]

  • Materials:

    • S-Trityl protected aminothiophene (1.0 eq)

    • Trifluoroacetic acid (TFA)

    • Triethylsilane (Et₃SiH) or Triisopropylsilane (TIPS) (scavenger)

    • Dichloromethane (CH₂Cl₂)

  • Procedure:

    • Dissolve the S-Trityl protected compound in CH₂Cl₂.

    • Add the scavenger (e.g., Et₃SiH).

    • Slowly add TFA to the solution.

    • Stir the reaction at room temperature and monitor by TLC.

    • Upon completion, remove the solvent and excess reagents under reduced pressure to yield the deprotected thiol.

Workflow for S-Trityl Protection and Deprotection

trityl_workflow cluster_protection S-Trityl Protection cluster_deprotection S-Trityl Deprotection p_start Thiol-containing Aminothiophene p_reagents Add Trityl Chloride in Pyridine p_start->p_reagents p_reaction Stir at rt p_reagents->p_reaction p_workup Workup and Purification p_reaction->p_workup p_end S-Trityl-Aminothiophene p_workup->p_end d_start S-Trityl-Aminothiophene d_reagents Add TFA and Scavenger (e.g., Et₃SiH) in CH₂Cl₂ d_start->d_reagents d_reaction Stir at rt d_reagents->d_reaction d_workup Solvent Removal d_reaction->d_workup d_end Free Thiol d_workup->d_end

Caption: Experimental workflows for the S-Trityl protection and deprotection of thiols.

Orthogonal Protection Strategy in Practice

In a scenario where both an amino and a thiol group on a thiophene scaffold require protection for subsequent modifications, an orthogonal strategy is paramount. While Boc (for the amine) and Trityl (for the thiol) are both acid-labile, their cleavage conditions can sometimes be fine-tuned for sequential removal. However, for a truly robust orthogonal approach, protecting groups from different classes are recommended. For instance, the amine could be protected with a base-labile Fmoc group, while the thiol is protected with the acid-labile Trityl group. This would allow for the selective deprotection of the amine with a base like piperidine, without affecting the S-Trityl group. Subsequent deprotection of the thiol could then be achieved with acid.

Signaling Pathway for an Orthogonal Strategy

orthogonal_strategy cluster_amine_deprotection Amine Modification cluster_thiol_deprotection Thiol Modification start Aminothiophenol double_protection Protect Amine (Fmoc) Protect Thiol (Trt) start->double_protection amine_deprotect Base (e.g., Piperidine) double_protection->amine_deprotect Selective Deprotection thiol_deprotect Acid (e.g., TFA) double_protection->thiol_deprotect Selective Deprotection free_amine Free Amine, Protected Thiol amine_deprotect->free_amine amine_reaction Reaction at Amine free_amine->amine_reaction reprotect_amine Optional: Reprotection amine_reaction->reprotect_amine final_deprotection Final Deprotection reprotect_amine->final_deprotection free_thiol Free Thiol, Protected Amine thiol_deprotect->free_thiol thiol_reaction Reaction at Thiol free_thiol->thiol_reaction reprotect_thiol Optional: Reprotection thiol_reaction->reprotect_thiol reprotect_thiol->final_deprotection final_product Final Product final_deprotection->final_product

References

Analytical techniques for monitoring reactions with 2-(Boc-amino)-4-methylthiophene

Author: BenchChem Technical Support Team. Date: December 2025

Answering the user's request.## Application Notes and Protocols for Monitoring Reactions of 2-(Boc-amino)-4-methylthiophene

Introduction

This compound is a valuable heterocyclic building block in medicinal chemistry and drug development. The thiophene ring is a key structural motif in numerous pharmaceuticals, and the Boc-protected amine allows for sequential, controlled synthetic transformations.[1] Accurate and efficient monitoring of reactions involving this intermediate is critical to ensure optimal reaction conditions, maximize yields, and characterize products and impurities. These application notes provide detailed protocols for utilizing High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR), and Fourier-Transform Infrared (FTIR) spectroscopy for this purpose.

Application Note 1: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

Principle

RP-HPLC is a primary technique for monitoring the progress of reactions involving this compound. It separates compounds based on their polarity, allowing for the simultaneous quantification of the starting material, intermediates, and final products.[] The non-polar Boc-protected starting material will have a longer retention time than the more polar deprotected amine product. This method is ideal for determining reaction completion, purity, and yield.

Experimental Protocol

  • Sample Preparation:

    • Quench a small aliquot (e.g., 50 µL) of the reaction mixture.

    • Dilute the aliquot with the mobile phase or a suitable solvent (e.g., acetonitrile) to a final concentration of approximately 0.1-1.0 mg/mL.

    • Filter the sample through a 0.45 µm syringe filter into an HPLC vial.

  • Instrumentation and Conditions:

    • Utilize a standard HPLC system equipped with a UV-Vis detector.

    • Set the detection wavelength to a value where both the starting material and product have significant absorbance (e.g., 254 nm).[3]

    • Inject 10-20 µL of the prepared sample.[]

    • Run the separation using the parameters outlined in the table below.

Data Presentation: HPLC Parameters

ParameterRecommended Setting
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile (ACN)
Flow Rate 1.0 mL/min
Column Temp. 30 °C
Detector UV-Vis at 254 nm
Injection Vol. 10 µL
Gradient 0-2 min: 10% B; 2-15 min: 10-90% B; 15-18 min: 90% B; 18-20 min: 10% B

Visualization: HPLC Experimental Workflow

HPLC_Workflow start Reaction Mixture aliquot Take Aliquot (e.g., 50 µL) start->aliquot dilute Dilute Sample (~0.5 mg/mL in ACN) aliquot->dilute filter Filter (0.45 µm) dilute->filter hplc Inject into HPLC System filter->hplc analysis Analyze Chromatogram (Retention Time, Peak Area) hplc->analysis

Caption: Workflow for preparing and analyzing a reaction sample using HPLC.

Application Note 2: Gas Chromatography-Mass Spectrometry (GC-MS)

Principle

GC-MS is a powerful technique for analyzing volatile and semi-volatile thiophene derivatives.[4] It separates compounds based on their boiling points and polarity in the gas phase, followed by detection and identification based on their mass-to-charge ratio.[5] This method is highly selective and sensitive, providing structural information that confirms the identity of reaction components and potential byproducts.[6]

Experimental Protocol

  • Sample Preparation:

    • Quench a small aliquot of the reaction mixture.

    • Perform a liquid-liquid extraction. For example, dilute the aliquot with water and extract with a suitable organic solvent like dichloromethane or hexane.[4]

    • Dry the organic layer over anhydrous sodium sulfate.

    • Dilute the extract to an appropriate concentration (e.g., 1 mg/mL).

  • Instrumentation and Conditions:

    • Use a GC system coupled to a Mass Spectrometer (e.g., Quadrupole).

    • Acquire data in both full scan mode (for qualitative identification) and Selected Ion Monitoring (SIM) mode (for quantitative analysis).[4]

Data Presentation: GC-MS Parameters

ParameterRecommended Setting
Column Capillary column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm)
Carrier Gas Helium at 1.0 mL/min
Injection Mode Splitless
Inlet Temp. 250 °C
Oven Program 60 °C (hold 2 min), then ramp 10 °C/min to 280 °C (hold 5 min)[6]
MS Source Temp. 230 °C
MS Quad Temp. 150 °C
Scan Range 50-400 m/z

Application Note 3: NMR Spectroscopy for Boc-Deprotection Monitoring

Principle

NMR spectroscopy is arguably the most definitive method for monitoring reactions involving the Boc protecting group.[7] ¹H NMR allows for direct observation and quantification of the disappearance of the characteristic singlet from the nine equivalent protons of the tert-butyl group and the appearance of the amine proton signal.[8][9] ¹³C NMR confirms the removal by showing the disappearance of the quaternary and methyl carbons of the Boc group.[10]

Experimental Protocol

  • Sample Preparation:

    • Take an aliquot from the reaction, remove the solvent under reduced pressure.

    • Dissolve the residue in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

    • Transfer the solution to an NMR tube.

  • Data Acquisition:

    • Acquire ¹H and ¹³C NMR spectra.

    • Reference the spectra to the residual solvent peak.

  • Data Analysis:

    • In the ¹H spectrum, monitor the disappearance of the large singlet at ~1.5 ppm.[7]

    • In the ¹³C spectrum, confirm the absence of signals around 28 ppm (methyls), 80 ppm (quaternary), and 153 ppm (carbonyl).[7]

Data Presentation: Characteristic NMR Shifts (CDCl₃)

CompoundGroup¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
This compound tert-butyl (9H, singlet)~ 1.5~ 28.4 (CH₃), ~ 80.5 (C)
Carbonyl (C=O)-~ 153.0
2-Amino-4-methylthiophene Amine (2H, broad singlet)~ 3.5 - 5.0 (variable)-
tert-butyl / CarbonylAbsentAbsent

Application Note 4: Fourier-Transform Infrared (FTIR) Spectroscopy

Principle

FTIR spectroscopy is a rapid, qualitative technique for monitoring the presence or absence of key functional groups. For reactions of this compound, it is particularly useful for observing changes in the N-H and C=O stretching regions, which are indicative of the Boc group's status.

Experimental Protocol

  • Sample Preparation:

    • Place a small amount of the liquid or solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.[7]

    • Alternatively, for a solution, place a drop on the crystal and allow the solvent to evaporate.

  • Data Acquisition:

    • Record the spectrum, typically from 4000 to 400 cm⁻¹.

  • Data Analysis:

    • Monitor the disappearance of the strong C=O stretch of the carbamate and the appearance of the characteristic primary amine N-H stretches.

Data Presentation: Characteristic IR Absorption Bands

Functional GroupVibration TypeWavenumber (cm⁻¹)Expected Status
Boc Group (Carbamate) N-H Stretch~ 3400 - 3200Disappears on deprotection
C=O Stretch~ 1700Disappears on deprotection
Primary Amine N-H Stretch (doublet)~ 3400 - 3300Appears on deprotection
Thiophene Ring C-S Stretch~ 820 - 800[11]Should remain present

Visualization: Integrated Analytical Workflow

decision_tree start_node Start: Monitor Reaction of This compound decision1 Is reaction a Boc-deprotection? start_node->decision1 decision2 Need quantitative progress data? decision1->decision2 No (e.g., coupling) technique1 Primary Technique: ¹H NMR (Monitor disappearance of ~1.5 ppm singlet) decision1->technique1 Yes decision3 Need structural confirmation? decision2->decision3 No technique3 Primary Technique: RP-HPLC (Quantify starting material vs. product) decision2->technique3 Yes technique4 Confirmation Technique: GC-MS or LC-MS (Confirm mass of product and byproducts) decision3->technique4 Yes technique2 Rapid Qualitative Check: FTIR (Monitor C=O stretch at ~1700 cm⁻¹) technique1->technique2 For quick check technique3->decision3

Caption: Decision tree for selecting an analytical technique.

References

Application Notes and Protocols: Synthesis and Biological Screening of 2-Amino-4-Methylthiophene Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Substituted 2-aminothiophenes are a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities.[1][2][3] Among these, 2-amino-4-methylthiophene derivatives serve as a crucial scaffold for the development of novel therapeutic agents. Their versatile structure allows for modifications that can lead to a wide range of biological effects, including anticancer, antimicrobial, and anti-inflammatory properties.[4][5] This document provides detailed protocols for the synthesis of these derivatives via the Gewald reaction, as well as methodologies for their biological screening.

Synthesis of 2-Amino-4-Methylthiophene Derivatives

The Gewald reaction is a well-established and efficient one-pot multicomponent reaction for the synthesis of polysubstituted 2-aminothiophenes.[4][6] The reaction typically involves the condensation of a ketone or aldehyde, an active methylene nitrile, and elemental sulfur in the presence of a basic catalyst.[6]

Protocol 1: Synthesis of Ethyl 2-amino-4-methylthiophene-3-carboxylate

This protocol is adapted from the literature for the synthesis of ethyl 2-amino-4-methylthiophene-3-carboxylate.[1][2][7]

Materials:

  • Acetone

  • Ethyl cyanoacetate

  • Elemental sulfur

  • Diethylamine (or morpholine)[8]

  • Absolute ethanol

  • Ice-cold water

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Silica gel (100-200 mesh)

  • Hexane

Procedure:

  • In a round-bottom flask, dissolve elemental sulfur (0.5 mmol) and diethylamine (0.5 mmol) in absolute ethanol (2 ml).

  • In a separate flask, prepare a mixture of acetone (0.5 mmol) and ethyl cyanoacetate (0.5 mmol) in absolute ethanol (2 ml).

  • Add the acetone and ethyl cyanoacetate mixture to the sulfur and diethylamine solution.

  • Stir the reaction mixture constantly at 50°C for 3 hours.[2]

  • Monitor the completion of the reaction using thin-layer chromatography (TLC) with pre-coated silica gel plates.

  • Once the reaction is complete, quench the reaction mixture with ice-cold water.

  • Extract the product with ethyl acetate.

  • Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.

  • Purify the crude product using silica gel column chromatography with a hexane/ethyl acetate (7:3) mixture as the eluent.[2]

  • Collect the fractions containing the desired product and evaporate the solvent to obtain yellow crystals of ethyl 2-amino-4-methylthiophene-3-carboxylate.

Expected Yield: 85%[2]

Protocol 2: Synthesis of 2-Amino-4-methylthiophene-3-carbonitrile

This protocol describes the synthesis of 2-amino-4-methylthiophene-3-carbonitrile, another important derivative.

Materials:

  • Acetone

  • Malononitrile

  • Elemental sulfur

  • Diethylamine

  • Ethanol

Procedure:

  • Combine acetone (0.03 mol), malononitrile (0.06 mol), and a catalytic amount of acetic acid and ammonium acetate in benzene.

  • Reflux the mixture to produce the intermediate arylidenemalononitrile.

  • After cooling, add elemental sulfur, diethylamine, and ethanol.

  • Heat the mixture at 65°C for 2-3 hours to facilitate cyclization.[9]

  • Cool the reaction mixture overnight, filter the resulting precipitate, and wash it with ethanol, followed by a 1:1 mixture of ethanol and water.[9]

  • Dry the product and recrystallize it from hot ethanol to obtain pure 2-amino-4-methylthiophene-3-carbonitrile.

Biological Screening Protocols

Anticancer Activity Screening

A common method to assess the anticancer potential of newly synthesized compounds is the MTT assay, which measures cell viability.[10]

Materials:

  • Cancer cell lines (e.g., HeLa, HepG2, A549)[11][12]

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • 2-Amino-4-methylthiophene derivative stock solution in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[10]

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.[10]

  • Compound Treatment: Prepare serial dilutions of the test compound in the culture medium. The final DMSO concentration should be kept below 0.5%. Remove the old medium and add the different concentrations of the compound to the wells. Include a vehicle control (medium with DMSO) and a blank control (medium only).

  • Incubation: Incubate the plate for 48-72 hours.[13]

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours.[13]

  • Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.[13]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Antimicrobial Activity Screening

The broth microdilution method is a standard technique to determine the Minimum Inhibitory Concentration (MIC) of a compound against various microorganisms.[14]

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Broth (MHB)

  • 2-Amino-4-methylthiophene derivative stock solution

  • Sterile 96-well microtiter plates

  • Bacterial suspension adjusted to 0.5 McFarland standard

Procedure:

  • Serial Dilution: Prepare serial two-fold dilutions of the test compound in MHB in a 96-well plate.

  • Inoculation: Adjust the turbidity of the bacterial suspension to a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). Further dilute this to achieve a final inoculum concentration of 5 x 10^5 CFU/mL in each well.

  • Incubation: Incubate the plates at 37°C for 16-20 hours.[14]

  • Result Interpretation: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Quantitative Data

The following tables summarize the biological activity of various thiophene derivatives as reported in the literature.

Table 1: Anticancer Activity of Thiophene Derivatives

Compound IDCancer Cell LineIC50 (µM)Reference
Compound 480HeLa12.61 (µg/mL)[11]
Compound 480Hep G233.42 (µg/mL)[11]
Compound 471HeLa23.79 (µg/mL)[11]
Compound 471Hep G213.34 (µg/mL)[11]
TP 5HepG2<30.0 (µg/mL)[15]
TP 5SMMC-7721<30.0 (µg/mL)[15]
Thiophene Derivative 4MCF-714.53±0.54[16]
Thiophene Derivative 6MCF-711.17±0.42[16]
Thiophene Derivative 7MCF-716.76±0.63[16]

Table 2: Antimicrobial Activity of Thiophene Derivatives

Compound IDMicroorganismMIC (µg/mL)Reference
Thiophene Derivative 6S. aureus43.53±3.26[16]
Thiophene Derivative 8S. aureus39.72±2.98[16]
Thiophene Derivative 8B. subtilis33.47±2.51[16]
Compound 132B. subtilis, S. aureus, E. coli, S. typhi0.81 (mM/mL)[12]

Visualizations

Experimental Workflows

Synthesis_Workflow cluster_synthesis Synthesis of 2-Amino-4-methylthiophene Derivatives Start Starting Materials (Ketone, Active Methylene Nitrile, Sulfur) Reaction Gewald Reaction (Base Catalyst, Solvent, Heat) Start->Reaction One-pot Workup Quenching, Extraction, Drying Reaction->Workup Purification Column Chromatography Workup->Purification Product Pure 2-Amino-4-methylthiophene Derivative Purification->Product Screening_Workflow cluster_screening Biological Screening Workflow Synthesized_Compound Synthesized Thiophene Derivative Anticancer_Screening Anticancer Screening (e.g., MTT Assay) Synthesized_Compound->Anticancer_Screening Antimicrobial_Screening Antimicrobial Screening (e.g., Broth Microdilution) Synthesized_Compound->Antimicrobial_Screening Data_Analysis_Cancer IC50 Determination Anticancer_Screening->Data_Analysis_Cancer Data_Analysis_Microbial MIC Determination Antimicrobial_Screening->Data_Analysis_Microbial Hit_Identification Hit Compound Identification Data_Analysis_Cancer->Hit_Identification Data_Analysis_Microbial->Hit_Identification VEGFR2_Signaling_Pathway cluster_pathway VEGFR-2 Signaling Pathway in Angiogenesis VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLC PLCγ VEGFR2->PLC PI3K PI3K VEGFR2->PI3K RAS Ras VEGFR2->RAS Thiophene 2-Amino-4-methylthiophene Derivative Thiophene->VEGFR2 Inhibits Angiogenesis Cell Proliferation, Migration, Survival (Angiogenesis) PLC->Angiogenesis AKT Akt PI3K->AKT RAF Raf RAS->RAF AKT->Angiogenesis MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Angiogenesis PI3K_AKT_Signaling_Pathway cluster_pathway PI3K/Akt Signaling Pathway in Cancer RTK Receptor Tyrosine Kinase (e.g., VEGFR) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to Thiophene 2-Amino-4-methylthiophene Derivative Thiophene->PI3K Inhibits AKT Akt Thiophene->AKT Inhibits PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 PIP3->AKT Recruits PDK1->AKT Phosphorylates mTOR mTOR AKT->mTOR Apoptosis Inhibition of Apoptosis AKT->Apoptosis Cell_Growth Cell Growth & Proliferation mTOR->Cell_Growth

References

Application Notes and Protocols for Asymmetric Synthesis and Functionalization of Thiophene Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Thiophene, a five-membered, sulfur-containing heterocycle, is a cornerstone in medicinal chemistry and materials science.[1][2] Its derivatives are integral to a wide range of pharmaceuticals, including anti-inflammatory drugs like Suprofen, anticancer agents such as Raltitrexed, and the blockbuster antiplatelet drug Clopidogrel.[2] The structural versatility and unique electronic properties of the thiophene ring allow for fine-tuning of physicochemical and pharmacokinetic properties, making it a "privileged scaffold" in drug discovery.[2][3]

The development of stereogenic centers or axes in thiophene-containing molecules is crucial, as chirality profoundly influences biological activity. Asymmetric synthesis provides the most efficient route to these enantiopure compounds.[4] This document outlines key strategies for the asymmetric transformation of thiophenes and provides detailed protocols for select methodologies.

Application Notes: Core Strategies and Significance

The asymmetric synthesis of chiral thiophene derivatives generally follows two main strategies: the functionalization of a pre-existing thiophene ring and the catalytic asymmetric dearomatization (CADA) of the aromatic core.[5][6]

  • Asymmetric Functionalization : This approach introduces chirality by forming stereogenic centers or axes on the thiophene scaffold.

    • Atroposelective Synthesis : The construction of a stereogenic axis, often through cross-coupling reactions, can create axially chiral biaryl compounds. These have found applications as chiral ligands and catalysts.[5]

    • Catalytic C-H Functionalization : The direct, enantioselective functionalization of C-H bonds is a highly atom-economical method to introduce chiral substituents. While challenging, significant progress has been made in controlling regioselectivity and enantioselectivity.[7][8]

  • Catalytic Asymmetric Dearomatization (CADA) : Thiophene possesses high resonance stabilization energy, making its dearomatization difficult.[5] However, recent advances have enabled this transformation, providing access to highly functionalized, chiral, non-aromatic sulfur-containing heterocycles.[6][9] These methods often involve intramolecular reactions where the thiophene moiety acts as a dienophile or nucleophile.[5]

  • Organocatalytic Approaches : The use of small, metal-free organic molecules as catalysts has revolutionized asymmetric synthesis. Organocatalytic domino or cascade reactions are particularly powerful for constructing complex chiral molecules, such as tetrahydrothiophenes and spiro-derivatives, in a single step with high stereocontrol.[10]

The resulting chiral thiophene compounds are not only valuable as bioactive molecules but also serve as building blocks for organic semiconductors and functional materials where chirality can influence morphology and electronic properties.[5][6]

logical_relationships cluster_strategies Asymmetric Synthesis Strategies cluster_products Chiral Products cluster_applications Applications Thiophene Thiophene Core CADA Catalytic Asymmetric Dearomatization (CADA) Thiophene->CADA [4+2] Cycloaddition, Nucleophilic Attack Func Asymmetric Functionalization Thiophene->Func C-H Activation, Cross-Coupling Spiranes Dearomatized Spiranes & Tetrahydrothiophenes CADA->Spiranes Axial Axially Chiral Biheteroaryls Func->Axial Pharma Pharmaceuticals (e.g., Anticancer, Antiviral) Spiranes->Pharma Materials Organic Materials (e.g., Semiconductors, Catalysts) Spiranes->Materials Axial->Pharma Axial->Materials experimental_workflow start Start reagents 1. Combine Substrate, NBS, and 4Å MS in Toluene start->reagents cool 2. Cool Reaction Mixture to -20 °C reagents->cool catalyst 3. Add Chiral Brønsted Base Catalyst Solution cool->catalyst stir 4. Stir at -20 °C for 24-48 h (Monitor by TLC) catalyst->stir quench 5. Quench with Saturated NaHCO₃ (aq) stir->quench extract 6. Extract with Ethyl Acetate (3x) quench->extract dry 7. Dry (Na₂SO₄), Filter, and Concentrate extract->dry purify 8. Purify via Flash Column Chromatography dry->purify end End (Chiral Spirane) purify->end

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-(Boc-amino)-4-methylthiophene

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 2-(Boc-amino)-4-methylthiophene. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this important building block. Here, we address common challenges and byproducts encountered during its synthesis, providing in-depth troubleshooting advice and detailed protocols to ensure the integrity of your experimental outcomes.

Introduction: Navigating the Synthesis of a Key Intermediate

This compound is a valuable intermediate in medicinal chemistry, often synthesized via a palladium-catalyzed cross-coupling reaction, most commonly the Buchwald-Hartwig amination. This reaction typically involves the coupling of a 2-halo-4-methylthiophene with tert-butyl carbamate. While robust, this transformation is not without its subtleties. The formation of byproducts can complicate purification, reduce yields, and impact the quality of downstream products. This guide provides a structured, question-and-answer-based approach to troubleshoot these issues, grounded in mechanistic principles and practical laboratory experience.

Frequently Asked Questions (FAQs) and Troubleshooting

Q1: My reaction yield is low, and I'm observing a significant amount of 4-methylthiophene in my crude NMR. What is happening and how can I prevent it?

A1: This is a classic case of hydrodehalogenation, a common side reaction in Buchwald-Hartwig aminations.

Causality: Hydrodehalogenation is the reduction of the C-X (typically C-Br or C-Cl) bond of your starting material (2-halo-4-methylthiophene) to a C-H bond, resulting in the formation of 4-methylthiophene. This occurs when a palladium-hydride (Pd-H) species is generated in the catalytic cycle. This Pd-H species can then react with the starting halide in a competing reductive pathway.[1][2]

Sources of Hydride:

  • Bases: Strong alkoxide bases like sodium tert-butoxide (NaOtBu) can undergo β-hydride elimination, especially at elevated temperatures.

  • Solvents: Protic solvents or solvents that can degrade to produce hydrides (e.g., residual water in DMF) can be a source.

  • Reagents: Impurities in other reagents, such as borane species in boronic acids (if used in a related reaction), can generate hydrides.

Troubleshooting Protocol:

  • Optimize the Base:

    • Switch to a weaker, non-nucleophilic inorganic base such as cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄).[3] These are less prone to generating hydride species.

    • If an alkoxide is necessary, ensure it is of high purity and use it at the lowest effective temperature.

  • Ensure Anhydrous Conditions:

    • Thoroughly dry all glassware.

    • Use anhydrous, degassed solvents. Toluene and dioxane are generally good choices.

    • Run the reaction under a strictly inert atmosphere (Argon or Nitrogen).

  • Ligand Selection:

    • Employ bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, RuPhos). These ligands promote the desired reductive elimination step of the catalytic cycle, which outcompetes the hydrodehalogenation pathway.[2]

Q2: I've isolated a byproduct with a mass corresponding to a di-Boc protected amine. How did this form and how can I avoid it?

A2: You are likely observing the formation of di-tert-butyl (4-methylthiophen-2-yl)imidodicarbonate.

Causality: While the nitrogen of a carbamate is significantly less nucleophilic than a free amine, under certain conditions, particularly with a strong base and an excess of the Boc source (if the reaction is a direct Boc protection of 2-amino-4-methylthiophene) or through a more complex mechanism in the Buchwald-Hartwig reaction, a second Boc group can be added to the nitrogen atom.[4][5]

Troubleshooting Protocol:

  • Stoichiometry Control (for direct Boc protection):

    • Use a stoichiometric amount or a slight excess (1.05-1.1 equivalents) of di-tert-butyl dicarbonate (Boc₂O).

    • Slowly add the Boc₂O to the solution of the amine to avoid localized high concentrations.

  • Reaction Conditions:

    • Use a milder base, such as sodium bicarbonate, for direct Boc protection.

    • For Buchwald-Hartwig amination, this byproduct is less common but can arise from side reactions. Ensuring the primary reaction proceeds efficiently with an optimized catalyst system will minimize the formation of such secondary products.

Q3: My mass spectrum shows a peak corresponding to the dimer of my thiophene starting material. What is the cause of this homocoupling?

A3: You are observing the formation of a bithiophene byproduct, which can occur under palladium catalysis.

Causality: Palladium-catalyzed homocoupling of aryl halides can compete with the desired cross-coupling reaction. This is particularly relevant for reactive heteroaryl halides like bromothiophenes. The mechanism can involve the oxidative addition of two molecules of the aryl halide to the palladium center, followed by reductive elimination.

Troubleshooting Protocol:

  • Catalyst and Ligand Choice:

    • Ensure that the chosen ligand promotes the C-N coupling at a rate significantly faster than the C-C homocoupling. Highly active Buchwald-Hartwig ligands are generally effective at this.

    • Lowering the catalyst loading can sometimes reduce the rate of bimolecular side reactions.

  • Reaction Temperature:

    • Running the reaction at the lowest effective temperature can help to disfavor the homocoupling pathway, which may have a higher activation energy.

Experimental Protocols

Protocol 1: Optimized Buchwald-Hartwig Amination to Minimize Byproducts

This protocol is designed to minimize hydrodehalogenation and other common side reactions.

Materials:

  • 2-Bromo-4-methylthiophene

  • tert-Butyl carbamate

  • Palladium(II) acetate (Pd(OAc)₂)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

  • Cesium carbonate (Cs₂CO₃)

  • Anhydrous, degassed toluene

Procedure:

  • In a glovebox, add Pd(OAc)₂ (1-2 mol%), XPhos (2-4 mol%), and Cs₂CO₃ (1.5 equivalents) to an oven-dried Schlenk tube.

  • Add 2-bromo-4-methylthiophene (1.0 equivalent) and tert-butyl carbamate (1.2 equivalents).

  • Add anhydrous, degassed toluene.

  • Seal the tube, remove it from the glovebox, and place it in a preheated oil bath at 80-100 °C.

  • Stir the reaction mixture and monitor its progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of celite.

  • Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.

  • Concentrate the solvent under reduced pressure and purify the crude product by column chromatography on silica gel.

Data Presentation

ByproductCommon Cause(s)Key Prevention Strategy
4-MethylthiopheneHydrodehalogenation (Pd-H formation)Use of weaker inorganic bases (e.g., Cs₂CO₃), bulky electron-rich ligands (e.g., XPhos), and strictly anhydrous conditions.[2]
Di-Boc AmineOver-protection or side reactionCareful control of stoichiometry in direct Boc protection; optimized catalyst system in Buchwald-Hartwig amination.[4]
BithiopheneHomocoupling of aryl halideUse of highly active C-N coupling catalyst systems, optimization of reaction temperature.

Visualizing Reaction Pathways

The following diagram illustrates the desired Buchwald-Hartwig catalytic cycle and the competing hydrodehalogenation side reaction.

Buchwald_Hartwig_Byproducts pd0 Pd(0)L2 oxidative_addition Oxidative Addition (Ar-X) pd_complex Ar-Pd(II)-X(L2) oxidative_addition->pd_complex amine_coordination Amine Coordination (R2NH) hydride_formation Hydride Formation (from base, solvent, etc.) pd_complex->hydride_formation pd_amido_complex [Ar-Pd(II)-NHR2(L2)]+X- amine_coordination->pd_amido_complex deprotonation Deprotonation (Base) pd_amido Ar-Pd(II)-NR2(L2) deprotonation->pd_amido pd_amido->pd0 reductive_elimination Reductive Elimination product Ar-NR2 (Desired Product) reductive_elimination->product pd_hydride Pd-H Species hydrodehalogenation Hydrodehalogenation (Ar-X) hydride_formation->pd_hydride byproduct Ar-H (Byproduct) hydrodehalogenation->byproduct caption Desired vs. Undesired Pathways

Caption: Desired vs. Undesired Pathways

References

Technical Support Center: Synthesis of 2-(Boc-amino)-4-methylthiophene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 2-(Boc-amino)-4-methylthiophene and improving reaction yields.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, focusing on the two primary synthetic routes: Buchwald-Hartwig amination and a two-step synthesis involving Boc protection of 2-amino-4-methylthiophene.

Issue 1: Low Yield in Buchwald-Hartwig Amination

Q1: My Buchwald-Hartwig amination of 2-bromo-4-methylthiophene with tert-butyl carbamate is resulting in a low yield. What are the most common causes and how can I improve it?

A1: Low yields in Buchwald-Hartwig amination are frequently due to suboptimal reaction conditions. Key factors to investigate include the choice of ligand, catalyst, base, and solvent, as well as the reaction temperature.[1][2][3] An inert atmosphere is also essential for achieving a better yield.[3]

  • Ligand and Catalyst System: The choice of phosphine ligand is critical. For many amination reactions, bulky, electron-rich ligands like XPhos and Xantphos are effective.[1] It has been observed that in some systems, XPhos provides a significantly higher yield than Xantphos.[1] The catalyst loading is also a parameter to optimize, typically ranging from 1-5 mol%.[1][2]

  • Base and Solvent: The solubility of the base in the reaction solvent is a common and often underestimated reason for low yield.[2] Strong bases like sodium tert-butoxide (NaOtBu) are commonly used and often effective.[2] However, for sensitive substrates, weaker inorganic bases like K₃PO₄ or Cs₂CO₃ may be better alternatives.[2] Toluene is a common and effective solvent, though greener alternatives like 2-methyltetrahydrofuran (2-MeTHF) have also shown promise.[2] It is crucial to avoid chlorinated solvents, which can inhibit the palladium catalyst.[2]

  • Temperature: The reaction temperature should be optimized. A study on Buchwald-Hartwig amination found that 80°C was the optimal temperature to achieve an excellent yield.[3]

Issue 2: Incomplete Boc Protection

Q2: I am attempting to protect 2-amino-4-methylthiophene with di-tert-butyl dicarbonate (Boc₂O), but the reaction is incomplete. How can I drive the reaction to completion?

A2: Incomplete Boc protection is typically due to issues with reagents, reaction conditions, or the base used.

  • Reagents and Stoichiometry: Ensure that the 2-amino-4-methylthiophene starting material is pure and dry. It is common to use a slight excess of Boc₂O (1.1-1.5 equivalents) to ensure complete conversion.

  • Base and Solvent: The choice of base is important. Common bases for this transformation include sodium hydroxide, 4-dimethylaminopyridine (DMAP), and sodium bicarbonate.[4] The reaction is often performed in solvents like water, tetrahydrofuran (THF), or acetonitrile at room temperature or with moderate heating (e.g., 40°C).[4] For particularly stubborn reactions, a biphasic system of chloroform and water with sodium bicarbonate as the base can be effective.[4]

  • Reaction Time and Temperature: While many Boc protections are rapid at room temperature, some substrates may require longer reaction times or gentle heating to achieve full conversion.[4] Monitor the reaction by thin-layer chromatography (TLC) to determine the optimal reaction time.

Issue 3: Side Product Formation

Q3: I am observing significant biaryl byproduct formation in my Buchwald-Hartwig reaction. How can this be minimized?

A3: Biaryl byproduct formation can be a competing reaction pathway, especially when using certain primary amines.[2] Optimizing the catalyst, ligand, and stoichiometry can help to minimize this side reaction.[2] A thorough screening of reaction conditions may be necessary to identify the optimal parameters for your specific substrates.[2]

Frequently Asked Questions (FAQs)

Q4: What is the best synthetic route to obtain this compound with a high yield?

A4: While there are multiple synthetic strategies, a two-step synthesis is often reliable. This involves first synthesizing 2-amino-4-methylthiophene, followed by its protection with Boc₂O. The Gewald reaction is a well-established and versatile method for synthesizing substituted 2-aminothiophenes, often in good to excellent yields.[5][6] Following the synthesis of the aminothiophene, the Boc protection is typically a high-yielding reaction under optimized conditions.[4]

Q5: Which analytical techniques are best for monitoring the progress of these reactions?

A5: For both Buchwald-Hartwig amination and Boc protection, reaction progress can be effectively monitored by Thin-Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS).[2] These techniques allow for the clear identification of starting materials, intermediates, and the final product, helping to determine when the reaction is complete.

Q6: Are there any green chemistry approaches for the synthesis of the 2-aminothiophene precursor?

A6: Yes, several green methodologies have been developed for the synthesis of 2-aminothiophenes. These include using water as a solvent, employing catalyst-free conditions under ultrasound activation, and utilizing eco-friendly catalysts like nano-ZnO or NaAlO₂.[5] These approaches aim to minimize waste, avoid hazardous solvents, and improve the overall environmental impact of the synthesis.[5]

Quantitative Data Summary

The following table summarizes the optimization of various parameters for a Buchwald-Hartwig amination reaction, which can be adapted for the synthesis of this compound.

ParameterVariationYield (%)Notes
Ligand XPhos>90%XPhos was found to be the superior ligand in the studied system.[1]
Xantphos<90%Gave a lower yield compared to XPhos under the same conditions.[1]
Temperature 80°CExcellentDetermined to be the optimum temperature for the reaction.[3]
100°CLowerHigher temperatures did not necessarily lead to improved yields.[1]
Catalyst Loading 1-5 mol%OptimizedThe optimal loading should be determined empirically for each system.[1][2]
10 mol%ExcellentFound to be sufficient for an excellent yield in a specific system.[3]
Base NaOtBuEffectiveA strong and commonly used base, but can cause decomposition of sensitive substrates.[2]
K₃PO₄, Cs₂CO₃AlternativesWeaker inorganic bases that can be better for sensitive functional groups.[2]
Solvent TolueneEffectiveA common and effective solvent with a good balance of solubility and high boiling point.[2]
DMSOExcellentThe catalyst activity was found to be significantly higher in DMSO in one study.[3]

Experimental Protocols

Protocol 1: General Procedure for Buchwald-Hartwig Amination

This is a general, non-optimized protocol that should be adapted and optimized for the specific substrates.

  • Preparation: To an oven-dried reaction vial containing a magnetic stir bar, add the 2-halo-4-methylthiophene (1.0 equiv.), the palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-5 mol%), and the phosphine ligand (e.g., XPhos, 1-10 mol%).

  • Inert Atmosphere: Cap the vial with a septum and purge with an inert gas, such as argon or nitrogen, for 5-10 minutes.[2]

  • Reagent Addition: Under the inert atmosphere, add the base (e.g., NaOtBu, 1.2-2.0 equiv.). Then, add the tert-butyl carbamate (1.1-1.5 equiv.) followed by the degassed solvent (e.g., toluene, to achieve a concentration of ~0.1-0.5 M).[2]

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100°C) and stir until the starting material is consumed, as monitored by TLC or LC-MS.

  • Workup: Once the reaction is complete, allow it to cool to room temperature. Dilute the mixture with an organic solvent like ethyl acetate and wash with water and/or brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.[2]

  • Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization to obtain the pure this compound.

Protocol 2: General Procedure for Boc Protection of 2-amino-4-methylthiophene
  • Preparation: Dissolve 2-amino-4-methylthiophene (1.0 equiv.) in a suitable solvent (e.g., THF, acetonitrile, or a mixture of water/THF).[4]

  • Reagent Addition: Add the base (e.g., NaHCO₃, 1.5 equiv.) to the solution, followed by the dropwise addition of di-tert-butyl dicarbonate (Boc₂O, 1.1 equiv.) dissolved in a small amount of the reaction solvent.

  • Reaction: Stir the mixture at room temperature.[4] Monitor the reaction progress by TLC until all the starting amine has been consumed. The reaction is typically complete within a few hours.

  • Workup: Once the reaction is complete, dilute the mixture with water and extract with an organic solvent such as ethyl acetate.[4] Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification: Concentrate the filtrate under reduced pressure. The resulting crude product is often pure enough for subsequent steps, but can be further purified by recrystallization or flash column chromatography if necessary.

Visualizations

Synthesis_Workflow cluster_0 Route A: Buchwald-Hartwig Amination cluster_1 Route B: Two-Step Synthesis start_A 2-Bromo-4-methylthiophene + tert-butyl carbamate step_A Pd Catalyst, Ligand (XPhos), Base (NaOtBu), Toluene start_A->step_A One-pot reaction end_product This compound step_A->end_product start_B 4-Methyl-substituted Carbonyl Compound step_B1 Gewald Reaction (Sulfur, Cyanoacetate, Base) start_B->step_B1 intermediate_B 2-Amino-4-methylthiophene step_B1->intermediate_B step_B2 Boc Protection (Boc)₂O, Base intermediate_B->step_B2 step_B2->end_product

Caption: Synthetic routes to this compound.

Troubleshooting_Guide cluster_buchwald Buchwald-Hartwig Amination cluster_boc Boc Protection start Low Yield or Incomplete Reaction q1 Is the reaction under an inert atmosphere? start->q1 q3 Is (Boc)₂O in excess? start->q3 a1_yes Check Ligand/Catalyst System (Consider XPhos) q1->a1_yes Yes a1_no Purge with Ar/N₂ Use degassed solvents q1->a1_no q2 Is the base soluble in the solvent? a1_yes->q2 a2_yes Optimize Temperature (e.g., 80-100°C) q2->a2_yes Yes a2_no Change Base/Solvent combination (e.g., K₃PO₄ in DMSO) q2->a2_no a3_yes Check Base and Solvent (e.g., DMAP, NaHCO₃) q3->a3_yes Yes a3_no Add more (Boc)₂O (1.1-1.5 equiv.) q3->a3_no q4 Is the reaction sluggish at room temperature? a3_yes->q4 a4_yes Gently heat (e.g., 40°C) Increase reaction time q4->a4_yes Yes a4_no Purify starting amine q4->a4_no

Caption: Troubleshooting flowchart for synthesis issues.

References

Troubleshooting incomplete Boc deprotection of aminothiophenes.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges associated with the Boc deprotection of aminothiophenes.

Troubleshooting Guide: Incomplete Boc Deproteprotection

Problem: Analysis of the reaction mixture by TLC, LC-MS, or NMR indicates a significant amount of Boc-protected aminothiophene starting material remains, even after the standard reaction time.

Below is a systematic guide to diagnose and resolve incomplete deprotection.

Troubleshooting Workflow

start Incomplete Deprotection Detected (via TLC, LC-MS, NMR) check_conditions Verify Standard Conditions (e.g., 20-50% TFA in DCM, 1-2h, RT) start->check_conditions increase_time Increase Reaction Time (e.g., to 2-4 hours) check_conditions->increase_time If conditions were standard monitor Monitor Progress Closely (TLC or LC-MS) increase_time->monitor increase_acid Increase Acid Concentration (e.g., neat TFA) increase_temp Increase Temperature (e.g., to 40°C) increase_acid->increase_temp If still incomplete increase_acid->monitor stronger_acid Switch to Stronger Acid System (e.g., 4M HCl in Dioxane) increase_temp->stronger_acid If still incomplete & substrate is stable increase_temp->monitor stronger_acid->monitor monitor->increase_acid Still incomplete success Deprotection Complete monitor->success Reaction goes to completion fail Still Incomplete: Consider Alternative Methods monitor->fail Still incomplete

Caption: A step-by-step workflow for troubleshooting incomplete Boc deprotection.

Frequently Asked Questions (FAQs)

Q1: What are the most common reasons for incomplete Boc deprotection of aminothiophenes?

Incomplete deprotection can arise from several factors:

  • Insufficient Acid Strength or Reaction Time: This is the most frequent cause. The rate of cleavage can be highly dependent on the acid concentration.[1][2] For some substrates, standard conditions (e.g., 20-50% TFA in DCM for 1-2 hours) may be inadequate.[1][3]

  • Steric Hindrance: Bulky substituents on the thiophene ring or near the amine can impede the acid's access to the Boc group, slowing the reaction rate.[1][2][4] More forceful conditions, such as increased temperature or stronger acids, may be necessary.[1][4]

  • Reagent Quality: The purity of reagents is critical. For instance, trifluoroacetic acid (TFA) is hygroscopic, and the presence of water can reduce its effective acidity.[2]

Q2: How can I monitor the progress of the deprotection reaction?

Several analytical techniques are effective for monitoring the reaction:

  • Thin-Layer Chromatography (TLC): This is a quick and effective method.[5] The deprotected aminothiophene is typically more polar than the Boc-protected starting material, resulting in a lower Rf value.[3][5][6] Staining the TLC plate with ninhydrin is highly recommended as it produces a colored spot (usually purple or yellow) for the newly formed free amine.[5]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is a powerful tool for detailed monitoring.[3][5] It allows you to track the disappearance of the starting material's mass peak and the appearance of the deprotected product's mass peak over time.[3]

  • NMR Spectroscopy: ¹H NMR can be used to confirm the disappearance of the characteristic singlet peak of the tert-butyl group (9 protons) around 1.4-1.5 ppm.[2]

Q3: I'm observing side products. What could be causing this and how can I prevent it?

The primary cause of side reactions is the highly reactive tert-butyl cation that is generated during the acidic cleavage of the Boc group.[4][7] This electrophile can attack nucleophilic sites on your molecule.[4]

  • Problem: The electron-rich thiophene ring is particularly susceptible to alkylation by the tert-butyl cation, leading to a product with an unwanted +56 Da mass shift.[4]

  • Solution: Incorporate "scavengers" into the reaction mixture. Scavengers are reagents that are more reactive towards the tert-butyl cation than your substrate, effectively trapping it.[4]

Mechanism of Deprotection and Side Product Formation

cluster_deprotection Boc Deprotection Mechanism cluster_side_reaction Side Reaction Boc-Amine R-NH-Boc Protonated Protonated Boc-Amine Boc-Amine->Protonated + H+ Carbamic_Acid Carbamic Acid (R-NH-COOH) Protonated->Carbamic_Acid - tBu+ tBu_cation tert-Butyl Cation Protonated->tBu_cation Free_Amine Free Amine (R-NH2) + CO2 Carbamic_Acid->Free_Amine tBu_cation2 tert-Butyl Cation Thiophene Aminothiophene Ring Alkylated_Thiophene tert-Butylated Side Product Thiophene->Alkylated_Thiophene + tBu+

Caption: Mechanism of acid-catalyzed Boc deprotection and subsequent side reaction.

Q4: My aminothiophene is sensitive to strong acids. What are some milder deprotection alternatives?

If your substrate contains acid-labile functional groups, standard TFA or HCl treatment can be detrimental.[5][8] Several milder, alternative methods are available.

Decision Tree for Selecting a Deprotection Method

start Select Deprotection Method acid_sensitive Is the substrate acid-sensitive? start->acid_sensitive thermal_stable Is the substrate thermally stable? acid_sensitive->thermal_stable Yes strong_acid Standard Strong Acid (TFA or HCl) acid_sensitive->strong_acid No lewis_acid Lewis Acid (e.g., ZnBr2, TMSI) thermal_stable->lewis_acid No thermal Thermal Deprotection (Heating in solvent) thermal_stable->thermal Yes other Other Non-Acidic Methods (e.g., Oxalyl Chloride/MeOH) lewis_acid->other If Lewis Acid fails

Caption: A decision tree to help select an appropriate Boc deprotection strategy.

Data Presentation: Comparison of Deprotection Conditions

Table 1: Standard Acidic Deprotection Methods
ReagentSolventConcentrationTimeTemperatureTypical Purity (%)Reference
Trifluoroacetic Acid (TFA)Dichloromethane (DCM)50% (v/v)60 minRoom Temp>95%[3][9]
Trifluoroacetic Acid (TFA)Dichloromethane (DCM)50% (v/v)5 minRoom Temp~78%[3][9]
Hydrochloric Acid (HCl)1,4-Dioxane4 M60-120 minRoom Temp>95%[9]
Hydrochloric Acid (HCl)1,4-Dioxane4 M5 minRoom Temp~80%[3]
Table 2: Alternative & Milder Deprotection Methods
Method/ReagentSubstrate TypeConditionsTimeYield (%)Reference
Thermal (Boiling Water)Aromatic & Aliphatic AminesWater, 100°C10 min - 2 hQuantitative[8][10]
Thermal (Continuous Flow)Aryl & Alkyl AminesMethanol or TFE, 240°C30 min88-93%[8][11]
Lewis Acid (ZnBr₂)General AminesZnBr₂ (4 equiv.), DCMNot SpecifiedHigh[5]
Oxalyl Chloride/MethanolAromatic, Aliphatic, Heterocyclic(COCl)₂ (3 equiv.), Methanol, RT1 - 4 h>70% (up to 90%)[8]

Experimental Protocols

Protocol 1: Standard Deprotection using TFA in DCM

  • Dissolve the Boc-protected aminothiophene (1 equivalent) in anhydrous dichloromethane (DCM) to a concentration of 0.1-0.2 M in a round-bottom flask.[3]

  • Cool the solution to 0°C in an ice bath.[3][12]

  • Slowly add trifluoroacetic acid (TFA) to the stirred solution to achieve a final concentration of 20-50% (v/v).[1][3] If the substrate is susceptible to side reactions, add a scavenger such as triisopropylsilane (TIS) (2.5-5% v/v).[3]

  • Remove the ice bath and allow the reaction to warm to room temperature, stirring for 1-2 hours.[1][3][12]

  • Monitor the reaction progress by TLC or LC-MS.[1][12]

  • Upon completion, remove the solvent and excess TFA under reduced pressure using a rotary evaporator.[1][3]

  • To obtain the free amine from its TFA salt, dissolve the residue in an appropriate organic solvent and wash with a saturated aqueous solution of sodium bicarbonate.[1] Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.[1]

Protocol 2: Deprotection using HCl in Dioxane

  • Dissolve or suspend the Boc-protected aminothiophene (1 equivalent) in a 4 M solution of HCl in 1,4-dioxane.[1][5]

  • Stir the mixture at room temperature for 1 to 4 hours.[5]

  • Monitor the reaction by TLC or LC-MS.[5]

  • Upon completion, the product often precipitates as the hydrochloride salt. The solvent can be removed under reduced pressure.[1]

  • The solid can be collected by filtration and washed with a solvent like diethyl ether to yield the amine hydrochloride salt.[5]

Protocol 3: Lewis Acid-Mediated Deprotection using Zinc Bromide (ZnBr₂)

  • Dissolve the Boc-protected aminothiophene (1 equivalent) in dichloromethane (DCM).[5]

  • Add zinc bromide (ZnBr₂) (approximately 4 equivalents) to the solution.[5]

  • Stir the mixture at room temperature and monitor the reaction by TLC or LC-MS.

  • Upon completion, perform an aqueous work-up to remove the zinc salts and isolate the deprotected product.

References

Technical Support Center: Optimizing Catalyst Loading for Cross-Coupling with Thiophene Substrates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize catalyst loading for cross-coupling reactions involving thiophene substrates.

General Troubleshooting

FAQ: Low Reaction Yield

Q1: My cross-coupling reaction with a thiophene substrate is resulting in a low yield. What are the common causes?

A1: Low yields in cross-coupling reactions with thiophene substrates can stem from several factors. A primary concern is catalyst deactivation, where the sulfur atom in the thiophene ring poisons the palladium catalyst by strongly binding to it and blocking active sites.[1][2] Another frequent issue is the instability of thiophene boronic acids, which can lead to a side reaction called protodeboronation, where the boron group is replaced by a hydrogen atom.[3][4] Other potential causes include the use of a suboptimal combination of catalyst, ligand, base, or solvent, the presence of oxygen which can interfere with the reaction, and poor quality of reagents.[3][5][6]

Q2: How can I determine if catalyst deactivation is the cause of my low yield?

A2: A common sign of catalyst deactivation is the formation of palladium black, which appears as a thick grey or black precipitate. This indicates that the palladium catalyst has decomposed. Another indicator is a reaction that starts but then stalls, leaving a significant amount of starting material. This suggests progressive poisoning of the catalyst by the sulfur-containing substrate over the course of the reaction.

Q3: What is protodeboronation and how does it affect my reaction?

A3: Protodeboronation is a chemical reaction where the carbon-boron bond of a boronic acid is cleaved and replaced with a carbon-hydrogen bond.[4] This is a significant side reaction in Suzuki-Miyaura couplings because it consumes the thiopheneboronic acid, leading to the formation of thiophene as a byproduct and reducing the yield of the desired coupled product.[4] This side reaction is particularly prevalent under the basic conditions typically required for Suzuki-Miyaura couplings.[4]

Troubleshooting Guide: Low or No Conversion

A systematic approach is recommended when troubleshooting low or no conversion in your cross-coupling reaction. The following workflow can help identify and resolve the issue.

G start Low/No Conversion check_catalyst Check Catalyst Activity start->check_catalyst check_reagents Verify Reagent Quality start->check_reagents check_conditions Review Reaction Conditions start->check_conditions optimize_catalyst Optimize Catalyst/Ligand check_catalyst->optimize_catalyst Palladium black observed? optimize_reagents Use Stabilized Reagents check_reagents->optimize_reagents Protodeboronation suspected? optimize_conditions Adjust Base/Solvent/Temp check_conditions->optimize_conditions Conditions suboptimal? success Improved Yield optimize_catalyst->success optimize_reagents->success optimize_conditions->success

Caption: Troubleshooting workflow for low-yield cross-coupling reactions.

Suzuki-Miyaura Coupling

FAQs: Suzuki-Miyaura Coupling

Q1: What is a typical catalyst loading for Suzuki-Miyaura coupling with thiophene substrates?

A1: Typical catalyst loadings for Suzuki-Miyaura reactions with thiophene substrates can range from 0.5-5 mol%.[7] However, with highly active catalyst systems, such as those employing bulky, electron-rich phosphine ligands like SPhos or XPhos, it is possible to achieve high yields with lower catalyst loadings, sometimes as low as 0.02 mol%.[7][8]

Q2: How does the choice of ligand affect the catalyst loading and reaction outcome?

A2: The choice of ligand is critical for a successful Suzuki-Miyaura coupling. Bulky and electron-rich phosphine ligands can accelerate the oxidative addition step, which can be slow with electron-rich thiophene halides.[3] These ligands can also improve the reductive elimination step. Using more advanced ligands can often allow for a reduction in catalyst loading and may lead to shorter reaction times and milder reaction conditions.[9]

Q3: Can I use thiophene triflates or chlorides instead of bromides or iodides?

A3: Yes, but aryl chlorides are generally less reactive than bromides or iodides.[3] To successfully couple thiophene chlorides, more active catalyst systems, often with bulky, electron-rich ligands, are typically required to facilitate the more difficult oxidative addition step.[10]

Data Presentation: Suzuki-Miyaura Coupling Optimization

Table 1: Effect of Catalyst Loading on Yield

CatalystLigandCatalyst Loading (mol%)SubstrateYield (%)Reference
Pd(OAc)₂SPhos1Bromothiophenes69-93[7]
Pd(OAc)₂None0.2Thiophene & Aryl Bromides71-82[11][12]
Pd₂(dba)₃L10.1Thiophene-2-boronic acid pinacol ester89[13]
Pd(OAc)₂SPhos5Benzo[b]thien-2-ylboronic acidHigh[14]
L1 is a specific bulky phosphine ligand mentioned in the source.
Experimental Protocol: General Suzuki-Miyaura Coupling

This protocol is a general starting point and should be optimized for specific substrates.

  • Reagent Preparation: In an oven-dried reaction vessel, combine the thiophene halide (1.0 equiv.), the boronic acid or ester (1.2 equiv.), and a mild base such as finely ground K₃PO₄ (3.0 equiv.).[4]

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., Argon) three times.[10]

  • Catalyst Addition: Under a positive flow of inert gas, add the Palladium catalyst (e.g., Pd(OAc)₂ with SPhos ligand, 1-2 mol%).[4]

  • Solvent Addition: Add a degassed solvent mixture, such as dioxane/H₂O (5:1), via syringe.[4]

  • Reaction: Heat the mixture with stirring to the desired temperature (e.g., 60-80 °C) and monitor the reaction progress by TLC or GC-MS.[4]

  • Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine. The organic layer is then dried and concentrated, and the crude product is purified by column chromatography.

G pd0 Pd(0)L2 oxidative_addition Oxidative Addition pd0->oxidative_addition R1-X pd2_complex R1-Pd(II)L2-X oxidative_addition->pd2_complex transmetalation Transmetalation pd2_complex->transmetalation R2-B(OR)2 pd2_intermediate R1-Pd(II)L2-R2 transmetalation->pd2_intermediate reductive_elimination Reductive Elimination pd2_intermediate->reductive_elimination reductive_elimination->pd0 R1-R2

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Stille Coupling

FAQs: Stille Coupling

Q1: What are the advantages of using Stille coupling for thiophene substrates?

A1: The Stille coupling is advantageous due to the stability of organostannane reagents in air and moisture.[15] The reaction is also tolerant of a wide variety of functional groups, which can eliminate the need for protecting groups.[15]

Q2: What are the main drawbacks of Stille coupling?

A2: The primary disadvantage of Stille coupling is the toxicity of the organotin reagents and byproducts.[16][17] These byproducts can also be difficult to remove from the final product.[17]

Q3: What is a typical catalyst loading for Stille coupling with thiophenes?

A3: For Stille couplings involving thiophene substrates, palladium catalyst loadings are typically in the range of 2-5 mol%.[15]

Experimental Protocol: General Stille Coupling
  • Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere, add the thiophene halide (1.0 equiv.) and the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).[15]

  • Degassing: Evacuate and backfill the flask with an inert gas (e.g., Argon) three times to ensure an oxygen-free environment.[15]

  • Reagent Addition: Add anhydrous and degassed solvent (e.g., toluene) via syringe, followed by the organostannane reagent (1.0-1.2 equiv.) via syringe.[15]

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.[15]

  • Monitoring: Monitor the reaction progress by TLC or GC-MS.[15]

  • Work-up: After cooling, dilute the mixture with an organic solvent. To remove tin byproducts, wash the organic layer with a saturated aqueous solution of potassium fluoride (KF) and stir vigorously for at least one hour, then filter through Celite.[15]

Buchwald-Hartwig Amination

FAQs: Buchwald-Hartwig Amination

Q1: What catalyst loading is recommended for the Buchwald-Hartwig amination of bromothiophenes?

A1: For the Buchwald-Hartwig amination of bromothiophenes, catalyst loadings can vary depending on the reactivity of the substrates. For anilines with electron-donating groups, good results can be achieved with standard catalyst loadings. However, for anilines with electron-withdrawing substituents, greater catalyst loadings may be required.[18] In some cases, catalyst loadings can be as low as 1-2%.[19]

Q2: Which bases are typically used in Buchwald-Hartwig aminations with thiophene substrates?

A2: A variety of bases can be used, with the choice often depending on the functional group tolerance of the substrates. Strong bases like NaOt-Bu can lead to high reaction rates and allow for lower catalyst loadings, but are incompatible with many electrophilic functional groups.[19] Weaker bases like Cs₂CO₃ and K₃PO₄ offer excellent functional group tolerance.[18][19]

Data Presentation: Buchwald-Hartwig Amination Base Comparison

Table 2: Comparison of Bases for Buchwald-Hartwig Amination

BaseAdvantagesDisadvantages
NaOt-BuPermits highest reaction rates and lowest catalyst loadings.[19]Incompatible with many electrophilic functional groups.[19]
LHMDSAllows for substrates with protic functional groups.[19]Solid base is air sensitive; incompatible with some functional groups at high temperatures.[19]
Cs₂CO₃Excellent functional group tolerance; often provides the highest reaction rate among weak bases.[19]Expensive; can be difficult to stir on a large scale.[19]
K₃PO₄Excellent functional group tolerance; economically attractive.[19]Can require higher catalyst loadings and longer reaction times.[19]

Sonogashira Coupling

FAQs: Sonogashira Coupling

Q1: What is a key consideration for catalyst loading in Sonogashira couplings?

A1: A key consideration is the potential for homocoupling of the terminal alkyne. Optimizing the catalyst loading can help to minimize this side reaction. In some systems, very low catalyst loadings, on the order of 0.01 mol% for the palladium component, have been used successfully in the presence of a copper co-catalyst.[20]

Q2: Can Sonogashira couplings be performed without a copper co-catalyst?

A2: Yes, copper-free Sonogashira couplings are possible. These reactions often employ palladium-nitrogen or palladium-phosphine complexes and may require specific bases and conditions to proceed efficiently.[21]

Troubleshooting Guide: Sonogashira Coupling

G start Low Yield in Sonogashira Coupling check_homocoupling Check for Alkyne Homocoupling start->check_homocoupling check_catalyst Evaluate Catalyst System start->check_catalyst optimize_loading Adjust Catalyst Loading check_homocoupling->optimize_loading Significant homocoupling observed consider_cu_free Consider Copper-Free Conditions check_catalyst->consider_cu_free Copper-related issues suspected success Improved Yield optimize_loading->success consider_cu_free->success

Caption: Decision tree for troubleshooting Sonogashira coupling reactions.

References

Technical Support Center: Functionalization of 2-(Boc-amino)-4-methylthiophene

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the functionalization of 2-(Boc-amino)-4-methylthiophene. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) regarding common side reactions encountered during the chemical modification of this important synthetic intermediate.

Frequently Asked Questions (FAQs)

Q1: What are the most common functionalization reactions performed on this compound and what are the primary challenges?

A1: Common functionalization reactions for this compound include electrophilic aromatic substitution reactions such as formylation and bromination, as well as metalation followed by quenching with an electrophile. The primary challenges associated with these reactions are controlling regioselectivity, preventing unwanted side reactions involving the Boc-protecting group and the amino functionality, and achieving satisfactory yields of the desired product.

Q2: At which positions on the thiophene ring is functionalization most likely to occur?

A2: The 2-(Boc-amino) group is an activating, ortho-, para-directing group. However, since the 2-position is already substituted, electrophilic substitution is strongly directed to the C5 position, which is para to the amino group. The C3 position is sterically hindered and electronically less favored. The methyl group at the C4 position can also influence the regioselectivity. Therefore, the primary site of electrophilic attack is the C5 position.

Q3: Can the Boc-protecting group be cleaved during functionalization?

A3: Yes, the tert-butyloxycarbonyl (Boc) protecting group is sensitive to acidic conditions.[1] Reactions that are performed in the presence of strong acids or generate acidic byproducts can lead to partial or complete deprotection of the amino group. This is a significant potential side reaction that needs to be carefully managed.

Troubleshooting Guides for Common Side Reactions

Below are troubleshooting guides for specific functionalization reactions, addressing common issues and providing potential solutions.

Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction is a common method for the formylation of electron-rich heterocycles like thiophenes.[2][3]

Issue: Low yield of the desired 5-formyl product and formation of multiple byproducts.

Possible Causes and Solutions:

  • Lack of Regioselectivity: While the C5 position is electronically favored, formylation at other positions or on the nitrogen atom can occur.

    • Solution: Optimize the reaction temperature. Running the reaction at lower temperatures (e.g., 0 °C to room temperature) can enhance the regioselectivity towards the C5 position.

  • N-Formylation: The Vilsmeier reagent can react with the Boc-protected amino group, leading to an N-formyl side product.

    • Solution: Use a milder formylating agent or a different synthetic route, such as lithiation followed by quenching with DMF.

  • Boc Deprotection: The acidic nature of the Vilsmeier-Haack reagent (generated from POCl₃ and DMF) can cause cleavage of the Boc group.

    • Solution: Carefully control the stoichiometry of the Vilsmeier reagent and the reaction time. A shorter reaction time may minimize deprotection. Alternatively, consider using a more acid-stable protecting group if deprotection is a persistent issue.

Illustrative Data for Vilsmeier-Haack Formylation of Thiophene Derivatives (Yields are approximate and can vary based on substrate and conditions):

ProductSide Product(s)Typical Yield of Desired Product
5-Formyl-2-(Boc-amino)-4-methylthiophene2-Amino-4-methylthiophene-5-carbaldehyde (deprotected), N-formyl byproduct60-80%

Experimental Protocol: Vilsmeier-Haack Formylation

  • To a stirred solution of anhydrous N,N-dimethylformamide (DMF, 3.0 equiv.) in anhydrous dichloromethane (DCM), slowly add phosphorus oxychloride (POCl₃, 1.2 equiv.) at 0 °C under an inert atmosphere.

  • Stir the mixture at 0 °C for 30 minutes to form the Vilsmeier reagent.

  • Add a solution of this compound (1.0 equiv.) in anhydrous DCM to the freshly prepared Vilsmeier reagent at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by TLC.

  • Carefully pour the reaction mixture onto crushed ice with vigorous stirring.

  • Neutralize the aqueous solution with a saturated sodium bicarbonate solution.

  • Extract the product with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Bromination with N-Bromosuccinimide (NBS)

N-Bromosuccinimide (NBS) is a widely used reagent for the regioselective bromination of activated aromatic rings.[4]

Issue: Formation of di-brominated or other isomeric byproducts.

Possible Causes and Solutions:

  • Over-bromination: The high reactivity of the thiophene ring can lead to the formation of di-brominated products.

    • Solution: Use a stoichiometric amount of NBS (1.0-1.1 equivalents). Slow, portion-wise addition of NBS at a low temperature (e.g., 0 °C) can help control the reaction.[5]

  • Incorrect Regioselectivity: While the C5 position is the major site of bromination, minor amounts of other isomers may form.

    • Solution: The choice of solvent can influence regioselectivity. Acetonitrile or tetrahydrofuran (THF) are often good choices for this type of reaction. Running the reaction in the dark can minimize radical side reactions.[5]

Illustrative Data for NBS Bromination of Activated Thiophenes (Yields are approximate):

ProductSide Product(s)Typical Yield of Desired Product
2-(Boc-amino)-5-bromo-4-methylthiopheneDi-brominated products85-95%

Experimental Protocol: NBS Bromination

  • Dissolve this compound (1.0 equiv.) in a suitable solvent such as acetonitrile or THF in a flask protected from light.

  • Cool the solution to 0 °C in an ice bath.

  • Add N-bromosuccinimide (NBS, 1.05 equiv.) portion-wise over a period of 15-30 minutes, maintaining the temperature at 0 °C.

  • Stir the reaction mixture at 0 °C for 1-2 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Formylation via Lithiation

An alternative to the Vilsmeier-Haack reaction is the lithiation of the thiophene ring followed by quenching with an electrophile like DMF.

Issue: Low yield or incomplete reaction.

Possible Causes and Solutions:

  • Inefficient Lithiation: The acidity of the C-H bond at the 5-position might not be sufficient for complete deprotonation with weaker organolithium bases.

    • Solution: Use a stronger base like sec-butyllithium or tert-butyllithium. The addition of a ligand such as tetramethylethylenediamine (TMEDA) can also enhance the reactivity of the organolithium reagent.

  • Side reactions with the Boc group: Organolithium reagents can potentially react with the carbonyl of the Boc group.

    • Solution: Perform the lithiation at a very low temperature (-78 °C) to minimize side reactions.

  • Moisture in Reagents or Solvents: Organolithium reagents are extremely sensitive to moisture.

    • Solution: Ensure all glassware is oven-dried and cooled under an inert atmosphere. Use anhydrous solvents and freshly titrated organolithium reagents.

Experimental Protocol: Formylation via Lithiation

  • Dissolve this compound (1.0 equiv.) in anhydrous THF in a flame-dried flask under an inert atmosphere.

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Slowly add n-butyllithium (n-BuLi, 1.1 equiv.) dropwise.

  • Stir the mixture at -78 °C for 1 hour.

  • Slowly add anhydrous DMF (1.2 equiv.) to the reaction mixture at -78 °C.

  • Allow the reaction to warm to room temperature and stir for an additional 1-2 hours.

  • Quench the reaction by adding a saturated aqueous ammonium chloride solution.

  • Extract the product with an organic solvent (e.g., diethyl ether).

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Visualizing Experimental Workflows and Troubleshooting

The following diagrams illustrate the general experimental workflows and a troubleshooting decision tree for the functionalization of this compound.

experimental_workflow cluster_formylation Formylation cluster_bromination Bromination Start_F This compound Reagent_F Vilsmeier Reagent (POCl3, DMF) Start_F->Reagent_F 1. Reaction_F Reaction (0°C to RT) Reagent_F->Reaction_F 2. Workup_F Aqueous Workup Reaction_F->Workup_F 3. Product_F 5-Formyl Product Workup_F->Product_F 4. Start_B This compound Reagent_B NBS Start_B->Reagent_B 1. Reaction_B Reaction (0°C) Reagent_B->Reaction_B 2. Workup_B Quench & Extract Reaction_B->Workup_B 3. Product_B 5-Bromo Product Workup_B->Product_B 4.

Caption: General experimental workflows for formylation and bromination.

troubleshooting_tree Start Low Yield or Impure Product Check_SM Check Starting Material Purity Start->Check_SM Check_Reagents Verify Reagent Quality & Stoichiometry Start->Check_Reagents Check_Conditions Review Reaction Conditions (Temp, Time) Start->Check_Conditions Side_Reaction Identify Side Products (TLC, NMR) Check_Conditions->Side_Reaction Deprotection Boc Deprotection Observed? Side_Reaction->Deprotection Acidic Byproducts? Isomers Mixture of Isomers? Side_Reaction->Isomers Multiple Spots on TLC? N_Func N-Functionalization? Side_Reaction->N_Func Unexpected Mass? Solve_Deprotection Use Milder Conditions or Shorter Reaction Time Deprotection->Solve_Deprotection Yes Solve_Isomers Optimize Temperature and Reagent Addition Isomers->Solve_Isomers Yes Solve_N_Func Consider Alternative Reagents N_Func->Solve_N_Func Yes

Caption: Troubleshooting decision tree for functionalization reactions.

References

Technical Support Center: Purification of Substituted Thiophene Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of substituted thiophene intermediates. Below you will find troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying substituted thiophene intermediates?

A1: The most prevalent and effective purification methods for substituted thiophene derivatives are column chromatography, recrystallization, and vacuum distillation.[1][2] The selection of the optimal technique depends on several factors, including the physical properties of the target compound (solid or liquid), the nature of the impurities, and the scale of the purification.[1] Column chromatography is highly versatile for separating complex mixtures, while recrystallization is excellent for achieving high purity for solid compounds.[1] Vacuum distillation is often the preferred method for purifying liquid thiophene derivatives, especially on a larger scale.[2][3]

Q2: What are the typical impurities found in crude substituted thiophene products?

A2: Common impurities can include unreacted starting materials, reagents, and byproducts from side reactions.[1][2] For instance, in the synthesis of 2-acetylthiophene via Friedel-Crafts acylation, impurities may include the 3-acetylthiophene isomer, diacylated thiophenes, and unreacted thiophene.[2] In amide coupling reactions to form thiophene carboxamides, unreacted thiophene carboxylic acid and amines are common impurities.[1] A thorough work-up procedure before purification, such as washing the crude product with dilute acid or base, is crucial to remove some of these impurities.[1]

Q3: My substituted thiophene appears to be degrading on the silica gel column. What can I do?

A3: Decomposition on silica gel can be a significant issue for sensitive thiophene derivatives, which may be acid-sensitive.[1][4] To mitigate this, consider the following strategies:

  • Deactivate the silica gel: Treat the silica gel with a base, such as triethylamine. This can be achieved by adding 1-2% triethylamine to the eluent.[1][4]

  • Minimize contact time: Run the column as quickly as possible without compromising separation.[1]

  • Use an alternative stationary phase: Neutral alumina can be a suitable alternative for acid-sensitive compounds.[1][4]

Q4: I'm having difficulty separating regioisomers of my substituted thiophene. What is the best approach?

A4: The separation of regioisomers is a common challenge due to their similar polarities.[1] To enhance separation during column chromatography, you can try the following:

  • Solvent System Screening: Systematically screen various solvent systems using Thin Layer Chromatography (TLC). A combination of a non-polar solvent (e.g., hexane) with a slightly more polar solvent (e.g., toluene or dichloromethane) can often provide the necessary selectivity.[1]

  • Column Dimensions: Employ a long, narrow column to increase the number of theoretical plates, which improves separation efficiency.[1]

  • Gradient Elution: Use a shallow solvent gradient, which involves gradually increasing the polarity of the eluent.[1]

Q5: My product is not crystallizing from the chosen solvent system. What should I do?

A5: If your substituted thiophene fails to crystallize, it could be due to several factors. Here are some troubleshooting steps:

  • Induce Nucleation: Try scratching the inside of the flask at the surface of the solution with a glass rod to create nucleation sites. Adding a small "seed" crystal of the pure compound can also initiate crystallization.[1]

  • Adjust Saturation: If the compound "oils out," the solution may be too supersaturated. Re-heat the solution and add a small amount of additional solvent to reduce the saturation level, then allow it to cool slowly.[1]

  • Purity Check: A high level of impurities can inhibit crystallization.[5] It may be necessary to first purify the material by column chromatography and then attempt recrystallization.[5]

Troubleshooting Guides

Column Chromatography
Problem Possible Cause Suggested Solution
Poor separation of spots on TLC plate. Inappropriate solvent system (eluent).Adjust the polarity of the eluent. A common system for thiophene compounds is a mixture of n-hexane and ethyl acetate. Perform a systematic solvent screen using TLC to find the optimal mobile phase.[2]
Product elutes too quickly (High Rf). The eluent is too polar.Decrease the polarity of the eluent by increasing the proportion of the non-polar solvent (e.g., hexane).[2]
Product elutes too slowly or not at all (Low Rf). The eluent is not polar enough.Increase the polarity of the eluent by increasing the proportion of the polar solvent (e.g., ethyl acetate).[2]
Streaking or "tailing" of the compound. The compound is interacting too strongly with the silica gel.Add a small amount of a polar modifier to the eluent, such as a few drops of acetic acid for acidic compounds or triethylamine for basic compounds.[1]
Cracks or channels in the silica gel column. Improper packing of the column.Pack the column using a slurry method to ensure a uniform and homogenous stationary phase. Do not let the column run dry.[2]
Recrystallization
Problem Possible Cause Suggested Solution
The compound "oils out" instead of crystallizing. The solution is supersaturated or cooling too rapidly.Re-heat the solution and add a small amount of additional solvent. Allow it to cool more slowly.[1]
Low recovery of the purified compound. Too much solvent was used, or the crystals are soluble in the washing solvent.Use the minimum amount of hot solvent necessary for dissolution. Wash the collected crystals with a minimal amount of ice-cold recrystallization solvent.[1]
Premature crystallization during hot filtration. The solution cooled down too quickly.Ensure the funnel and receiving flask are pre-heated before hot filtration.[1]
Vacuum Distillation
Problem Possible Cause Suggested Solution
Product is not distilling at the expected temperature/pressure. Inaccurate pressure reading or a leak in the apparatus.Verify that the vacuum pump and pressure gauge are functioning correctly. Check all joints and seals for leaks.[2]
Low product recovery. Distillation was terminated too early, or there is significant hold-up in the column.Ensure the distillation is continued until all the product has been collected. Use a distillation setup with minimal dead volume.[2]
Product is dark or colored. Thermal decomposition at high temperatures or presence of non-volatile, colored impurities.Ensure the vacuum is low enough to keep the distillation temperature below the decomposition point. Consider a pre-purification step like a charcoal treatment.[2]

Experimental Protocols

Protocol 1: Purification by Column Chromatography

This protocol outlines a general procedure for the purification of a substituted thiophene intermediate using silica gel column chromatography.

  • Eluent Selection: Determine the optimal solvent system by running TLC plates with various ratios of a non-polar solvent (e.g., n-hexane) and a polar solvent (e.g., ethyl acetate). Aim for an Rf value of ~0.25-0.35 for the desired compound.[3]

  • Column Packing: Prepare a slurry of silica gel in the non-polar solvent. Pour the slurry into the chromatography column and allow it to pack evenly, ensuring there are no air bubbles.[3]

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a suitable solvent and load it carefully onto the top of the silica gel bed.

  • Elution: Begin eluting with the chosen solvent system, collecting fractions.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified compound.[1]

Protocol 2: Purification by Recrystallization

This protocol provides a general procedure for the purification of a solid substituted thiophene derivative.

  • Solvent Selection: Choose a solvent in which the compound is highly soluble at elevated temperatures but poorly soluble at room temperature or below.

  • Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture to boiling while stirring to dissolve the solid completely.[1]

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration by quickly passing the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.[1]

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. To maximize crystal formation, the flask can then be placed in an ice bath.[1]

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold solvent.[5]

  • Drying: Dry the crystals in a vacuum oven to remove any residual solvent.[5]

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis start Crude Substituted Thiophene workup Aqueous Work-up start->workup purification_method Select Purification Method workup->purification_method column Column Chromatography purification_method->column Liquid or Complex Mixture recrystallization Recrystallization purification_method->recrystallization Solid distillation Vacuum Distillation purification_method->distillation Liquid analysis Purity Analysis (TLC, NMR, GC-MS) column->analysis recrystallization->analysis distillation->analysis pure_product Pure Substituted Thiophene analysis->pure_product

Caption: General experimental workflow for the purification of substituted thiophene intermediates.

troubleshooting_logic start Purification Challenge Encountered q1 Is the compound degrading on silica? start->q1 a1_yes Deactivate silica with base or use alumina. q1->a1_yes Yes q2 Are regioisomers difficult to separate? q1->q2 No a1_yes->q2 a2_yes Optimize solvent system, use a long column, or employ gradient elution. q2->a2_yes Yes q3 Is the compound failing to crystallize? q2->q3 No a2_yes->q3 a3_yes Induce nucleation, adjust saturation, or pre-purify by chromatography. q3->a3_yes Yes end Successful Purification q3->end No a3_yes->end

Caption: A logical troubleshooting guide for common purification challenges.

References

Navigating the Stability of 2-(Boc-amino)-4-methylthiophene: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 2-(Boc-amino)-4-methylthiophene. This guide is designed for researchers, scientists, and drug development professionals to address common challenges associated with the storage and handling of this compound. By providing clear troubleshooting steps and answers to frequently asked questions, we aim to help you maintain the integrity of your material and ensure the reliability of your experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for this compound?

To ensure long-term stability, this compound should be stored at or below -20°C in a tightly sealed container.[1][2] For shorter periods, refrigeration at 2-8°C is acceptable. The key is to minimize exposure to conditions that can promote degradation, such as elevated temperatures, moisture, oxygen, and light.[1]

Q2: Why is it crucial to store the compound under an inert atmosphere?

Thiophene rings can be susceptible to oxidative polymerization, a process that can be initiated by exposure to air (oxygen).[1] Additionally, the Boc (tert-butoxycarbonyl) protecting group is sensitive to acidic conditions, and atmospheric carbon dioxide can dissolve in trace moisture to form carbonic acid, potentially leading to slow degradation over time. Storing the compound under a dry, inert atmosphere, such as argon or nitrogen, displaces oxygen and moisture, thereby preserving its chemical integrity.[1][3]

Q3: I've noticed a change in the color of my this compound. What does this indicate?

A noticeable change in color, such as yellowing or darkening, is a common visual indicator of compound decomposition.[1] This can be caused by oxidation of the thiophene ring or other degradation pathways. If you observe a color change, it is advisable to verify the purity of the material before proceeding with your experiments.

Q4: The compound has become viscous or has formed a gel. Is it still usable?

An increase in viscosity or the formation of a gel-like substance is a strong indication of polymerization.[1] This can be triggered by factors like elevated storage temperatures, exposure to light, or the presence of oxygen.[1] If your material exhibits these characteristics, it is likely significantly degraded, and its use is not recommended as it can lead to unreliable and irreproducible experimental results.

Q5: How should I handle the compound when taking it out of cold storage?

To prevent condensation of atmospheric moisture onto the cold compound, it is essential to allow the container to equilibrate to room temperature before opening.[1][3] This simple step is critical in preventing the introduction of water, which can lead to hydrolysis of the Boc-protecting group.

Troubleshooting Guide

This section provides a systematic approach to identifying and resolving potential issues related to the stability of this compound.

Issue 1: Suspected Decomposition
  • Symptoms:

    • Discoloration (e.g., yellowing, darkening).[1]

    • Change in physical form (e.g., increased viscosity, clumping, gel formation).[1]

    • Inconsistent or unexpected experimental results.

    • Appearance of new spots on Thin Layer Chromatography (TLC) or new peaks in Liquid Chromatography-Mass Spectrometry (LC-MS) analysis.

  • Troubleshooting Steps:

    • Verify Storage Conditions: Confirm that the compound has been stored at the recommended temperature (≤ -20°C for long-term) and under an inert atmosphere.[1][2]

    • Check for Light Exposure: Ensure the compound has been protected from light by storing it in an amber vial or in a dark location.[1]

    • Assess Purity: Re-analyze the compound's purity using an appropriate analytical method such as NMR, LC-MS, or HPLC. Compare the results with the certificate of analysis provided with the batch.

    • Consider Deprotection: The primary chemical liability for this compound is the acid-labile nature of the Boc protecting group.[3] Trace acidic impurities in solvents or on glassware can lead to the formation of the free amine, 2-amino-4-methylthiophene.

Experimental Protocols

Protocol for Purity Assessment by TLC

  • Sample Preparation: Dissolve a small amount of the suspect this compound and a reference standard (if available) in a suitable solvent (e.g., ethyl acetate) to a concentration of approximately 1 mg/mL.

  • TLC Plate: Use a silica gel 60 F254 plate.

  • Spotting: Carefully spot the sample and the reference standard onto the baseline of the TLC plate.

  • Eluent: A common mobile phase for this type of compound is a mixture of hexane and ethyl acetate (e.g., 7:3 v/v). The optimal ratio may require some experimentation.

  • Development: Place the TLC plate in a developing chamber saturated with the eluent and allow the solvent front to move up the plate.

  • Visualization: After development, dry the plate and visualize the spots under UV light (254 nm). The appearance of additional spots in the sample lane compared to the reference standard indicates the presence of impurities.

Stability Observation Log

Date Batch/Lot No. Storage Temp (°C) Atmosphere Visual Appearance Purity (e.g., by LC-MS) Observations/Notes

Visualizing Decomposition and Troubleshooting

To further aid in understanding the potential issues and how to address them, the following diagrams illustrate the potential decomposition pathway and a logical troubleshooting workflow.

Potential Decomposition of this compound A This compound (Stable) B Acidic Conditions (e.g., H₂O + CO₂) A->B Exposure C Oxidizing Conditions (e.g., O₂) A->C Exposure D 2-Amino-4-methylthiophene (Deprotected Impurity) B->D Results in E Oxidized/Polymerized Products C->E Results in

Caption: Potential decomposition pathways for this compound.

Troubleshooting Workflow for Compound Instability Start Start: Suspected Decomposition (Discoloration, Inconsistent Results) CheckStorage 1. Verify Storage Conditions (Temp ≤ -20°C, Inert Gas, Dark) Start->CheckStorage PurityAnalysis 2. Perform Purity Analysis (TLC, LC-MS, NMR) CheckStorage->PurityAnalysis CompareToStandard 3. Compare to Reference Standard or Initial Analysis Data PurityAnalysis->CompareToStandard Decision Is Purity Acceptable? CompareToStandard->Decision UseCompound Proceed with Experiment Decision->UseCompound Yes PurifyOrDiscard Consider Purification or Discard and Use New Batch Decision->PurifyOrDiscard No ReviewHandling 4. Review Handling Procedures (e.g., equilibration before opening) PurifyOrDiscard->ReviewHandling ReviewHandling->Start Implement Corrective Actions

Caption: A step-by-step workflow for troubleshooting suspected decomposition.

References

Technical Support Center: Overcoming Low Reactivity in Suzuki Coupling with Electron-Rich Thiophenes

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the Suzuki-Miyaura cross-coupling of electron-rich thiophenes.

Frequently Asked Questions (FAQs)

Q1: Why is my Suzuki coupling reaction with an electron-rich thiophene failing or giving a low yield?

Low reactivity in the Suzuki coupling of electron-rich thiophenes is a common issue primarily due to electronic and steric effects. The main culprits include:

  • Inefficient Oxidative Addition: Thiophenes with electron-donating groups are electron-rich, which slows down the rate-limiting oxidative addition step of the palladium catalyst to the thiophene halide.[1][2][3]

  • Catalyst Inactivity or Decomposition: The palladium catalyst may be deactivated or decompose, often indicated by the formation of a black precipitate (palladium black).[1][4] This can be caused by impurities, residual oxygen, or excessively high temperatures.

  • Protodeboronation: This is a significant side reaction where the boronic acid or ester is replaced by a hydrogen atom before it can participate in the coupling.[1][5] Electron-rich heteroaryl boronic acids are particularly susceptible to this issue, especially in the presence of water and at elevated temperatures.[5]

  • Steric Hindrance: Bulky substituents on the thiophene ring or the coupling partner can sterically hinder the approach of the catalyst, impeding the reaction.[6][7]

Q2: What are the most effective catalyst and ligand systems for coupling electron-rich thiophenes?

The choice of ligand is critical for success. Standard ligands like triphenylphosphine (PPh₃) are often ineffective for these challenging substrates.[8] The most successful systems utilize:

  • Bulky, Electron-Rich Phosphine Ligands: These ligands, often referred to as Buchwald ligands, are highly effective. They are electron-rich, which facilitates the oxidative addition step, and sterically demanding, which promotes the final reductive elimination step.[9][10][11] Examples include SPhos and XPhos, which have demonstrated high activity even for coupling aryl chlorides at room temperature.[1][11][12]

  • Palladium Precursors: While Pd(PPh₃)₄ can be used, it may not be optimal.[4] More robust and active catalytic systems are often formed in situ from a palladium(0) source like Pd₂(dba)₃ or a palladium(II) precursor like Pd(OAc)₂ combined with a suitable bulky phosphine ligand.[9][12][13] Palladacycles are also known to be stable and effective pre-catalysts.[1][9]

Q3: How do I select the appropriate base and solvent for my reaction?

The base and solvent system is highly substrate-dependent and plays a crucial role in the transmetalation step.[1]

  • Base: The base activates the boronic acid to form a more reactive boronate species. For challenging couplings, stronger inorganic bases are often required. Cesium carbonate (Cs₂CO₃) and potassium phosphate (K₃PO₄) are frequently reported to give superior results compared to milder bases like sodium carbonate (Na₂CO₃).[14] The basicity of alkali carbonates can influence the reaction time and yield.[15]

  • Solvent: The solvent must be able to dissolve all reactants to a reasonable extent.[5][16] Mixed aqueous solvent systems are very common. Combinations like 1,4-dioxane/water, THF/water, or toluene/ethanol/water are often used.[5][17][18] The water component is essential for dissolving the inorganic base and facilitating the formation of the active boronate species.

Q4: I am observing significant protodeboronation of my thiophene boronic acid. How can I minimize this?

Protodeboronation is a common cause of low yields.[1] To mitigate this side reaction:

  • Use a More Stable Boron Reagent: Convert the boronic acid to a more stable derivative, such as a pinacol ester or an MIDA boronate.[5][19] These derivatives are more resistant to premature decomposition and provide a "slow release" of the active boronic acid under the reaction conditions.[5][19]

  • Minimize Water and Reaction Time: While some water is often necessary, using a large excess can accelerate protodeboronation. Monitor the reaction closely and work it up as soon as the starting material is consumed to avoid prolonged exposure to the basic, aqueous conditions.[4]

  • Employ Anhydrous Conditions: For highly sensitive substrates, strictly anhydrous conditions with an organic-soluble base may be beneficial.[5]

  • Lower the Reaction Temperature: Operate at the lowest temperature that still allows for a reasonable reaction rate to minimize the rate of decomposition.[5]

Q5: My reaction mixture turns black. What does this signify and is the reaction salvageable?

The formation of a black precipitate, known as palladium black, indicates the decomposition of the soluble palladium catalyst into its inactive, elemental form.[1][4] This is often a sign of a failed reaction. It is typically caused by:

  • Presence of Oxygen: Failure to properly degas solvents and maintain an inert atmosphere.

  • High Temperatures: Running the reaction at a temperature that exceeds the stability of the catalytic complex.

  • Impurities: Contaminants in the starting materials, reagents, or solvents can poison the catalyst.

To prevent this, ensure all solvents are rigorously degassed (e.g., by sparging with argon or using freeze-pump-thaw cycles) and that the reaction is conducted under a strictly inert atmosphere (N₂ or Ar).[1][5]

Troubleshooting Guide

This guide provides a systematic approach to diagnosing and solving common issues encountered during the Suzuki coupling of electron-rich thiophenes.

Problem 1: Low or No Conversion of Starting Materials
  • Possible Cause: Inefficient Oxidative Addition.

    • Solution: Switch from a standard ligand (e.g., PPh₃) to a bulky, electron-rich phosphine ligand such as SPhos or XPhos.[1][4][5] These ligands are specifically designed to accelerate the oxidative addition of challenging substrates like electron-rich heteroaryl halides.[9][11]

  • Possible Cause: Catalyst Deactivation/Decomposition.

    • Solution: Ensure all reagents and solvents are pure and that solvents have been thoroughly degassed.[1] Maintain a strict inert atmosphere throughout the experiment. Consider using a more robust palladium pre-catalyst, such as a palladacycle.[1][9]

  • Possible Cause: Poor Solubility of Reagents.

    • Solution: Change the solvent system to one that provides better solubility for all components.[16] Common effective systems include mixtures of 1,4-dioxane/water or THF/water.[17]

Problem 2: Consumption of Starting Material, but Low Yield of Desired Product
  • Possible Cause: Protodeboronation of the Boronic Acid/Ester.

    • Solution 1: Replace the thiophene boronic acid with its corresponding pinacol ester or trifluoroborate salt, which are generally more stable.[1][5]

    • Solution 2: Use a milder base (e.g., K₂CO₃ instead of Cs₂CO₃) or lower the reaction temperature to find a balance between reactivity and stability.[5]

    • Solution 3: Reduce the amount of water in the solvent mixture or, for very sensitive substrates, switch to anhydrous conditions.[5]

  • Possible Cause: Formation of Homocoupling Byproducts.

    • Solution: This can result from impure reagents or non-optimal reaction conditions. Ensure the purity of your boronic acid/ester and aryl halide. Optimize the stoichiometry, sometimes using a slight excess (1.1-1.2 equivalents) of the boron reagent can be beneficial.

Data Presentation

Table 1: Effect of Ligand and Catalyst System on Yield Reaction of an electron-rich benzothiophene halide with a boronic acid.

EntryPalladium Source (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
1Pd(PPh₃)₄ (5)-K₃PO₄1,4-Dioxane/H₂O8024~46%[12]
2Pd(OAc)₂ (5)SPhos (10)Cs₂CO₃THF/H₂O8024>92%[12]
3Pd₂(dba)₃L1*K₂CO₃Dioxane/H₂O9012High[13]
4Pd(PPh₃)₄ (6)-K₃PO₄1,4-Dioxane/H₂O901275-85%[17]

*L1 is a specialized phosphine-based bulky ligand developed for thiophene polymerization.

Table 2: Influence of Base on the Suzuki Coupling of 2,5-dibromothiophene Reaction conditions: 2,5-dibromothiophene, isopropenylboronic acid pinacol ester (1.5 eq.), Pd(PPh₃)₄ (1.5 mol%), Base (4 eq.), 90 °C, 24 h.

EntryBaseSolventYield (%)Reference
1K₂CO₃Toluene/H₂O55[14]
2K₃PO₄Toluene/H₂O61[14]
3NaOHToluene/H₂O75[14]
4KOHToluene/H₂O78[14]

Note: The results show that strong alkaline bases (NaOH, KOH) provided better yields in this specific case compared to basic salts (K₂CO₃, K₃PO₄).[14]

Experimental Protocols

General Protocol for Suzuki Coupling of an Electron-Rich Thiophene Bromide

This protocol is a representative example based on optimized conditions found in the literature for challenging couplings.[12][17]

Materials:

  • Thiophene bromide derivative (1.0 mmol, 1.0 eq.)

  • Arylboronic acid (1.2 mmol, 1.2 eq.)

  • Palladium(II) acetate [Pd(OAc)₂] (0.05 mmol, 5 mol%)

  • SPhos (0.10 mmol, 10 mol%)

  • Cesium Carbonate (Cs₂CO₃) (2.0 mmol, 2.0 eq.)

  • Degassed solvent: 1,4-Dioxane and Water (4:1 mixture, 5 mL)

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask containing a magnetic stir bar, add the thiophene bromide, arylboronic acid, Pd(OAc)₂, SPhos, and Cs₂CO₃.

  • Establish Inert Atmosphere: Seal the flask with a rubber septum. Evacuate the flask using a vacuum pump and then backfill with an inert gas (Argon or Nitrogen). Repeat this evacuate/backfill cycle three times to ensure all oxygen is removed.

  • Solvent Addition: Add the degassed 4:1 1,4-dioxane/water mixture to the flask via syringe.

  • Reaction: Place the sealed flask in a preheated oil bath at 80-90 °C. Stir the reaction mixture vigorously for the required time (monitor by TLC or LC-MS, typically 12-24 hours).

  • Work-up: Once the reaction is complete (or no further progress is observed), cool the mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice more with ethyl acetate (2 x 15 mL).

  • Drying and Concentration: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate) to yield the pure coupled product.

Mandatory Visualizations

Caption: The Suzuki-Miyaura catalytic cycle. The oxidative addition step is often the bottleneck for electron-rich thiophenes.

Troubleshooting_Workflow start Low / No Product reagent_q Verify Reagent Quality Purity, Stability, Degassing start->reagent_q conditions Review Reaction Conditions Inert Atmosphere, Temp, Stirring reagent_q->conditions Reagents OK catalyst_sys Troubleshoot Catalyst System Change Ligand (e.g., SPhos) Change Pd Precursor conditions->catalyst_sys Conditions OK boron_reagent Troubleshoot Boron Reagent Protodeboronation? Use Pinacol Ester Lower Temperature catalyst_sys->boron_reagent No Improvement end Improved Yield catalyst_sys->end Success base_solvent Optimize Base/Solvent Use Stronger Base (K₃PO₄, Cs₂CO₃) Ensure Solubility boron_reagent->base_solvent No Improvement boron_reagent->end Success base_solvent->end Success

Caption: A systematic workflow for troubleshooting failed Suzuki coupling reactions with electron-rich thiophenes.

Problem_Solution_Map p1 Slow Oxidative Addition s1 Use Bulky, Electron-Rich Ligand (SPhos, XPhos) p1->s1 s5 Use Stronger Base (K₃PO₄, Cs₂CO₃) p1->s5 p2 Protodeboronation s2 Use Pinacol Ester or MIDA Boronate p2->s2 s3 Lower Reaction Temperature p2->s3 p3 Catalyst Decomposition p3->s3 s4 Thoroughly Degas Solvents p3->s4 s7 Use Robust Pre-catalyst p3->s7 p4 Poor Solubility s6 Change Solvent System (e.g., Dioxane/H₂O) p4->s6

Caption: Logical relationships between common problems and their respective solutions in thiophene Suzuki couplings.

References

Technical Support Center: Work-up Procedures for Boc Deprotection Reactions with TFA

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues during the work-up of tert-butyloxycarbonyl (Boc) deprotection reactions using trifluoroacetic acid (TFA).

Frequently Asked Questions (FAQs)

Q1: What is the purpose of a work-up in a Boc deprotection reaction?

A work-up is the series of steps performed after the Boc deprotection reaction is complete to isolate and purify the desired amine product. This typically involves removing excess TFA, neutralizing the amine salt, and separating the product from any remaining reagents or byproducts.

Q2: How do I remove residual TFA from my reaction mixture?

Residual TFA can be challenging to remove completely due to its relatively high boiling point (72 °C) and its tendency to form salts with the product amine.[1][2] Common methods include:

  • Rotary Evaporation: The bulk of the TFA and the reaction solvent (e.g., DCM) can be removed under reduced pressure.[3][4]

  • Co-evaporation: To remove trace amounts of TFA, co-evaporation with a solvent like toluene, methanol, or dichloromethane can be effective.[1][3][5] This process involves adding the solvent to the crude residue and evaporating it under reduced pressure, repeating the cycle several times.[1][3]

  • Lyophilization (Freeze-Drying): For aqueous solutions containing TFA, particularly after HPLC purification, lyophilization is an effective method for removal.[6]

Q3: My product is an oil and won't solidify. What should I do?

The trifluoroacetate salt of the deprotected amine is often an oil or a sticky solid.[7] To obtain a solid product, you can try:

  • Precipitation with Cold Ether: For peptides and some small molecules, adding the concentrated reaction mixture to cold diethyl ether can induce precipitation of the TFA salt.[5][8] The resulting solid can then be collected by filtration or centrifugation.[5]

  • Salt Exchange: Converting the TFA salt to the hydrochloride (HCl) salt by dissolving the product in a minimal amount of 100 mM HCl, freezing, and lyophilizing can yield a more crystalline solid.[7][8]

Q4: Do I always need to perform a basic wash during the work-up?

No, a basic wash is not always necessary or desirable. The choice depends on the desired final product:

  • To obtain the free amine: A basic wash with a reagent like saturated aqueous sodium bicarbonate (NaHCO₃) is required to neutralize the trifluoroacetate salt.[5][9]

  • To isolate the TFA salt: If the TFA salt is the desired product, an aqueous basic work-up should be avoided.[5][10] The crude product can be purified directly or used in the next step.[5]

Q5: What are scavengers and why are they used in Boc deprotection?

Scavengers are nucleophilic reagents added to the reaction mixture to trap the reactive tert-butyl cation that is generated during the cleavage of the Boc group.[11] This prevents side reactions where the tert-butyl cation could alkylate sensitive amino acid residues such as tryptophan, methionine, and tyrosine.[11] Common scavengers include triisopropylsilane (TIS) and water.[9][12]

Troubleshooting Guides

Issue 1: Incomplete Reaction or Low Yield

Possible CauseSolution
Insufficient TFA Concentration Increase the concentration of TFA. Common concentrations range from 20% to 50% (v/v) in a solvent like dichloromethane (DCM).[5][9] For less sensitive substrates, neat TFA can be used.[9]
Insufficient Reaction Time Monitor the reaction progress using an appropriate analytical technique like TLC or LC-MS and allow it to proceed until the starting material is consumed.[5][12]
Product Solubility Issues The deprotected amine salt may be partially soluble in the aqueous phase during a basic work-up, leading to loss of product. For water-soluble amines, consider using a basic ion-exchange resin like Amberlyst A-21 to isolate the free base without an aqueous work-up.[1][9][10]

Issue 2: Difficulty in Product Isolation

Possible CauseSolution
Emulsion Formation During Extraction This can occur when trying to neutralize the reaction mixture. Try adding brine to the separatory funnel to break up the emulsion. Alternatively, filtering the heterogeneous mixture through a phase separator can be effective.[4]
Product is Water-Soluble If your deprotected amine is soluble in water, a standard aqueous work-up will result in low yields. Use a non-aqueous work-up with a basic ion-exchange resin.[1][10] Another option is to perform a salt exchange to a less soluble salt form.
Product Co-elutes with Residual TFA Ensure complete removal of TFA by co-evaporation with toluene or methanol before attempting purification by chromatography.[3]

Issue 3: Presence of Unexpected Side Products

Possible CauseSolution
Alkylation of Sensitive Residues The tert-butyl cation generated during the reaction can alkylate nucleophilic functional groups.[11] Add a scavenger, such as triisopropylsilane (TIS) or water, to the reaction mixture to trap the carbocation.[9][12]
Ester Hydrolysis If your molecule contains an ester functional group, the acidic conditions of the deprotection and the basic conditions of the work-up can lead to hydrolysis.[10] If this is a problem, consider using a non-aqueous work-up with a basic resin to neutralize the TFA salt.[1][10]

Experimental Protocols

Protocol 1: Standard Solution-Phase Boc Deprotection and Aqueous Work-up

  • Reaction Setup: Dissolve the Boc-protected amine in anhydrous dichloromethane (DCM) to a concentration of 0.1-0.5 M in a round-bottom flask.[5]

  • Cooling: Cool the solution to 0 °C using an ice bath.[5]

  • TFA Addition: Slowly add trifluoroacetic acid (TFA) to the stirred solution to a final concentration of 20-50% (v/v).[5]

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 30 minutes to a few hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[5]

  • Solvent Removal: Upon completion, remove the solvent and excess TFA under reduced pressure using a rotary evaporator.[5]

  • Neutralization: Dissolve the residue in an organic solvent such as ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any remaining acid.[5]

  • Extraction: Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate in vacuo to yield the deprotected amine.[5]

Protocol 2: Work-up for Water-Soluble Amines Using an Ion-Exchange Resin

  • Reaction and Solvent Removal: Follow steps 1-5 from Protocol 1.

  • Resin Treatment: Dissolve the crude residue in a suitable solvent like methanol.[10] Add a basic ion-exchange resin (e.g., Amberlyst A-21) and stir the mixture for 30 minutes.[1][10]

  • Isolation: Filter the mixture to remove the resin and wash the resin with the solvent.[10]

  • Concentration: Concentrate the filtrate under reduced pressure to obtain the free amine.[10]

Visualizations

Boc_Deprotection_Workflow cluster_reaction Reaction cluster_workup Work-up start Boc-Protected Amine in DCM add_tfa Add TFA (20-50%) at 0°C start->add_tfa react Stir at RT (0.5-4h) add_tfa->react monitor Monitor by TLC/LC-MS react->monitor concentrate Concentrate in vacuo monitor->concentrate dissolve Dissolve in EtOAc concentrate->dissolve wash_bicarb Wash with sat. NaHCO3 dissolve->wash_bicarb wash_brine Wash with Brine wash_bicarb->wash_brine dry Dry (Na2SO4) wash_brine->dry final_concentrate Concentrate dry->final_concentrate product Free Amine Product final_concentrate->product

Caption: General experimental workflow for solution-phase N-Boc deprotection.

Troubleshooting_Tree cluster_isolation cluster_purity start Work-up Issue? isolation_issue Product Isolation Problem start->isolation_issue Yes purity_issue Low Purity/Side Products start->purity_issue No, purity issue is_oily Product is an oil? isolation_issue->is_oily precipitate Precipitate with cold ether is_oily->precipitate Yes is_water_soluble Product water-soluble? is_oily->is_water_soluble No salt_exchange Perform salt exchange (HCl) precipitate->salt_exchange resin_workup Use ion-exchange resin is_water_soluble->resin_workup Yes emulsion Emulsion during extraction? is_water_soluble->emulsion No add_brine Add brine to break emulsion emulsion->add_brine Yes side_products Unexpected side products? purity_issue->side_products add_scavenger Add scavengers (e.g., TIS) side_products->add_scavenger Yes incomplete_rxn Incomplete reaction? side_products->incomplete_rxn No increase_tfa Increase TFA concentration or time incomplete_rxn->increase_tfa Yes

Caption: Troubleshooting decision tree for Boc deprotection work-up.

References

Avoiding t-butylation side products during Boc deprotection.

Author: BenchChem Technical Support Team. Date: December 2025

Troubleshooting Guides and FAQs for Avoiding t-Butylation Side Products

This technical support center is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the acid-catalyzed deprotection of the tert-butoxycarbonyl (Boc) group. The following question-and-answer format provides troubleshooting guides and frequently asked questions to help minimize or eliminate the formation of t-butylation side products, ensuring the successful synthesis of your target molecules.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of side product formation during Boc deprotection?

A1: The primary cause of side product formation during Boc deprotection with strong acids, such as trifluoroacetic acid (TFA), is the generation of a reactive tert-butyl cation (t-Bu⁺) intermediate.[1] This carbocation is a potent electrophile that can subsequently alkylate nucleophilic functional groups within the target molecule, leading to the formation of undesired t-butylated adducts.[1]

Q2: Which amino acid residues are most susceptible to t-butylation?

A2: Amino acid residues with nucleophilic side chains are particularly vulnerable to alkylation by the tert-butyl cation. The most susceptible residues include:

  • Tryptophan (Trp): The electron-rich indole ring is highly susceptible to t-butylation.[2]

  • Methionine (Met): The thioether side chain can be alkylated to form a sulfonium ion.[2]

  • Cysteine (Cys): The free thiol group is a strong nucleophile and readily undergoes S-t-butylation.[2]

  • Tyrosine (Tyr): The activated phenolic ring can be alkylated by the t-Bu⁺ cation, with reported side product formation in the range of 0.5-1.0%.[3][4]

Q3: How can I detect t-butylation side products?

A3: The most common methods for detecting t-butylation side products are High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS).

  • HPLC: t-Butylated side products will typically have different retention times compared to the desired product.

  • Mass Spectrometry: A mass increase of +56 Da (the mass of a tert-butyl group) is a clear indicator of t-butylation.[3]

Q4: What are scavengers and how do they prevent t-butylation?

A4: Scavengers are nucleophilic reagents added to the deprotection reaction mixture to "trap" the reactive tert-butyl cations.[5] They react with the t-Bu⁺ at a much faster rate than the nucleophilic residues of the substrate, thus preventing the formation of t-butylated side products.[5]

Troubleshooting Guide

Issue 1: My LC-MS analysis shows a significant peak with a +56 Da mass increase after Boc deprotection.

  • Cause: This indicates the formation of a t-butylated side product. The specific residue that has been modified depends on the composition of your molecule.

  • Solution: The most effective solution is to incorporate a scavenger or a scavenger cocktail into your deprotection reaction. The choice of scavenger(s) depends on the specific nucleophilic residues present in your molecule. Refer to the tables below for guidance on selecting the appropriate scavenger cocktail.

Issue 2: I am working with a peptide containing multiple sensitive residues (e.g., Trp, Met, and Cys). Which scavenger cocktail should I use?

  • Solution: For molecules with multiple sensitive residues, a broad-spectrum scavenger cocktail is recommended. "Reagent K" is a classic example, containing a mixture of scavengers to protect various functional groups simultaneously.[6][7] Its composition is typically 82.5% TFA, 5% phenol, 5% water, 5% thioanisole, and 2.5% 1,2-ethanedithiol (EDT).[6][7]

Issue 3: I am still observing some t-butylation even with the use of scavengers.

  • Possible Causes & Solutions:

    • Insufficient Scavenger Concentration: Increase the concentration or equivalents of the scavenger.

    • Reaction Time: For some substrates, a shorter reaction time may reduce the extent of side product formation. Monitor the reaction closely to ensure complete deprotection of the Boc group.

    • Reaction Temperature: Performing the deprotection at a lower temperature (e.g., 0 °C) can sometimes minimize side reactions.

    • Choice of Scavenger: The chosen scavenger may not be optimal for your specific substrate. Consider trying a different scavenger or a cocktail approach. For instance, for cysteine-containing peptides, a two-step cleavage protocol with an initial treatment with a lower concentration of TFA in the presence of a robust scavenger mix has been shown to be effective.[8]

Data Presentation: Quantitative Comparison of Scavenger Cocktails

The following tables summarize the effectiveness of various scavenger cocktails in preventing t-butylation of sensitive amino acid residues.

Table 1: Effectiveness of Scavenger Cocktails in Preventing S-t-Butylation of Cysteine

Cleavage Cocktail Composition (v/v/v)% S-t-Butylated PeptideReference
95% TFA / 5% H₂O25%[9]
95% TFA / 2.5% H₂O / 2.5% TIS10%[9]
90% TFA / 2.5% TIS / 2.5% H₂O / 5% DMS10.3%[8]
90% TFA / 2.5% TIS / 2.5% H₂O / 5% Thioanisole9.0%[8]
92.5% TFA / 5% Thioanisole / 2.5% EDT5%[9]
Reagent K<2%[9]

Table 2: Recommended Scavengers for Tryptophan, Methionine, and Tyrosine

Susceptible ResidueRecommended ScavengersNotes
Tryptophan (Trp) Triisopropylsilane (TIS), Triethylsilane (TES), 1,2-Ethanedithiol (EDT), AnisoleTIS and TES are highly effective carbocation scavengers. EDT can also prevent oxidation.[2][5]
Methionine (Met) Thioanisole, Dimethyl Sulfide (DMS)Thioanisole is effective in preventing S-alkylation. DMS can also be used. A study showed S-t-butylation accounted for 23.9% of the product with a standard TFA/TIS/H₂O cocktail, which was significantly reduced with an optimized cocktail containing thioanisole and other scavengers.[4][5]
Tyrosine (Tyr) Phenol, Anisole, m-CresolThese phenolic compounds act as decoys for the tert-butyl cation. t-Butylation of tyrosine is reported to be in the range of 0.5-1.0% and can be minimized with scavengers.[2][3][4]

Experimental Protocols

Protocol 1: General Boc Deprotection using TFA/TIS/H₂O Cocktail

This protocol is suitable for substrates with moderate susceptibility to t-butylation.

  • Preparation: Dissolve the Boc-protected compound in dichloromethane (DCM) to a concentration of 0.1-0.5 M in a round-bottom flask.

  • Scavenger Addition: Add triisopropylsilane (TIS) to a final concentration of 2.5% (v/v) and deionized water to a final concentration of 2.5% (v/v).

  • Deprotection: Cool the mixture to 0 °C in an ice bath. Slowly add trifluoroacetic acid (TFA) to a final concentration of 95% (v/v).

  • Reaction: Stir the reaction mixture at room temperature for 1-2 hours. Monitor the progress by TLC or LC-MS.

  • Work-up: Upon completion, concentrate the reaction mixture under reduced pressure. For peptides, precipitate the product by adding the concentrated solution to cold diethyl ether. Collect the precipitate by centrifugation or filtration and wash with cold ether.

Protocol 2: Boc Deprotection using Reagent K

This protocol is recommended for peptides containing multiple sensitive residues.

  • Reagent Preparation: In a fume hood, prepare Reagent K by combining TFA (82.5%), phenol (5%), deionized water (5%), thioanisole (5%), and 1,2-ethanedithiol (EDT) (2.5%).

  • Resin Swelling (for solid-phase synthesis): Swell the peptide-resin in DCM for 15-30 minutes.

  • Deprotection: Drain the DCM and add Reagent K to the resin (approximately 10 mL per gram of resin).

  • Reaction: Gently agitate the mixture at room temperature for 1.5-2 hours.

  • Work-up: Filter the resin and wash with a small volume of fresh TFA. Combine the filtrates and precipitate the peptide by adding the solution to cold diethyl ether. Collect the precipitate by centrifugation or filtration and wash with cold ether.

Visualizations

The following diagrams illustrate the key chemical processes and workflows involved in Boc deprotection and the prevention of t-butylation side products.

Boc_Deprotection_Mechanism cluster_deprotection Boc Deprotection Boc-Protected_Amine Boc-Protected Amine Protonated_Boc Protonated Boc Group Boc-Protected_Amine->Protonated_Boc + H⁺ (TFA) Carbamic_Acid Carbamic Acid Intermediate Protonated_Boc->Carbamic_Acid - t-Bu⁺ tBu_Cation tert-Butyl Cation (t-Bu⁺) Protonated_Boc->tBu_Cation Free_Amine Free Amine Carbamic_Acid->Free_Amine - CO₂

Caption: Mechanism of acid-catalyzed Boc deprotection.

T_Butylation_Side_Reaction cluster_side_reaction t-Butylation Side Reaction tBu_Cation tert-Butyl Cation (t-Bu⁺) tButylated_Product t-Butylated Side Product tBu_Cation->tButylated_Product Nucleophilic_Residue Nucleophilic Residue (Trp, Met, Cys, Tyr) Nucleophilic_Residue->tButylated_Product

Caption: Formation of t-butylation side products.

Scavenger_Mechanism cluster_scavenging Scavenger Action tBu_Cation tert-Butyl Cation (t-Bu⁺) Trapped_Product Trapped/Neutralized Product tBu_Cation->Trapped_Product Scavenger Scavenger (e.g., TIS, Thioanisole) Scavenger->Trapped_Product Traps t-Bu⁺

Caption: Mechanism of tert-butyl cation trapping by a scavenger.

Boc_Deprotection_Workflow Start Start: Boc-Protected Compound Dissolve Dissolve in Solvent (e.g., DCM) Start->Dissolve Add_Scavengers Add Scavenger(s) Dissolve->Add_Scavengers Add_TFA Add TFA Add_Scavengers->Add_TFA Reaction Stir at Room Temperature Add_TFA->Reaction Monitor Monitor Reaction (TLC/LC-MS) Reaction->Monitor Workup Work-up (e.g., Evaporation, Precipitation) Monitor->Workup Purification Purification Workup->Purification Analysis Analyze Product (HPLC, MS) Purification->Analysis Troubleshoot Troubleshooting: - Incomplete reaction? - Side products? Analysis->Troubleshoot End Desired Deprotected Product Troubleshoot->Add_Scavengers Adjust Scavengers/ Conditions Troubleshoot->End Purity OK

Caption: Experimental workflow for Boc deprotection with troubleshooting.

References

Technical Support Center: Regioselectivity in the Arylation of Substituted Thiophenes

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the direct C-H arylation of substituted thiophenes, with a focus on controlling regioselectivity.

Frequently Asked Questions (FAQs)

Q1: Why is controlling regioselectivity in the arylation of 3-substituted thiophenes challenging?

A1: 3-substituted thiophenes possess two reactive C-H bonds at the C2 and C5 positions. The C2 position is generally slightly more reactive than the C5 position due to electronic effects.[1][2] This often leads to the formation of a mixture of C2- and C5-arylated products, making it difficult to isolate the desired regioisomer.[1][2][3] The challenge lies in developing catalytic systems that can effectively differentiate between these two electronically and sterically similar sites.

Q2: What are the primary factors that influence the regioselectivity of thiophene arylation?

A2: The regioselectivity of palladium-catalyzed direct arylation of substituted thiophenes is influenced by several key factors:

  • The nature and position of the substituent on the thiophene ring: The electronic and steric properties of the substituent play a crucial role.

  • The structure of the aryl halide: Steric hindrance on the aryl halide can significantly impact the site of arylation.[1][2][3]

  • The choice of catalyst and ligands: The palladium precursor and the type of ligand used can dramatically alter the regiochemical outcome.[4][5]

  • The base and solvent system: The choice of base and solvent can affect the reaction mechanism and, consequently, the regioselectivity.[3][6]

Q3: How can I favor arylation at the C5 position of a 3-substituted thiophene?

A3: Several strategies can be employed to promote C5-arylation:

  • Use of sterically hindered aryl bromides: Employing congested aryl bromides, such as 2-bromo-1,3-dichlorobenzene, can direct the arylation to the less sterically hindered C5 position of the thiophene ring.[1][2][7][8]

  • Employing a blocking group: Introducing a removable blocking group at the C2 position can force the arylation to occur exclusively at the C5 position.[9]

  • Careful selection of catalyst and reaction conditions: For example, using a Pd2(dba)3 catalyst in NMP has been shown to favor C5 arylation of methyl 3-thiophenecarboxylate.[1][2]

Q4: What conditions favor C2-arylation of 3-substituted thiophenes?

A4: C2-arylation is often the default pathway due to the higher intrinsic reactivity of this position. To selectively obtain the C2-arylated product, you can:

  • Use less sterically demanding aryl halides.

  • Optimize the catalyst system: For instance, the use of Pd(PPh3)4 in toluene has been reported to selectively yield the 2-arylated product of methyl 3-thiophenecarboxylate.[1][2] For other 3-substituted thiophenes like 3-formylthiophene, a Pd(OAc)2/dppb system can provide high regioselectivity for the C2 position.[3]

Troubleshooting Guide

Issue Possible Cause(s) Suggested Solution(s)
Poor regioselectivity (mixture of C2 and C5 isomers) The electronic and steric differentiation between the C2 and C5 positions is insufficient under the current reaction conditions.For C5 selectivity: - Use a more sterically hindered aryl bromide.[1][2][7]- Introduce a blocking group at the C2 position.[9]- Screen different catalyst/ligand combinations. For example, a phosphine-free palladium catalyst might favor C5 arylation with certain substrates.[1][2]For C2 selectivity: - Use a less sterically hindered aryl bromide.- Employ a catalyst system known to favor C2 arylation, such as Pd(OAc)2/dppb for certain substrates.[3]
Low or no conversion - Inactive catalyst.- Inappropriate base or solvent.- Reaction temperature is too low.- Ensure the catalyst is active and handled under appropriate inert conditions.- Screen different bases (e.g., KOAc, K2CO3, Cs2CO3) and solvents (e.g., DMA, NMP, toluene).[3][6]- Increase the reaction temperature. Direct arylations often require elevated temperatures (e.g., 150 °C).[1][2]
Formation of diarylated products - High catalyst loading.- Reaction time is too long.- Stoichiometry of reactants is not optimal.- Use a large excess of the thiophene starting material.- Reduce the reaction time and monitor the progress by GC-MS or LC-MS.- Decrease the catalyst loading. Low catalyst loadings (e.g., 0.1-0.5 mol%) are often sufficient.[1][10]
Decomposition of starting materials or products - Reaction temperature is too high.- The chosen base is too strong or nucleophilic.- Substrates are sensitive to the reaction conditions.- Lower the reaction temperature and extend the reaction time if necessary.- Use a weaker, non-nucleophilic base like KOAc or K2CO3.- If substrates are sensitive, consider milder reaction conditions, potentially using a more active catalyst to allow for lower temperatures.

Data Presentation

Table 1: Effect of Catalyst and Solvent on the Regioselectivity of Arylation of Methyl 3-thiophenecarboxylate

CatalystSolventC2:C5 RatioReference
Pd(PPh₃)₄TolueneSelective for C2[1][2]
Pd₂(dba)₃NMP15:51[1][2]

Table 2: Influence of Aryl Bromide Structure on the Regioselectivity of 3-Methylthiophene Arylation

Aryl BromideC2:C5 RatioReference
tert-butyl 2-bromobenzoate66:34[1][2]
2-bromo-1,3-dichlorobenzeneTraces of C2[1][2]
2-bromonitrobenzene34:21 (with 45% diarylated)[1][2]

Table 3: Regioselective C5-Arylation of Various 3-Substituted Thiophenes with 2-bromo-1,3-dichlorobenzene

3-SubstituentC5 Selectivity (%)Yield (%)Reference
-Cl8944[1][2]
-COOEt8965[1][2]
-C(O)Me92Not specified[1][2]
-CH₂COOEt9062[1][2]

Experimental Protocols

General Procedure for Palladium-Catalyzed C5-Selective Direct Arylation of 3-Substituted Thiophenes using a Hindered Aryl Bromide [1][2]

  • To a Schlenk tube under an argon atmosphere, add the 3-substituted thiophene (1.5 mmol), the hindered aryl bromide (e.g., 2-bromo-1,3-dichlorobenzene, 1 mmol), Pd(OAc)₂ (0.005 mmol, 0.5 mol%), and KOAc (2 mmol).

  • Add dimethylacetamide (DMA, 3 mL) as the solvent.

  • Seal the Schlenk tube and heat the reaction mixture at 150 °C for the specified time (typically 16-24 hours), monitoring the reaction progress by GC-MS.

  • After completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.

  • Concentrate the solvent under reduced pressure and purify the crude product by silica gel column chromatography to isolate the C5-arylated thiophene.

Visualizations

Regioselectivity_Factors cluster_factors Influencing Factors Thiophene Substituted Thiophene Thiophene_Substituent Thiophene Substituent (Electronic & Steric Effects) ArylHalide Aryl Halide ArylHalide_Structure Aryl Halide Structure (Steric Hindrance) Catalyst Catalyst System Catalyst_Ligand Catalyst & Ligand Conditions Reaction Conditions Base_Solvent Base & Solvent Regioselectivity Regioselectivity (C2 vs. C5) Thiophene_Substituent->Regioselectivity ArylHalide_Structure->Regioselectivity Catalyst_Ligand->Regioselectivity Base_Solvent->Regioselectivity

Caption: Key factors influencing the regioselectivity of thiophene arylation.

Experimental_Workflow Start Start: Assemble Reactants ReactionSetup Reaction Setup (Inert Atmosphere, Solvent) Start->ReactionSetup Heating Heating & Stirring (e.g., 150 °C, 16-24h) ReactionSetup->Heating Monitoring Reaction Monitoring (GC-MS, LC-MS) Heating->Monitoring Workup Aqueous Workup (Extraction, Washing, Drying) Monitoring->Workup Reaction Complete Purification Purification (Column Chromatography) Workup->Purification End End: Isolated Product Purification->End

Caption: General workflow for direct C-H arylation of thiophenes.

References

Validation & Comparative

A Comparative Guide to the Synthetic Routes of 2-Aminothiophene Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

The 2-aminothiophene scaffold is a cornerstone in medicinal chemistry and materials science, valued for its versatile biological activities and electronic properties. The efficient synthesis of its derivatives is, therefore, of paramount importance to researchers, scientists, and drug development professionals. This guide provides a comprehensive comparison of the most prominent synthetic routes to 2-aminothiophene derivatives, with a focus on the widely employed Gewald reaction and its variations, alongside other notable methods such as the Fiesselmann, Paal-Knorr, and Hinsberg syntheses.

At a Glance: Performance Comparison of Synthetic Routes

The selection of a synthetic strategy for 2-aminothiophene derivatives is often dictated by factors such as desired substitution patterns, availability of starting materials, and reaction efficiency. The following table summarizes the key characteristics and typical performance of the discussed synthetic methodologies.

Synthesis MethodStarting MaterialsKey Reagents/ConditionsTypical Reaction TimeTypical YieldsScope & Limitations
Gewald Reaction (Conventional) Ketone/Aldehyde, α-Cyanoester/Malononitrile, Elemental SulfurBase (e.g., Morpholine, Triethylamine), Heat2 - 48 hours40 - 95%Highly versatile for polysubstituted 2-aminothiophenes. Can be slow.
Gewald Reaction (Microwave-Assisted) Ketone/Aldehyde, α-Cyanoester/Malononitrile, Elemental SulfurBase, Microwave Irradiation5 - 60 minutes70 - 95%[1]Significantly reduced reaction times and often improved yields. Requires specialized equipment.
Gewald Reaction (Ultrasound-Assisted) Ketone/Aldehyde, α-Cyanoester/Malononitrile, Elemental SulfurBase, Ultrasound Irradiation10 - 60 minutes75 - 98%[2]Green and efficient, with short reaction times and high yields.
Fiesselmann Synthesis (Amino variation) β-Ketoester, Thioglycolic acid derivative with a nitrile groupBaseSeveral hoursModerate to GoodPrimarily for 3-aminothiophenes. Less common for 2-amino derivatives.
Paal-Knorr Thiophene Synthesis 1,4-Dicarbonyl compoundSulfur source (e.g., P₄S₁₀, Lawesson's reagent)1 - 24 hoursGood to ExcellentGeneral thiophene synthesis. Requires a subsequent amination step for 2-aminothiophenes.
Hinsberg Thiophene Synthesis 1,2-Dicarbonyl compound, Diethyl thiodiacetateStrong base (e.g., Sodium ethoxide)Several hoursModerate to GoodYields thiophene-2,5-dicarboxylates, requiring further modification for 2-amino substitution.

Synthetic Pathways and Logical Relationships

The choice of a synthetic route is a critical decision in the workflow of chemical synthesis. The following diagram illustrates the logical relationships between the starting materials and the target 2-aminothiophene derivatives for the discussed synthetic methodologies.

Synthetic Pathways to 2-Aminothiophene Derivatives cluster_gewald Gewald Reaction cluster_alternatives Alternative Syntheses Ketone/Aldehyde Ketone/Aldehyde Gewald Gewald Reaction (Conventional, MW, US) Ketone/Aldehyde->Gewald α-Cyanoester α-Cyanoester α-Cyanoester->Gewald Sulfur Sulfur Sulfur->Gewald 2-Aminothiophene 2-Aminothiophene Gewald->2-Aminothiophene β-Ketoester + Thioglycolic acid (nitrile) β-Ketoester + Thioglycolic acid (nitrile) Fiesselmann Fiesselmann Synthesis (amino variation) β-Ketoester + Thioglycolic acid (nitrile)->Fiesselmann 3-Aminothiophene 3-Aminothiophene Fiesselmann->3-Aminothiophene 1,4-Dicarbonyl 1,4-Dicarbonyl Paal-Knorr Paal-Knorr Synthesis 1,4-Dicarbonyl->Paal-Knorr Thiophene Thiophene Paal-Knorr->Thiophene Amination Amination Thiophene->Amination Amination->2-Aminothiophene 1,2-Dicarbonyl 1,2-Dicarbonyl Hinsberg Hinsberg Synthesis 1,2-Dicarbonyl->Hinsberg Thiophene Dicarboxylate Thiophene Dicarboxylate Hinsberg->Thiophene Dicarboxylate Functional Group Interconversion FGI Thiophene Dicarboxylate->Functional Group Interconversion Functional Group Interconversion->2-Aminothiophene

Caption: Overview of synthetic routes to aminothiophene derivatives.

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for the successful synthesis of target molecules. The following sections provide representative procedures for the key synthetic methods discussed.

Gewald Reaction: A Versatile Approach

The Gewald reaction is a one-pot, three-component reaction that is widely used for the synthesis of polysubstituted 2-aminothiophenes.[3] It involves the condensation of a ketone or aldehyde with an α-cyanoester or malononitrile and elemental sulfur in the presence of a base.

Conventional Heating Protocol

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine the ketone or aldehyde (1.0 eq.), the active methylene compound (1.0-1.2 eq.), and elemental sulfur (1.0-1.2 eq.) in a suitable solvent such as ethanol or DMF.

  • Base Addition: Add a catalytic amount of a base, typically morpholine or triethylamine (0.1-1.0 eq.).

  • Reaction: Heat the mixture to a temperature between 50-80°C and stir for 2-48 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. The product often precipitates and can be collected by filtration. If not, the solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel.

Microwave-Assisted Protocol

  • Reaction Setup: In a microwave-safe reaction vessel, combine the ketone or aldehyde (1.0 eq.), the active methylene compound (1.1 eq.), elemental sulfur (1.1 eq.), and a base (e.g., pyrrolidine, 1.0 eq.) in a suitable solvent like DMF.[3]

  • Microwave Irradiation: Seal the vessel and place it in a microwave reactor. Irradiate the mixture at a set temperature (e.g., 50-120°C) for a short duration (typically 5-30 minutes).[1][4]

  • Work-up and Purification: After cooling, the reaction mixture is diluted with an organic solvent like ethyl acetate and washed with water and brine. The organic layer is then dried, concentrated, and the crude product is purified by column chromatography.[4]

Ultrasound-Assisted Protocol

  • Reaction Setup: In a suitable vessel, mix the ketone or aldehyde (1.0 eq.), the active methylene compound (1.0 eq.), and elemental sulfur (1.0 eq.).

  • Sonication: Place the vessel in an ultrasonic bath and irradiate the mixture at a specific frequency (e.g., 40 kHz) and power (e.g., 300 W) at room temperature or slightly elevated temperatures for 10-60 minutes.[2]

  • Work-up and Purification: The product often precipitates from the reaction mixture and can be isolated by simple filtration.[2]

The following diagram illustrates a typical experimental workflow for the Gewald synthesis.

Experimental Workflow for Gewald Synthesis Start Start Reactants Combine Ketone/Aldehyde, α-Cyano Compound, Sulfur, and Base Start->Reactants Reaction Heating (Conventional) or Microwave Irradiation or Ultrasonic Irradiation Reactants->Reaction Monitoring Monitor by TLC Reaction->Monitoring Monitoring->Reaction incomplete Workup Cooling, Filtration or Solvent Evaporation Monitoring->Workup complete Purification Recrystallization or Column Chromatography Workup->Purification Product 2-Aminothiophene Derivative Purification->Product End End Product->End

References

A Comparative Guide to Alternative Protecting Groups for 2-Amino-4-methylthiophene

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals working with the versatile 2-amino-4-methylthiophene scaffold, the selection of an appropriate amine protecting group is a critical consideration for successful multi-step synthetic campaigns. The choice of protecting group can significantly impact reaction yields, stability towards various reagents, and the ease of deprotection. This guide provides an objective comparison of common and alternative protecting groups for the amino functionality of 2-amino-4-methylthiophene, supported by experimental data and detailed protocols where available in the literature.

Overview of Common Amine Protecting Groups

A variety of protecting groups are available for amines, each with its own set of advantages and disadvantages regarding stability and cleavage conditions. The most commonly employed groups include carbamates like tert-Butoxycarbonyl (Boc), 9-Fluorenylmethyloxycarbonyl (Fmoc), and Benzyl carbamate (Cbz), as well as acyl groups such as Acetyl (Ac) and Trifluoroacetyl (TFA), and sulfonamides like the Nosyl (Ns) group. The selection of an appropriate group is dictated by the overall synthetic strategy, particularly the need for orthogonal protection schemes.

Comparison of Protection and Deprotection Methods

The following tables summarize the typical conditions for the protection of the amino group of 2-amino-4-methylthiophene and the subsequent deprotection. It is important to note that while general conditions are well-established, optimal conditions for this specific substrate may require empirical optimization.

Table 1: Comparison of Protection Methods for 2-Amino-4-methylthiophene

Protecting GroupReagentBaseSolventTypical ConditionsTypical Yield
Boc Di-tert-butyl dicarbonate (Boc)₂OTriethylamine (TEA) or DMAPDichloromethane (DCM) or Tetrahydrofuran (THF)Room temperature, 2-12 h>90%
Fmoc Fmoc-Cl or Fmoc-OSuNaHCO₃ or Na₂CO₃Dioxane/WaterRoom temperature, 2-6 h>90%
Cbz Benzyl chloroformate (Cbz-Cl)NaHCO₃ or Na₂CO₃Dioxane/Water or THF/Water0 °C to room temperature, 2-4 h~90%[1]
Acetyl (Ac) Acetic anhydride or Acetyl chlorideTriethylamine (TEA) or PyridineDichloromethane (DCM)0 °C to room temperature, 1-3 h41% ¹
Trifluoroacetyl (TFA) Trifluoroacetic anhydride (TFAA)Triethylamine (TEA) or PyridineDichloromethane (DCM)0 °C to room temperature, 1-4 hHigh
Nosyl (Ns) 2-Nitrobenzenesulfonyl chloride (NsCl)Triethylamine (TEA) or PyridineDichloromethane (DCM)0 °C to room temperature, 1-3 hHigh

¹ Yield reported for the synthesis of 1-(2-amino-4-methyl-3-thienyl)ethanone, a related 3-acetyl-2-aminothiophene derivative[2].

Table 2: Comparison of Deprotection Methods for N-Protected 2-Amino-4-methylthiophene

Protecting GroupReagent(s)SolventTypical Conditions
Boc Trifluoroacetic acid (TFA) or HClDichloromethane (DCM) or DioxaneRoom temperature, 0.5-2 h[3][4]
Fmoc 20% PiperidineN,N-Dimethylformamide (DMF)Room temperature, 0.5-1 h[5]
Cbz H₂, Pd/CMethanol (MeOH) or Ethanol (EtOH)Room temperature, 1 atm, 1-16 h[1][6]
Acetyl (Ac) 6M HCl or NaOH/H₂OEthanol (EtOH)/WaterReflux, 4-12 h
Trifluoroacetyl (TFA) K₂CO₃ or NH₃Methanol (MeOH)/WaterRoom temperature, 0.5-2 h
Nosyl (Ns) Thiophenol, K₂CO₃ or Cs₂CO₃Acetonitrile (MeCN) or DMFRoom temperature to 50 °C, 0.5-24 h[7][8]

Experimental Protocols

Detailed methodologies for key protection and deprotection reactions are provided below. These protocols are based on general procedures and may require optimization for the specific 2-amino-4-methylthiophene substrate.

Boc Protection of 2-Amino-4-methylthiophene
  • Materials: 2-Amino-4-methylthiophene, Di-tert-butyl dicarbonate ((Boc)₂O), Triethylamine (TEA), Dichloromethane (DCM).

  • Procedure: To a solution of 2-amino-4-methylthiophene (1.0 eq) in DCM, add TEA (1.2 eq). Cool the mixture to 0 °C and add a solution of (Boc)₂O (1.1 eq) in DCM dropwise. Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the reaction by TLC. Upon completion, wash the reaction mixture with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography.

Boc Deprotection using Trifluoroacetic Acid (TFA)
  • Materials: N-Boc-2-amino-4-methylthiophene, Trifluoroacetic acid (TFA), Dichloromethane (DCM).

  • Procedure: Dissolve the N-Boc-protected 2-amino-4-methylthiophene (1.0 eq) in DCM. Add TFA (10-20 eq) dropwise at 0 °C. Stir the reaction mixture at room temperature for 30 minutes to 2 hours, monitoring by TLC[3]. Upon completion, remove the solvent and excess TFA under reduced pressure. The resulting amine salt can be used directly or neutralized with a suitable base.

Cbz Protection of 2-Amino-4-methylthiophene
  • Materials: 2-Amino-4-methylthiophene, Benzyl chloroformate (Cbz-Cl), Sodium bicarbonate (NaHCO₃), Dioxane, Water.

  • Procedure: Dissolve 2-amino-4-methylthiophene (1.0 eq) in a mixture of dioxane and water (2:1). Add NaHCO₃ (2.0 eq) and cool the mixture to 0 °C. Add Cbz-Cl (1.1 eq) dropwise, maintaining the temperature at 0 °C[1]. Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction by TLC. Upon completion, dilute with water and extract with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the product by column chromatography.

Cbz Deprotection by Catalytic Hydrogenolysis
  • Materials: N-Cbz-2-amino-4-methylthiophene, 10% Palladium on carbon (Pd/C), Methanol (MeOH).

  • Procedure: Dissolve the N-Cbz-protected compound (1.0 eq) in MeOH. Add 10% Pd/C (5-10 mol%) to the solution. Stir the mixture under a hydrogen atmosphere (1 atm, balloon) at room temperature for 1-16 hours[6]. Monitor the reaction by TLC. Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst. Concentrate the filtrate under reduced pressure to obtain the deprotected amine.

Nosyl Deprotection using Thiophenol
  • Materials: N-Nosyl-2-amino-4-methylthiophene, Thiophenol, Potassium carbonate (K₂CO₃), Acetonitrile (MeCN).

  • Procedure: To a solution of the N-nosyl-protected amine (1.0 eq) in MeCN, add thiophenol (2.5 eq) followed by K₂CO₃ (2.5 eq)[8]. Heat the reaction mixture at 50 °C for 40 minutes[8]. Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. The crude product can be purified by column chromatography.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the logical relationships in selecting a protecting group and the general workflows for protection and deprotection reactions.

Protection_Strategy start Start: Need to protect 2-amino-4-methylthiophene stability Consider subsequent reaction conditions start->stability acid_labile Acid-labile group needed? stability->acid_labile Yes base_labile Base-labile group needed? stability->base_labile Yes hydrogenolysis Hydrogenolysis compatible? stability->hydrogenolysis Yes other Other cleavage methods? stability->other Yes boc Choose Boc acid_labile->boc fmoc Choose Fmoc base_labile->fmoc cbz Choose Cbz hydrogenolysis->cbz acyl Choose Ac or TFA other->acyl nosyl Choose Nosyl other->nosyl Protection_Deprotection_Workflow cluster_protection Protection cluster_deprotection Deprotection start 2-Amino-4-methylthiophene react React with protecting group reagent (e.g., (Boc)₂O, Cbz-Cl, etc.) + Base start->react workup_prot Aqueous Workup & Purification react->workup_prot product_prot N-Protected 2-amino-4-methylthiophene workup_prot->product_prot start_deprot N-Protected 2-amino-4-methylthiophene cleave Cleavage Reaction (e.g., TFA, H₂/Pd-C, etc.) start_deprot->cleave workup_deprot Workup & Isolation cleave->workup_deprot product_deprot 2-Amino-4-methylthiophene workup_deprot->product_deprot Orthogonality_Concept start Molecule with multiple protected functional groups deprotect1 Selective Deprotection of Group 1 (e.g., Acidic cleavage of Boc) start->deprotect1 modify1 Chemical Modification at Functional Group 1 deprotect1->modify1 deprotect2 Selective Deprotection of Group 2 (e.g., Basic cleavage of Fmoc) modify1->deprotect2 modify2 Chemical Modification at Functional Group 2 deprotect2->modify2 final_deprotect Final Deprotection modify2->final_deprotect

References

A Comparative Analysis of the Biological Activity of 2-(Boc-amino)-4-methylthiophene Derivatives and Their Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biological activities of 2-(Boc-amino)-4-methylthiophene derivatives and their structural analogs. The information presented is collated from various studies and is intended to facilitate further research and development in medicinal chemistry. We will delve into their structure-activity relationships, supported by quantitative data and detailed experimental protocols.

Introduction to 2-Aminothiophene Scaffolds

The 2-aminothiophene scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The versatility of this scaffold allows for substitutions at various positions, leading to a diverse chemical space for drug discovery. The introduction of a tert-butyloxycarbonyl (Boc) protecting group at the 2-amino position can modulate the compound's physicochemical properties and biological activity. This guide focuses on derivatives of this compound and compares their efficacy against various analogs.

Comparative Biological Activity

The biological activity of 2-aminothiophene derivatives is significantly influenced by the nature and position of substituents on the thiophene ring. The following tables summarize the quantitative data from studies on different analogs, providing a basis for a comparative analysis.

Antibacterial and Antivirulence Activity

Recent studies have explored 2-amino-3-acyl-tetrahydrobenzothiophene derivatives as potential antibacterial agents with antivirulence activity. These compounds have been shown to inhibit pilus biogenesis in uropathogenic E. coli without affecting bacterial growth.[1] A comparison of analogs reveals key structural requirements for activity.

Table 1: Antibiofilm Activity of 2-Amino-3-acyl-tetrahydrobenzothiophene Analogs [1]

CompoundC-2 SubstituentC-6 SubstituentAntibiofilm Activity (IC50, µM)
Analog 1 -CONH2PhenylActive
Analog 2 -CONH-arylPhenylReduced or no activity
Analog 3 -CONH2UnsubstitutedInactive
Analog 4 -CONH2AlkylActive

Note: This table is a qualitative summary based on the findings that substitutions on the C-2 amide and the presence of a substituent at C-6 are critical for activity. Specific IC50 values were not provided in a comparative table in the source.

Protein Kinase Inhibition

Derivatives of 2-amino-3-carboxy-4-phenylthiophene have been identified as potent inhibitors of atypical protein kinase C (aPKC) isoforms, which are implicated in inflammatory responses and vascular permeability.[2][3] Structure-activity relationship (SAR) studies have highlighted the importance of electron-donating moieties on the C-4 aryl group.

Table 2: aPKC Inhibitory Activity of 2-Amino-3-carboxy-4-phenylthiophene Analogs [2][3]

CompoundR2 (C-2)R3 (C-3)R4 (C-4 Phenyl)aPKCζ Inhibition (%) at 30 µMCellular EC50 (nM)
Analog 5 -NH2-COOEt-HHighLow nM
Analog 6 -NH2-COOPr-H100Low nM
Analog 7 -NHAc-COOEt-HReduced-
Analog 8 -NH2-COOEt-OMeIncreased-
Antileishmanial Activity

Studies on 2-aminothiophene derivatives have demonstrated their potential as antileishmanial agents. The nature of the substituent at the C-3 position has been shown to be a key determinant of activity.

Table 3: Antileishmanial Activity of 2-Aminothiophene Analogs against L. amazonensis [4]

CompoundC-3 SubstituentC-4, C-5 SubstituentsAnti-promastigote IC50 (µM)Anti-amastigote IC50 (µM)
Analog 9 -CNFused N-Boc-piperidinyl8.61-
Analog 10 -CONH2Fused N-Boc-piperidinyl9.35-
Analog 11 -COOEtFused N-Boc-piperidinyl3.12.9
Analog 12 -COOtBuFused N-Boc-piperidinyl6.528.35

Experimental Protocols

General Synthesis of 2-Aminothiophene Derivatives (Gewald Reaction)

The Gewald reaction is a common method for synthesizing 2-aminothiophenes.[1][4][5]

  • A ketone or aldehyde is reacted with an activated nitrile (e.g., ethyl cyanoacetate) and elemental sulfur in the presence of a base (e.g., morpholine or diethylamine).

  • The reaction mixture is typically heated in a suitable solvent such as ethanol or dimethylformamide.

  • Upon cooling, the product precipitates and can be collected by filtration and purified by recrystallization.

In Vitro aPKC Kinase Assay[3]
  • Recombinant aPKCζ is incubated with the test compounds at a concentration of 30 µM.

  • The kinase reaction is initiated by the addition of a substrate peptide and ATP.

  • After incubation, the amount of phosphorylated substrate is quantified, typically using a fluorescence-based method.

  • Inhibition is calculated as a percentage relative to a control without the inhibitor.

Antibiofilm Assay[1]
  • Bacterial cultures (e.g., uropathogenic E. coli) are grown in microtiter plates in the presence of varying concentrations of the test compounds.

  • After an incubation period that allows for biofilm formation, the planktonic bacteria are washed away.

  • The remaining biofilm is stained with crystal violet.

  • The stain is then solubilized, and the absorbance is measured to quantify the biofilm mass.

  • The IC50 is determined as the concentration of the compound that inhibits biofilm formation by 50%.

Antileishmanial Activity Assay[4]
  • Promastigote Assay: Leishmania promastigotes are cultured in the presence of serial dilutions of the test compounds. After 72 hours, cell viability is assessed using a resazurin-based assay, and the IC50 is calculated.

  • Amastigote Assay: Peritoneal macrophages are infected with Leishmania promastigotes. After 24 hours, the infected cells are treated with the test compounds for 72 hours. The number of intracellular amastigotes is then determined by microscopy after Giemsa staining, and the IC50 is calculated.

Signaling Pathways and Experimental Workflows

aPKC Signaling Pathway in Vascular Permeability

Atypical protein kinase C (aPKC) plays a crucial role in signaling pathways that lead to increased vascular permeability, a hallmark of inflammation and certain ocular diseases.[2][3] Pro-inflammatory cytokines like TNF-α and growth factors like VEGF can activate aPKC, which in turn phosphorylates downstream targets leading to the disruption of tight junctions between endothelial cells. The 2-amino-3-carboxy-4-phenylthiophene derivatives discussed inhibit this process.

aPKC_Signaling VEGF_TNF VEGF / TNF-α Receptor Receptor VEGF_TNF->Receptor aPKC aPKC Receptor->aPKC Downstream Downstream Effectors aPKC->Downstream TJ_Disruption Tight Junction Disruption Downstream->TJ_Disruption Permeability Increased Vascular Permeability TJ_Disruption->Permeability Inhibitor 2-Aminothiophene Inhibitor Inhibitor->aPKC

Caption: aPKC signaling pathway leading to increased vascular permeability.

Experimental Workflow for Screening Antileishmanial Compounds

The process of identifying and evaluating new antileishmanial drug candidates involves a series of in vitro assays to determine their efficacy and selectivity.

Antileishmanial_Workflow Synthesis Compound Synthesis PromastigoteAssay Promastigote Viability Assay (IC50 determination) Synthesis->PromastigoteAssay CytotoxicityAssay Macrophage Cytotoxicity Assay (CC50 determination) Synthesis->CytotoxicityAssay AmastigoteAssay Intracellular Amastigote Assay (IC50 determination) PromastigoteAssay->AmastigoteAssay SelectivityIndex Calculate Selectivity Index (CC50 / IC50) CytotoxicityAssay->SelectivityIndex AmastigoteAssay->SelectivityIndex Lead_Identification Lead Compound Identification SelectivityIndex->Lead_Identification

Caption: Workflow for in vitro screening of antileishmanial compounds.

Conclusion

The biological activity of this compound derivatives and their analogs is highly dependent on the substitution pattern around the thiophene core. Structure-activity relationship studies have shown that modifications at the C-2, C-3, and C-4/C-5 positions can significantly impact efficacy and selectivity for various biological targets. For instance, while a free amino group at C-2 appears beneficial for aPKC inhibition, the nature of the C-3 substituent is critical for antileishmanial activity. This comparative guide underscores the importance of systematic structural modifications in optimizing the therapeutic potential of the 2-aminothiophene scaffold. Further research into these derivatives is warranted to develop novel therapeutic agents.

References

A Comparative Guide to the Reactivity of 2-(Boc-amino)-4-methylthiophene and Other Protected Aminothiophenes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 2-aminothiophene scaffold is a cornerstone in medicinal chemistry and materials science, valued for its versatile pharmacological and electronic properties. The reactivity of this heterocyclic system is profoundly influenced by the choice of protecting group on the amine. This guide provides an objective comparison of the reactivity of 2-(tert-butoxycarbonyl-amino)-4-methylthiophene (2-(Boc-amino)-4-methylthiophene) with other commonly used protected aminothiophenes, supported by experimental data to inform synthetic strategy.

Influence of Protecting Groups on Reactivity

The amine functionality in 2-aminothiophenes is a powerful electron-donating group that activates the thiophene ring towards electrophilic substitution, primarily at the C5 position. However, to achieve regioselectivity and prevent unwanted side reactions, the amine is typically protected. The most common protecting groups—Boc, Cbz (carboxybenzyl), and Fmoc (fluorenylmethoxycarbonyl)—are carbamates that temper the nucleophilicity of the amine.[1] Their distinct electronic and steric properties, however, lead to different reactivity profiles in key synthetic transformations.

The tert-butoxycarbonyl (Boc) group is widely used due to its stability under a broad range of conditions and its facile removal with acid.[1] Its steric bulk and electronic nature influence the reactivity of the thiophene ring in reactions such as lithiation, halogenation, and cross-coupling.

Comparative Reactivity in Key Synthetic Transformations

Directed ortho-Metalation (DoM) / Lithiation

Directed ortho-metalation is a powerful tool for the functionalization of aromatic rings. For N-protected aminothiophenes, lithiation typically occurs at the C3 position, directed by the protected amino group. However, the stability and reactivity of the resulting lithiated species are critical.

Studies have shown that N-Boc protected heterocycles can be effectively lithiated using strong bases like s-butyllithium (s-BuLi).[2][3] A diamine-free protocol using s-BuLi in THF at low temperatures (-30 °C to -50 °C) has been developed for the efficient lithiation and subsequent trapping of N-Boc heterocycles with various electrophiles.[2][4] The Boc group's ability to coordinate with the lithium cation facilitates deprotonation at the adjacent C3 position.

In contrast, protecting groups with more acidic protons or different coordination properties can lead to alternative reaction pathways or require different conditions. For instance, unprotected anilines are significantly more acidic than the C-H protons of the thiophene ring, making selective lithiation of the ring challenging without prior protection.[5]

Logical Workflow for Lithiation-Trapping of N-Boc-Aminothiophenes

G cluster_start Starting Material cluster_reaction Reaction Steps cluster_product Product Start This compound Lithiation Lithiation (s-BuLi, THF, -50°C) Start->Lithiation Deprotonation at C3 Electrophile Electrophilic Quench (e.g., R-X) Lithiation->Electrophile Formation of Lithiated Intermediate Product 3-Substituted-2-(Boc-amino)- 4-methylthiophene Electrophile->Product C-C or C-X Bond Formation

Caption: General workflow for the C3-functionalization of this compound via directed lithiation and electrophilic quench.

Halogenation

Electrophilic halogenation is a fundamental transformation for introducing a handle for further functionalization, such as cross-coupling reactions. The electron-donating nature of the protected amino group strongly directs halogenation to the C5 position.

For this compound, bromination using N-bromosuccinimide (NBS) in a solvent like carbon tetrachloride (CCl₄) proceeds efficiently to yield the 5-bromo derivative. This regioselectivity is consistently high due to the powerful activating effect of the Boc-amino group.

While direct comparative studies are sparse, the principle of electrophilic aromatic substitution suggests that other electron-withdrawing protecting groups might slightly deactivate the ring compared to the Boc group, potentially requiring harsher conditions or leading to lower yields, although the C5 selectivity is generally maintained.

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a versatile method for forming carbon-carbon bonds. Halogenated aminothiophenes are excellent substrates for this reaction. The performance in Suzuki coupling can be influenced by the protecting group, which may affect catalyst coordination and substrate stability.

2-(Boc-amino)-4-methyl-5-bromothiophene readily participates in Suzuki couplings with various aryl boronic acids using a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., K₃PO₄).[6] The Boc group is stable under these conditions and generally leads to good to excellent yields of the coupled products.[6][7]

The choice of protecting group can be critical. For instance, groups that are sensitive to basic conditions, such as Fmoc, might be cleaved under the reaction conditions, leading to complications. The Boc group's robustness under typical Suzuki conditions makes it a reliable choice.

Data Summary: Reactivity Comparison

ReactionProtecting GroupReagents & ConditionsTypical YieldRegioselectivityReference
Lithiation Bocs-BuLi, THF, -30°C to -50°C43-83%C3
Bromination UnspecifiedNBS, CCl₄, reflux58%C5 (on 2-methylthiophene)[6]
Suzuki Coupling None (on halide)Aryl boronic acid, Pd(PPh₃)₄, K₃PO₄25-76%C5 (on 2-bromo-5-(bromomethyl)thiophene)[6]
Suzuki Coupling None (on halide)Aryl boronic acid, Pd(dppf)Cl₂, Na₃PO₄51-89%C2 (on PyFluor)

Note: Direct comparative yield data for different protecting groups on the exact 2-amino-4-methylthiophene scaffold is limited in the literature. The data presented is representative of the reactivity of the thiophene core under these conditions.

Experimental Protocols

General Protocol for Lithiation-Trapping of 2-(Boc-amino)thiophene
  • Dissolve the 2-(Boc-amino)thiophene substrate in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., Argon or Nitrogen).

  • Cool the solution to the desired temperature (typically -30°C to -78°C).[2][4]

  • Add s-butyllithium (s-BuLi) dropwise and stir the mixture for a specified time (e.g., 5-30 minutes).[2][4]

  • Add the desired electrophile (e.g., an alkyl halide, aldehyde, or ketone) and allow the reaction to proceed, gradually warming to room temperature.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

General Protocol for Suzuki-Miyaura Cross-Coupling of a 5-Bromo-2-(Boc-amino)thiophene
  • To a reaction vessel, add the 5-bromo-2-(Boc-amino)thiophene (1 eq.), the aryl boronic acid (1.1-1.5 eq.), a palladium catalyst such as Pd(PPh₃)₄ (2.5 mol%), and a base like K₃PO₄ or Na₃PO₄ (2-3 eq.).[6][8]

  • Add a solvent system, typically a mixture of an organic solvent like 1,4-dioxane and water (e.g., 4:1 ratio).[6]

  • Purge the mixture with an inert gas (Argon or Nitrogen).

  • Heat the reaction mixture with stirring (e.g., 90°C) for several hours (e.g., 12 hours) until TLC or LCMS analysis indicates completion.[6]

  • Cool the reaction to room temperature and dilute with water.

  • Extract the product with an organic solvent, wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

  • Purify the residue by column chromatography.

Logical Relationship: Protecting Group Choice and Synthetic Outcome

The selection of a protecting group is a critical decision that dictates the available synthetic routes and ultimate success of a reaction sequence.

G cluster_compat PG_Choice Choice of Amine Protecting Group (PG) Boc Boc (Acid Labile) PG_Choice->Boc Cbz Cbz (Hydrogenolysis) PG_Choice->Cbz Fmoc Fmoc (Base Labile) PG_Choice->Fmoc Reaction_Cond Reaction Conditions Acidic Acidic Basic Basic Neutral Neutral / Pd-Catalysis Reductive Reductive (H₂) Success Successful Reaction Boc->Success Compatible Failure PG Cleavage / Side Reaction Boc->Failure Incompatible Cbz->Success Compatible Cbz->Failure Incompatible Fmoc->Success Compatible Fmoc->Failure Incompatible Reaction_Cond->Acidic Reaction_Cond->Basic Reaction_Cond->Neutral Reaction_Cond->Reductive Outcome Synthetic Outcome

Caption: Decision matrix illustrating the compatibility of common amine protecting groups with different reaction conditions, guiding synthetic planning.

Conclusion

This compound stands out as a robust and versatile building block in organic synthesis. The Boc protecting group offers a favorable balance of stability and reactivity, proving compatible with key transformations such as directed lithiation, halogenation, and Suzuki-Miyaura cross-coupling. Its stability under basic and neutral/palladium-catalyzed conditions makes it particularly advantageous over base-labile groups like Fmoc for reactions such as Suzuki coupling. While other protecting groups like Cbz offer orthogonality, the reliability and extensive documentation of Boc-protected thiophenes make them a preferred choice for many synthetic campaigns in drug discovery and materials science. The provided protocols and data serve as a foundational guide for chemists to strategically employ these valuable intermediates.

References

Illuminating the Molecular Architecture: A Comparative Guide to the Structural Analysis of 2-(Boc-amino)-4-methylthiophene Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, medicinal chemists, and professionals in drug development, a precise understanding of a molecule's three-dimensional structure is paramount for establishing structure-activity relationships (SAR) and optimizing drug candidates. Thiophene derivatives, a cornerstone in medicinal chemistry, are no exception. This guide provides a comparative overview of X-ray crystal structure analysis and other key analytical techniques for the characterization of 2-(Boc-amino)-4-methylthiophene derivatives, offering insights into their respective strengths and the data they provide.

The Gold Standard: Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction (XRD) stands as the most definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid.[1][2] It provides unambiguous proof of a molecule's connectivity, conformation, and stereochemistry, along with detailed information on intermolecular interactions within the crystal lattice.

While a specific crystal structure for a this compound derivative is not publicly available, the closely related compound, ethyl 2-amino-4-methylthiophene-3-carboxylate, has been characterized by XRD, providing valuable comparative data.[1][3]

Representative Crystallographic Data

The following table summarizes the single-crystal X-ray diffraction data for ethyl 2-amino-4-methylthiophene-3-carboxylate.

ParameterValue
Chemical FormulaC₈H₁₁NO₂S
Molecular Weight185.24 g/mol
Crystal SystemTriclinic
Space GroupP-1
a (Å)7.664(3)
b (Å)9.876(3)
c (Å)12.425(4)
α (°)80.04(2)
β (°)85.91(2)
γ (°)71.94(2)
Volume (ų)878.9(5)
Z (molecules/unit cell)4
Calculated Density (Mg/m³)1.321

Data sourced from studies on ethyl 2-amino-4-methylthiophene-3-carboxylate.[1][3]

Experimental Protocol: Single-Crystal X-ray Diffraction
  • Crystal Growth : High-quality single crystals are essential.[1] This is often achieved by slow evaporation of a saturated solution of the compound in a suitable solvent (e.g., ethyl acetate), liquid-liquid diffusion, or vapor diffusion.[4] Ideal crystals for analysis are well-formed, free of defects, and typically 30-300 microns in size.[1]

  • Crystal Mounting : A suitable crystal is selected under a microscope and mounted on a goniometer head, often using a cryoprotectant to prevent damage during data collection at low temperatures.[4]

  • Data Collection : The mounted crystal is placed in an X-ray diffractometer and cooled to a stable temperature (e.g., 100 K) to minimize thermal vibrations.[1] An X-ray beam is directed at the crystal, which is rotated to collect diffraction patterns from multiple orientations.[4] A detector records the intensities and positions of the diffracted X-rays.[1]

  • Structure Solution and Refinement : The collected diffraction data is processed to determine the unit cell parameters and space group. The initial atomic positions are determined using direct methods or Patterson methods. This initial model is then refined against the experimental data to optimize the fit, yielding precise atomic coordinates, bond lengths, and bond angles.[5]

experimental_workflow cluster_prep Sample Preparation cluster_data Data Collection cluster_analysis Data Analysis synthesis Synthesis & Purification crystallization Crystal Growth (Slow Evaporation) synthesis->crystallization mounting Crystal Selection & Mounting crystallization->mounting goniometer Goniometer (Crystal Rotation) mounting->goniometer xray X-ray Source xray->goniometer detector Detector goniometer->detector integration Data Integration (Intensity Extraction) detector->integration solution Structure Solution (Direct Methods) integration->solution refinement Structure Refinement solution->refinement validation Final Structure Validation refinement->validation

Experimental workflow for single-crystal X-ray diffraction.

Alternative and Complementary Analytical Techniques

While XRD provides unparalleled structural detail, other spectroscopic methods are essential for characterization, especially when suitable crystals cannot be obtained, and for providing complementary information in solution.

TechniqueInformation ProvidedSample RequirementsKey Advantages
NMR Spectroscopy Connectivity, chemical environment of nuclei (¹H, ¹³C), stereochemistry, conformation in solution.Solution in a deuterated solvent (e.g., CDCl₃).Provides data on the molecule's structure in solution.
FT-IR Spectroscopy Presence of specific functional groups (e.g., N-H, C=O, C-S).Solid (as KBr pellet) or liquid.Fast, non-destructive, and requires minimal sample preparation.[6]
Mass Spectrometry (MS) Molecular weight, elemental composition (with high resolution), fragmentation patterns.Solution or solid, compatible with ionization method.High sensitivity, provides exact molecular formula.
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of molecules in solution.[7] For a this compound derivative, ¹H and ¹³C NMR would confirm the presence and connectivity of all protons and carbons, including the Boc protecting group.

Representative NMR Data for a 2-Amino-4-methylthiophene Derivative

NucleusChemical Shift (δ, ppm)MultiplicityAssignment
¹H~6.1singlet-NH₂ protons
¹H~5.8singletThiophene H5
¹H~2.3singlet-CH₃ protons
¹³C~164-C2 (C-NH₂)
¹³C~137-C4 (C-CH₃)
¹³C~107-C5
¹³C~103-C3
¹³C~18--CH₃

Note: Data is based on ethyl 2-amino-4-methylthiophene-3-carboxylate and is approximate. The Boc group would introduce characteristic signals around 1.5 ppm (¹H) and 80, 28 ppm (¹³C).[8]

Experimental Protocol: NMR Spectroscopy

  • Sample Preparation : Dissolve approximately 3-10 mg of the purified compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.[9] Add a small amount of a reference standard like tetramethylsilane (TMS).

  • Instrument Setup : Place the NMR tube in the spectrometer. The instrument is then tuned, and the magnetic field is "shimmed" to ensure homogeneity.[7]

  • Data Acquisition : For ¹H NMR, a standard single-pulse sequence is used, acquiring 16-32 scans.[7] For ¹³C NMR, a proton-decoupled pulse sequence is employed, and a larger number of scans (e.g., 1024 or more) is required due to the low natural abundance of ¹³C.[7]

  • Data Processing : The acquired data (Free Induction Decay) is subjected to a Fourier transform. The resulting spectrum is then phased, baseline-corrected, and calibrated using the TMS signal at 0.00 ppm.[7]

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.[10]

Representative FT-IR Data for a 2-(Boc-amino)thiophene Derivative

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
~3350N-H stretchAmide (Boc group)
~2980C-H stretch (aliphatic)-CH₃ and Boc group
~1685C=O stretchCarbonyl (Boc group)
~1500-1400C=C stretchThiophene ring
~1160C-O stretchEster-like (Boc group)
~700C-S stretchThiophene ring

Note: These are expected absorption ranges and can vary.[8]

Experimental Protocol: FT-IR Spectroscopy (Solid Sample)

  • Sample Preparation (KBr Pellet) : Grind a small amount of the solid sample (1-2 mg) with dry potassium bromide (KBr, ~100 mg) using a mortar and pestle.[11]

  • Pellet Formation : Place the ground mixture into a pellet press and apply pressure to form a thin, transparent pellet.[11]

  • Data Acquisition : Place the KBr pellet in the sample holder of the FT-IR spectrometer. Record the spectrum, typically in the range of 4000-400 cm⁻¹.[10]

  • Data Analysis : Identify the characteristic absorption bands and correlate them to the functional groups present in the molecule.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions, allowing for the determination of a molecule's molecular weight and elemental formula.[12]

Representative Mass Spectrometry Data

TechniqueIonization ModeExpected m/z for C₁₂H₁₇NO₂SInformation Obtained
ESI-MSPositive[M+H]⁺ = 240.10Molecular weight confirmation
HRMS (ESI-TOF)Positive[M+H]⁺ = 240.1004High-accuracy mass for elemental composition determination

Note: The molecular formula C₁₂H₁₇NO₂S corresponds to a simplified this compound.

Experimental Protocol: Mass Spectrometry (LC-MS)

  • Sample Preparation : Prepare a dilute solution of the sample (~10 µg/mL) in a suitable volatile solvent like methanol or acetonitrile.[13] The solution must be free of particles and inorganic salts.[13]

  • LC Separation (Optional but common) : Inject the sample into a liquid chromatography system to separate it from any impurities before it enters the mass spectrometer.

  • Ionization : The sample is introduced into the mass spectrometer's ion source (e.g., Electrospray Ionization - ESI), where molecules are converted into gas-phase ions.

  • Mass Analysis : The ions are separated based on their mass-to-charge ratio by a mass analyzer (e.g., Time-of-Flight - TOF, Quadrupole).

  • Detection and Analysis : A detector records the abundance of ions at each m/z value. For high-resolution mass spectrometry (HRMS), the measured mass is used to determine the elemental composition.[14]

comparison_logic start Need Structural Information for Thiophene Derivative q1 Need definitive 3D structure and solid-state conformation? start->q1 xrd X-ray Crystallography q1->xrd Yes alt_methods Use Spectroscopic Methods q1->alt_methods No / No Crystals q2 Primary Goal? alt_methods->q2 nmr NMR Spectroscopy (Connectivity, Solution Structure) q2->nmr Connectivity ftir FT-IR Spectroscopy (Functional Groups) q2->ftir Functional Groups ms Mass Spectrometry (Molecular Weight, Formula) q2->ms Molecular Weight

Decision-making workflow for selecting an analytical technique.

References

Efficacy of different palladium catalysts in cross-coupling reactions with thiophenes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Thiophene moieties are crucial building blocks in a vast array of pharmaceuticals and functional materials. The efficient and selective formation of carbon-carbon bonds on the thiophene ring through palladium-catalyzed cross-coupling reactions is therefore of paramount importance. This guide provides an objective comparison of the efficacy of various palladium catalysts in the most common of these transformations: the Suzuki-Miyaura, Stille, and Heck reactions, supported by experimental data to inform catalyst selection and reaction optimization.

Catalyst Performance at a Glance

The choice of palladium catalyst and its associated ligand system is critical to the success of a cross-coupling reaction, significantly influencing yield, reaction time, and functional group tolerance. Modern catalysis has moved beyond simple palladium salts to sophisticated complexes involving phosphine ligands, N-heterocyclic carbenes (NHCs), and palladacycles, each offering distinct advantages.

  • Palladium-Phosphine Catalysts: Traditional and widely used, the steric and electronic properties of phosphine ligands can be finely tuned. Bulky and electron-rich ligands, such as the Buchwald ligands (e.g., SPhos, XPhos), are particularly effective for coupling challenging substrates.[1]

  • N-Heterocyclic Carbene (NHC)-Based Catalysts: Known for their strong σ-donating ability, Pd-NHC complexes often exhibit high activity, allowing for lower catalyst loadings and shorter reaction times, especially in heteroaryl couplings.

  • Palladacycles: These pre-activated catalyst systems offer high thermal stability and catalytic activity, making them advantageous for large-scale syntheses.

Suzuki-Miyaura Coupling: A Robust C-C Bond Formation

The Suzuki-Miyaura reaction, the coupling of an organoboron reagent with an organic halide, is a cornerstone of modern synthesis due to its mild conditions and the commercial availability of a wide range of boronic acids.

Comparative Performance in the Suzuki Coupling of 3-Bromothiophene
Catalyst / LigandBaseSolventTemp. (°C)Time (h)Yield (%)Reference
Pd(PPh₃)₄Na₂CO₃Toluene/H₂O801285[2]
Pd(OAc)₂ / SPhosK₃PO₄Toluene100292[2]
PdCl₂(dppf)K₂CO₃Dioxane901688[2]
Pd/CK₂CO₃Ethanol/H₂O802475[2]

Stille Coupling: Versatility with Organostannanes

The Stille reaction couples an organotin compound with an organic halide. While organostannanes are often highly toxic, the reaction is valued for its tolerance of a wide variety of functional groups.

Comparative Performance in the Stille Coupling of Brominated Thiophenes
Catalyst SystemSubstrateCoupling PartnerSolventTemp. (°C)Yield (%)Notes
Pd(PPh₃)₄3-BromothiopheneTributyl(phenyl)stannaneToluene11089[2]
Pd₂(dba)₃ / P(o-tolyl)₃Brominated DPP compoundOrganostannaneChlorobenzene130~89Homo-coupling by-product ~11%[3]
Pd(PPh₃)₂Cl₂Brominated DPP compoundOrganostannaneTolueneReflux~67Homo-coupling by-product ~33%[3]

Heck Reaction: Olefin Arylation and Vinylation

The Heck reaction involves the coupling of an unsaturated halide with an alkene. It is a powerful tool for the synthesis of substituted olefins.

Performance of Palladium Catalysts in the Heck Reaction of Thiophene Derivatives
CatalystSubstrateCoupling PartnerBaseSolventTemp. (°C)Time (h)Yield (%)
Pd(OAc)₂Benzo[b]thiophene 1,1-dioxideStyreneAgOPivTHF801295[4]
PdCl₂(PPh₃)₂1-(5-bromothiophen-2-yl)ethanoneStyreneNa₂CO₃DMF80-Good
Pd/C@Fe₃O₄Aryl halidesAlkenes----Good to Excellent

Catalytic Cycles and Experimental Workflow

The following diagrams illustrate the fundamental mechanisms and a generalized experimental procedure for palladium-catalyzed cross-coupling reactions.

Cross-Coupling Catalytic Cycle Pd(0)L_n Pd(0)L_n Oxidative Addition Oxidative Addition Pd(0)L_n->Oxidative Addition R-X R-Pd(II)-X(L_n) R-Pd(II)-X(L_n) Oxidative Addition->R-Pd(II)-X(L_n) Transmetalation Transmetalation R-Pd(II)-X(L_n)->Transmetalation R'-M R-Pd(II)-R'(L_n) R-Pd(II)-R'(L_n) Transmetalation->R-Pd(II)-R'(L_n) Reductive Elimination Reductive Elimination R-Pd(II)-R'(L_n)->Reductive Elimination Reductive Elimination->Pd(0)L_n R-R'

General Catalytic Cycle

Experimental Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification Combine Reactants Combine Thiophene Halide, Coupling Partner, and Base Add Solvent Add Solvent Combine Reactants->Add Solvent Degas Mixture Degas Mixture Add Solvent->Degas Mixture Add Catalyst Add Catalyst Degas Mixture->Add Catalyst Heat and Stir Heat and Stir Add Catalyst->Heat and Stir Monitor Progress Monitor Progress Heat and Stir->Monitor Progress Quench Reaction Quench Reaction Monitor Progress->Quench Reaction Extraction Extraction Quench Reaction->Extraction Purification Purification Extraction->Purification

General Experimental Workflow

Detailed Experimental Protocols

Suzuki-Miyaura Coupling of 3-Bromothiophene

Catalyst System: Pd(OAc)₂ / SPhos

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (e.g., argon), add 3-bromothiophene (1.0 mmol), phenylboronic acid (1.2 mmol), and potassium phosphate (K₃PO₄, 2.0 mmol).

  • Add palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%) and SPhos (0.04 mmol, 4 mol%).

  • Add degassed toluene (5 mL).

  • Heat the reaction mixture to 100 °C and stir for 2 hours.

  • Monitor the reaction by TLC or GC-MS.

  • After cooling, dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite.

  • Wash the organic layer with water and brine, and dry over anhydrous sodium sulfate.

  • Concentrate the solvent under reduced pressure and purify the crude product by column chromatography.[2]

Stille Coupling of 3,4-Dibromothiophene

Catalyst System: Pd(PPh₃)₄

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere, add 3,4-dibromothiophene (1.0 equivalent) and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 2-5 mol%).

  • Evacuate and backfill the flask with an inert gas (e.g., argon) three times.

  • Add anhydrous and degassed solvent (e.g., toluene) via syringe.

  • Add the organostannane reagent (1.0-1.2 equivalents) via syringe.

  • Heat the reaction mixture to 80-110 °C with vigorous stirring.

  • Upon completion, cool the reaction to room temperature and dilute with an organic solvent.

  • To remove tin byproducts, wash the organic layer with a saturated aqueous solution of potassium fluoride (KF) and stir vigorously for at least one hour.

  • Filter the mixture through Celite, wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

Heck Coupling of Benzo[b]thiophene 1,1-Dioxide

Catalyst System: Pd(OAc)₂

Procedure:

  • In a reaction vessel, combine benzo[b]thiophene 1,1-dioxide (0.1 mmol), styrene (0.15 mmol), palladium(II) acetate (Pd(OAc)₂, 5 mol%), and silver pivalate (AgOPiv, 3.0 equiv).

  • Add pivalic acid (PivOH, 3.0 equiv) and tetrahydrofuran (THF, 0.6 mL).

  • Heat the mixture at 80 °C for 12 hours.

  • After cooling, the reaction mixture is typically purified directly by column chromatography to isolate the desired product.[4]

Conclusion

The selection of an appropriate palladium catalyst is a critical parameter in the successful cross-coupling of thiophenes. For Suzuki-Miyaura reactions, catalyst systems based on bulky phosphine ligands such as SPhos often provide excellent yields. In Stille couplings, traditional catalysts like Pd(PPh₃)₄ remain effective, though side reactions like homo-coupling can be influenced by the choice of catalyst. For Heck reactions, simple palladium salts like Pd(OAc)₂ can be highly efficient, particularly in oxidative variants of the reaction. The provided data and protocols serve as a valuable starting point for researchers to select and optimize conditions for their specific synthetic targets.

References

Stability of Boc-Protected Amines: A Comparative Guide to Acidic Deprotection

Author: BenchChem Technical Support Team. Date: December 2025

The tert-butyloxycarbonyl (Boc) group is a cornerstone of amine protection in modern organic synthesis, prized for its stability under a wide range of conditions and its clean removal under acidic treatment.[1] For researchers, scientists, and professionals in drug development, selecting the appropriate acidic conditions for Boc deprotection is critical to achieving high yields and purity while preserving other acid-sensitive functionalities within a molecule. This guide provides an objective comparison of the stability of Boc-protected amines under various acidic conditions, supported by experimental data and detailed protocols to inform your synthetic strategy.

Quantitative Comparison of Boc Deprotection under Various Acidic Conditions

The efficiency of Boc cleavage is highly dependent on the choice of acid, its concentration, the solvent, and the reaction temperature. The following table summarizes quantitative data from various studies on the deprotection of Boc-protected amines, offering a clear comparison of common acidic reagents.

Acidic ReagentTypical ConcentrationSolvent(s)TemperatureReaction TimeTypical YieldNotes
Trifluoroacetic Acid (TFA) 20-50% (v/v) or neatDichloromethane (DCM)Room Temperature0.5 - 4 hours[1]High to Quantitative[2]Highly effective and volatile, but corrosive and can lead to side reactions with sensitive substrates.[1] The reaction kinetics can show an inverse dependence on trifluoroacetate concentration.[3]
Hydrochloric Acid (HCl) 4M1,4-Dioxane, Ethyl Acetate, MethanolRoom Temperature0.5 - 12 hours[1][2]High to Quantitative[2]Cost-effective and readily available. The resulting hydrochloride salt is often a crystalline solid, aiding in purification.[2] The reaction rate exhibits a second-order dependence on HCl concentration.[3]
Sulfuric Acid (H₂SO₄) 1.5 - 3.0 equivalentstert-Butyl Acetate (tBuOAc)25°CNot specified70-100%Can be used for selective deprotection of N-Boc in the presence of tert-butyl esters.[1] The deprotection kinetics show a second-order dependence on acid concentration.[3]
Methanesulfonic Acid (MeSO₃H) 1.5 equivalentstBuOAc/CH₂Cl₂ (4:1)25°CNot specified70-100%Also effective for the selective removal of N-Boc groups in the presence of tert-butyl esters.[1] Similar to HCl and H₂SO₄, the reaction kinetics are second-order with respect to acid concentration.[3]
p-Toluenesulfonic Acid (p-TsOH) 2 equivalents (neat)Solvent-free (ball milling)Room Temperature10 minutesNearly QuantitativeA rapid and environmentally friendly mechanochemical method.[4]

Experimental Protocols

Detailed methodologies are crucial for reproducing experimental results. The following are representative protocols for the deprotection of Boc-protected amines using common acidic reagents.

Protocol 1: Boc Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)[5]
  • Dissolution: Dissolve the Boc-protected amine in anhydrous DCM (typically at a concentration of 0.1-0.5 M) in a round-bottom flask equipped with a magnetic stir bar.

  • Addition of TFA: Cool the solution to 0 °C in an ice bath. Slowly add TFA dropwise to the stirred solution to a final concentration of 20-50% (v/v).

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 1-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Upon completion, remove the solvent and excess TFA under reduced pressure. To neutralize any remaining acid, dissolve the residue in an appropriate organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate. The organic layer is then washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo to yield the deprotected amine.

Protocol 2: Boc Deprotection using Hydrochloric Acid (HCl) in 1,4-Dioxane[2]
  • Preparation: If necessary, dissolve the Boc-protected amine in a minimal amount of a suitable co-solvent like methanol or DCM.

  • Reaction: Add a 4M solution of HCl in 1,4-dioxane (typically 5-10 equivalents of HCl) to the substrate. Stir the reaction mixture at room temperature. The deprotected amine hydrochloride salt may precipitate from the solution.

  • Monitoring and Isolation: Monitor the reaction by TLC or LC-MS. Complete conversion is often achieved within 30 minutes to 2 hours.

  • Workup: If a precipitate has formed, collect the solid by filtration and wash with a solvent such as anhydrous diethyl ether. If the product remains in solution, the solvent can be removed under reduced pressure.

Protocol 3: Selective N-Boc Deprotection with Methanesulfonic Acid (MeSO₃H)[1]
  • Dissolution: Dissolve the Boc-protected substrate (containing a tert-butyl ester) in a 4:1 mixture of tert-butyl acetate (tBuOAc) and dichloromethane (CH₂Cl₂) to a concentration of 0.5 M at 25°C.

  • Acid Addition: Add methanesulfonic acid (1.5 equivalents) to the solution.

  • Reaction and Monitoring: Stir the reaction at 25°C and monitor its progress by a suitable analytical technique (e.g., TLC, LC-MS) until the starting material is consumed.

  • Workup: Perform a basic workup to neutralize the acid and isolate the free amine. The product can then be converted to a desired salt, for example, by treatment with one equivalent of TFA in cold diethyl ether.

Visualizing the Process and Influencing Factors

To further clarify the experimental process and the underlying chemical principles, the following diagrams are provided.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Isolation start Start dissolve Dissolve Boc-Amine in Anhydrous Solvent start->dissolve cool Cool to 0°C (if required) dissolve->cool add_acid Add Acidic Reagent (e.g., TFA, HCl) cool->add_acid stir Stir at RT or 0°C add_acid->stir monitor Monitor Reaction (TLC, LC-MS) stir->monitor quench Quench Reaction (e.g., NaHCO₃ wash) monitor->quench extract Extract with Organic Solvent quench->extract dry Dry and Concentrate extract->dry end Isolated Deprotected Amine dry->end

Caption: A generalized experimental workflow for the acidic deprotection of Boc-protected amines.

stability_factors cluster_factors Influencing Factors boc_stability Boc-Amine Stability acid_strength Acid Strength (pKa) boc_stability->acid_strength inversely proportional concentration Acid Concentration boc_stability->concentration inversely proportional solvent Solvent Polarity boc_stability->solvent dependent temperature Reaction Temperature boc_stability->temperature inversely proportional sterics Substrate Sterics boc_stability->sterics proportional

Caption: Key factors influencing the stability of Boc-protected amines under acidic conditions.

References

Validating the Structure of Synthesized 2-(Boc-amino)-4-methylthiophene: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the unambiguous structural confirmation of newly synthesized compounds is a critical step in the research and development pipeline. This guide provides a comprehensive comparison of analytical techniques for validating the structure of 2-(Boc-amino)-4-methylthiophene, also known as tert-butyl (4-methylthiophen-2-yl)carbamate. We present expected analytical data, detailed experimental protocols, and a comparative analysis with alternative structures.

The successful synthesis of this compound (Figure 1) requires rigorous structural verification to ensure the correct connectivity and the presence of the tert-butyloxycarbonyl (Boc) protecting group. This is crucial for its use in subsequent synthetic steps, particularly in the development of novel therapeutics and functional materials.

Spectroscopic and Chromatographic Validation

A combination of spectroscopic and chromatographic methods is essential for the complete characterization of this compound. The primary techniques include Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Comparative Data Summary

The following table summarizes the expected and observed analytical data for this compound and a common alternative, the unprotected 2-amino-4-methylthiophene. This allows for a clear comparison and confirmation of the successful Boc-protection.

Analytical Technique Parameter Expected Data for this compound Reference Data for 2-amino-4-methylthiophene
¹H NMR Chemical Shift (δ)~6.5-7.0 ppm (thiophene ring protons), ~2.2 ppm (s, 3H, -CH₃), ~1.5 ppm (s, 9H, -C(CH₃)₃), NH proton (broad singlet)Thiophene ring protons, ~2.1 ppm (s, 3H, -CH₃), NH₂ protons (broad singlet)
¹³C NMR Chemical Shift (δ)~153 ppm (C=O, carbamate), ~140-110 ppm (thiophene ring carbons), ~80 ppm (quaternary C, -C (CH₃)₃), ~28 ppm (-C(CH₃ )₃), ~15 ppm (-CH₃ )~150-110 ppm (thiophene ring carbons), ~15 ppm (-CH₃)
IR Spectroscopy Wavenumber (cm⁻¹)~3300-3400 cm⁻¹ (N-H stretch), ~2980-2850 cm⁻¹ (C-H stretch), ~1700-1725 cm⁻¹ (C=O stretch, carbamate), ~1500-1600 cm⁻¹ (C=C stretch, thiophene)~3400-3200 cm⁻¹ (N-H stretch, two bands for primary amine), ~2950-2850 cm⁻¹ (C-H stretch), ~1620 cm⁻¹ (N-H bend), ~1500-1600 cm⁻¹ (C=C stretch, thiophene)
Mass Spectrometry m/z[M+H]⁺ at 214.09, fragments corresponding to loss of Boc group (m/z 114.05) and tert-butyl group (m/z 158.05)[M+H]⁺ at 114.05

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the synthesized compound in approximately 0.6 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).

  • Instrumentation: A 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio. Typical parameters include a spectral width of 16 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans will be required compared to ¹H NMR. Typical parameters include a spectral width of 240 ppm and a relaxation delay of 2-5 seconds.

Infrared (IR) Spectroscopy
  • Sample Preparation: The sample can be analyzed as a thin film on a salt plate (NaCl or KBr), as a KBr pellet, or using an Attenuated Total Reflectance (ATR) accessory. For ATR, a small amount of the solid sample is placed directly on the crystal.

  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

  • Acquisition: Record the spectrum typically in the range of 4000-400 cm⁻¹. A background spectrum should be collected prior to the sample measurement.

Mass Spectrometry (MS)
  • Sample Preparation: Dissolve a small amount of the sample (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation: An Electrospray Ionization (ESI) mass spectrometer is commonly used.

  • Acquisition: Infuse the sample solution into the ESI source. Acquire the mass spectrum in positive ion mode to observe the protonated molecular ion [M+H]⁺.

Visualization of the Validation Workflow

The logical flow of the structural validation process is illustrated in the diagram below.

G cluster_synthesis Synthesis cluster_analysis Structural Analysis cluster_comparison Data Comparison cluster_validation Validation Outcome start Synthesized Compound (this compound) NMR NMR Spectroscopy (¹H and ¹³C) start->NMR IR IR Spectroscopy start->IR MS Mass Spectrometry start->MS Expected Expected Spectroscopic Data NMR->Expected Compare Alternative Data from Alternative Structures (e.g., Unprotected Amine) NMR->Alternative Compare IR->Expected Compare IR->Alternative Compare MS->Expected Compare MS->Alternative Compare Validated Structure Validated Expected->Validated Match NotValidated Structure Not Validated Alternative->NotValidated Mismatch

Workflow for Structural Validation.

Comparison with Alternative Protecting Groups

While the Boc group is widely used due to its stability and ease of removal under acidic conditions, other protecting groups can be employed for the 2-amino group of 4-methylthiophene. The choice of protecting group can influence the compound's properties and the overall synthetic strategy.

Protecting Group Structure Key Spectroscopic Features Advantages Disadvantages
Carbobenzyloxy (Cbz) ¹H NMR: ~7.3 ppm (s, 5H, Ar-H), ~5.1 ppm (s, 2H, -CH₂-). IR: ~1700 cm⁻¹ (C=O).Stable to acidic and basic conditions; removed by hydrogenolysis.Requires catalytic hydrogenation for removal, which may not be compatible with other functional groups.
Acetyl (Ac) ¹H NMR: ~2.1 ppm (s, 3H, -COCH₃). IR: ~1660 cm⁻¹ (C=O, amide).Stable to a wide range of conditions; easily introduced.Removal often requires harsh acidic or basic conditions.

The selection of an appropriate protecting group is a critical consideration in multi-step synthesis, and the comparative data provided here can aid in making an informed decision based on the specific requirements of the synthetic route.

By following the detailed protocols and utilizing the comparative data presented in this guide, researchers can confidently validate the structure of synthesized this compound, ensuring the integrity of their starting materials for further investigation.

Benchmarking 2-(Boc-amino)-4-methylthiophene: A Comparative Guide to its Performance in Key Synthetic Transformations

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of building blocks in synthetic chemistry is a critical decision that profoundly impacts the efficiency, yield, and overall success of a synthetic campaign. This guide provides a comprehensive performance benchmark of 2-(tert-butoxycarbonyl-amino)-4-methylthiophene, a versatile heterocyclic intermediate, in three pivotal synthetic transformations: Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and direct C-H arylation. Through a detailed comparison with alternative reagents, supported by experimental data and protocols, this guide aims to equip researchers with the necessary information to make informed decisions in their synthetic endeavors.

Executive Summary

2-(Boc-amino)-4-methylthiophene demonstrates utility as a substrate in palladium-catalyzed cross-coupling reactions. While its performance is solid, the choice of optimal reaction conditions is crucial for achieving high yields. In Suzuki-Miyaura coupling, it provides a viable route to 2-aryl-4-methylthiophenes, though alternatives without the Boc-protecting group may offer higher yields under certain conditions. For Buchwald-Hartwig amination, the Boc-protected amine allows for controlled C-N bond formation, offering an advantage over unprotected aminothiophenes which can sometimes lead to side reactions. Notably, in direct C-H arylation, a closely related analog, methyl 3-amino-4-methylthiophene-2-carboxylate, has been shown to be an excellent substrate, suggesting that N-acylated aminothiophenes are well-suited for this modern and atom-economical transformation.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds. The performance of this compound in this reaction is benchmarked against other relevant thiophene derivatives.

Data Presentation: Suzuki-Miyaura Coupling Performance
EntryThiophene SubstrateAryl Halide/Boronic AcidCatalyst SystemBaseSolventTime (h)Yield (%)Reference
12,5-dibromo-3-methylthiopheneArylboronic acid (1.1 eq)Pd(PPh₃)₄ (2.5 mol%)K₃PO₄1,4-Dioxane/H₂O1227-63[1][2]
22,5-dibromo-3-methylthiopheneArylboronic acid (2.2 eq)Pd(PPh₃)₄ (6 mol%)K₃PO₄1,4-Dioxane/H₂O12Moderate[1][2]
34-bromothiophene-2-carbaldehydeArylboronic acids/estersPd(PPh₃)₄K₃PO₄--Moderate to Excellent[3]
42-(Boc-amino)methyltrifluoroborateAryl/Hetaryl chloridesPd(OAc)₂/SPhos or XPhosK₂CO₃Toluene/H₂O22Good to Excellent[4]
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

A mixture of the thiophene derivative (1.0 mmol), the arylboronic acid (1.2 mmol), a palladium catalyst such as Pd(PPh₃)₄ (0.05 mmol), and a base like K₂CO₃ (2.0 mmol) is placed in a reaction vessel. A degassed solvent system, typically a mixture of an organic solvent like 1,4-dioxane or toluene and water, is added. The reaction mixture is then heated under an inert atmosphere (e.g., argon or nitrogen) at a temperature ranging from 80 to 110 °C. The progress of the reaction is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent, and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.[5][6][7]

Suzuki_Miyaura_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up & Purification Thiophene 2-(Boc-amino)- 4-methylthiophene Mixing Mix & Degas Thiophene->Mixing BoronicAcid Arylboronic Acid BoronicAcid->Mixing Catalyst Pd Catalyst Catalyst->Mixing Base Base Base->Mixing Heating Heat under Inert Atmosphere Mixing->Heating Extraction Extraction Heating->Extraction Purification Column Chromatography Extraction->Purification Product 2-Aryl-4-methyl- (Boc-amino)thiophene Purification->Product

General workflow for Suzuki-Miyaura coupling.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the synthesis of carbon-nitrogen bonds. The Boc-protecting group on this compound can be advantageous in preventing self-coupling or other side reactions that can occur with free aminothiophenes.

Data Presentation: Buchwald-Hartwig Amination Performance
EntryAryl HalideAmineCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)Reference
1Aryl halidesVarious aminesPd(OAc)₂ / BINAPCs₂CO₃Toluene1108-[8]
24-(tert-butyl)phenyl methanesulfonateN-MethylanilinePd(OAc)₂ / CM-phosK₂CO₃t-BuOH--86-92[9]
3Aryl halidesMorpholine(SIPr)Pd(methallyl)ClLHMDS-RT-High[3]
4Aryl halides/triflatesVarious aminesPd₂(dba)₃ / XantPhosDBUDMF or Toluene1002Varies[10][11]
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

In an oven-dried Schlenk tube under an inert atmosphere, the aryl halide (1.0 mmol), the amine (1.2 mmol), a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable phosphine ligand (e.g., XantPhos, 2-4 mol%), and a base (e.g., Cs₂CO₃ or K₃PO₄, 2.0 mmol) are combined. Anhydrous, degassed solvent (e.g., toluene or 1,4-dioxane) is added, and the mixture is heated to the desired temperature (typically 80-120 °C). The reaction is monitored by TLC or LC-MS. After completion, the reaction mixture is cooled, diluted with an organic solvent, and washed with water and brine. The organic layer is dried, filtered, and concentrated. The crude product is purified by flash column chromatography.[12][13][14]

Buchwald_Hartwig_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up & Purification ArylHalide Aryl Halide Mixing Combine & Degas ArylHalide->Mixing Aminothiophene 2-(Boc-amino)- 4-methylthiophene Aminothiophene->Mixing Catalyst Pd Catalyst + Ligand Catalyst->Mixing Base Base Base->Mixing Heating Heat under Inert Atmosphere Mixing->Heating Quenching Quench & Extract Heating->Quenching Purification Column Chromatography Quenching->Purification Product N-Aryl-2-(Boc-amino)- 4-methylthiophene Purification->Product

General workflow for Buchwald-Hartwig amination.

Direct C-H Arylation

Direct C-H arylation has emerged as a more atom- and step-economical alternative to traditional cross-coupling reactions. The performance of aminothiophenes in this transformation is particularly noteworthy.

Data Presentation: Direct C-H Arylation Performance of a Related Aminothiophene

A study on the direct arylation of methyl 3-amino-4-methylthiophene-2-carboxylate, a compound structurally similar to the title compound, provides valuable insights.

EntryAryl HalideCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)Reference
14-BromobenzonitrilePd(OAc)₂ / P(o-tol)₃KOAcDMA1301692[15]
24-BromoacetophenonePd(OAc)₂ / P(o-tol)₃KOAcDMA1301695[15]
33-BromobenzonitrilePd(OAc)₂ / P(o-tol)₃KOAcDMA1301694[15]
42-BromonaphthalenePd(OAc)₂ / P(o-tol)₃KOAcDMA1301685[15]
53-IodoanilinePd(OAc)₂ / P(o-tol)₃KOAcDMA1301669[15]
Experimental Protocol: General Procedure for Direct C-H Arylation

In a sealed tube, the aminothiophene derivative (1.0 mmol), the aryl halide (1.2 mmol), a palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%), a ligand (if necessary), and a base (e.g., KOAc or K₂CO₃, 2.0 mmol) are combined in a suitable solvent such as DMA or DMF. The tube is sealed, and the reaction mixture is heated to a high temperature (typically 120-150 °C) for several hours. After cooling, the reaction mixture is diluted with an organic solvent and washed with water. The organic layer is dried, filtered, and concentrated. The crude product is then purified by column chromatography.[9][15]

CH_Arylation_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up & Purification Aminothiophene 2-(Boc-amino)- 4-methylthiophene Mixing Combine in Sealed Tube Aminothiophene->Mixing ArylHalide Aryl Halide ArylHalide->Mixing Catalyst Pd Catalyst Catalyst->Mixing Base Base Base->Mixing Heating High Temperature Heating Mixing->Heating Workup Aqueous Work-up Heating->Workup Purification Column Chromatography Workup->Purification Product 5-Aryl-2-(Boc-amino)- 4-methylthiophene Purification->Product

General workflow for direct C-H arylation.

Conclusion

This compound is a valuable building block for the synthesis of functionalized thiophene derivatives. Its performance in Suzuki-Miyaura and Buchwald-Hartwig reactions is generally reliable, although optimization of reaction conditions is key to maximizing yields. The Boc-protecting group offers a level of control in C-N bond formation that is advantageous over unprotected aminothiophenes. Furthermore, the high efficiency of direct C-H arylation on a closely related aminothiophene suggests that this modern synthetic strategy is a highly promising avenue for the functionalization of this compound and its analogs. This guide provides a foundational dataset and standardized protocols to assist researchers in effectively utilizing this versatile reagent in their synthetic programs. Further optimization and exploration of catalyst systems will undoubtedly continue to expand the utility of this important heterocyclic building block.

References

Safety Operating Guide

Proper Disposal of 2-(Boc-amino)-4-methylthiophene: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Disposal Procedures for Researchers, Scientists, and Drug Development Professionals

The proper disposal of 2-(Boc-amino)-4-methylthiophene, a chemical intermediate common in pharmaceutical research and development, is critical to maintaining a safe laboratory environment and ensuring regulatory compliance. This guide provides detailed, step-by-step procedures for the safe handling and disposal of this compound, based on available safety data for structurally similar chemicals and general best practices for hazardous waste management.

Immediate Safety and Handling Precautions

Personal Protective Equipment (PPE): Always wear appropriate personal protective equipment when handling this compound and its waste.

PPESpecification
Gloves Nitrile or other chemically resistant gloves.
Eye Protection Safety glasses with side shields or chemical goggles.[1]
Lab Coat Standard laboratory coat.

Engineering Controls: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[1]

Step-by-Step Disposal Procedure

The disposal of this compound must be carried out in accordance with local, state, and federal regulations. Under no circumstances should this chemical be disposed of down the drain or in regular trash.[2]

1. Waste Identification and Segregation:

  • Treat all this compound waste, including contaminated labware and PPE, as hazardous chemical waste.

  • Segregate the waste into compatible containers. Do not mix it with incompatible materials. For instance, keep it separate from strong acids, bases, and oxidizing agents.

2. Waste Collection and Labeling:

  • Collect waste in a designated, leak-proof container that is in good condition.[2]

  • The container must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "this compound".[2] Avoid using abbreviations or chemical formulas.

  • Include the date when the waste was first added to the container.

3. Storage:

  • Store the sealed hazardous waste container in a designated satellite accumulation area within the laboratory.[3][4]

  • This area should be at or near the point of generation and under the control of the laboratory personnel.

4. Professional Disposal:

  • Arrange for the collection of the hazardous waste by a licensed environmental waste management company.[5]

  • Provide the disposal company with a complete list of the waste contents.

Decontamination of Empty Containers

Empty containers that once held this compound must also be disposed of properly.

  • Triple Rinsing: Triple-rinse the empty container with a suitable solvent (e.g., acetone or ethanol).[2][6]

  • Rinsate Collection: Collect the solvent rinsate as hazardous waste and add it to the appropriate waste container.[2][6]

  • Final Disposal: After triple-rinsing and allowing it to dry, the container can typically be disposed of as non-hazardous waste. However, always confirm this with your institution's environmental health and safety (EHS) department.

Experimental Workflow for Disposal

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.

start Start: Generation of This compound Waste ppe Wear Appropriate PPE (Gloves, Eye Protection, Lab Coat) start->ppe waste_type Is the waste liquid or solid? ppe->waste_type liquid_waste Collect in a labeled, leak-proof container for liquid hazardous waste waste_type->liquid_waste Liquid solid_waste Collect in a labeled, leak-proof container for solid hazardous waste waste_type->solid_waste Solid storage Store in designated Satellite Accumulation Area liquid_waste->storage solid_waste->storage disposal_request Request pickup from licensed waste disposal service storage->disposal_request end End: Proper Disposal disposal_request->end

Disposal Workflow for this compound

This comprehensive guide provides the necessary framework for the safe and compliant disposal of this compound. Adherence to these procedures is essential for protecting laboratory personnel and the environment. Always prioritize safety and consult with your institution's EHS department for specific guidance.

References

Essential Safety and Operational Guide for 2-(Boc-amino)-4-methylthiophene

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides critical safety and logistical information for the handling and disposal of 2-(Boc-amino)-4-methylthiophene in a laboratory setting. The following procedures are based on established best practices for managing hazardous chemical compounds with similar structural features, including thiophene derivatives and N-Boc protected amines.

I. Personal Protective Equipment (PPE)

A comprehensive approach to personal protection is mandatory when handling this compound, given the potential hazards associated with its constituent functional groups. The thiophene moiety suggests potential for flammability and toxicity, while Boc-amino compounds can be irritants.[1][2][3][4][5]

Table 1: Recommended Personal Protective Equipment

PPE CategoryItemSpecification
Hand Protection GlovesDouble-gloving with nitrile gloves is recommended for good chemical resistance.[6]
Eye Protection Safety GogglesChemical splash goggles are required at all times.[1][6][7]
Face ShieldA face shield should be worn over safety goggles when there is a risk of splashing.[6]
Body Protection Laboratory CoatA flame-resistant lab coat should be worn and kept fastened.[1][6]
Chemical-Resistant ApronA chemical-resistant apron should be worn over the lab coat.[2]
Respiratory Protection Fume HoodAll work with this compound must be conducted in a certified chemical fume hood.[6][7]
RespiratorIf engineering controls are insufficient, a NIOSH-approved respirator may be necessary.[1][3][7]

II. Operational Plan: Handling and Experimental Protocol

1. Preparation and Engineering Controls:

  • Ensure a certified chemical fume hood is operational and available.[6][7]

  • Designate a specific area within the fume hood for the experiment to contain any potential spills.[6]

  • Have all necessary equipment and reagents ready before starting the experiment to minimize handling time.[6]

2. Weighing and Transfer:

  • Weigh the solid this compound in a tared container within the chemical fume hood.[6]

  • Use appropriate tools (e.g., spatula, powder funnel) to transfer the solid, minimizing the creation of dust.

  • Close the container immediately after use.[8]

3. Reaction Setup and Execution:

  • Set up the reaction apparatus within the fume hood, ensuring all joints are properly sealed.

  • If the reaction involves heating, use a well-controlled heating mantle and a temperature probe. Thiophene derivatives can be flammable.[1]

  • Continuously monitor the reaction for any unexpected changes.[6]

  • Keep the sash of the fume hood at the lowest possible height while working.[6]

4. Post-Experiment:

  • Decontaminate all surfaces and equipment that came into contact with the chemical.[6]

  • Properly label and store any resulting mixtures or products.[6]

III. Disposal Plan

1. Waste Segregation:

  • All solid waste contaminated with this compound (e.g., gloves, weighing paper, paper towels) must be collected in a designated, labeled hazardous waste container.[3][6]

  • Liquid waste containing this compound should be collected in a separate, labeled hazardous waste container.[6]

  • Do not mix with other waste streams unless compatibility is confirmed.[6]

2. Container Management:

  • Ensure waste containers are kept closed except when adding waste.

  • Store waste containers in a designated, well-ventilated secondary containment area.

3. Disposal Procedure:

  • Arrange for the disposal of hazardous waste through your institution's environmental health and safety (EHS) office.

  • Follow all local, state, and federal regulations for hazardous waste disposal.

IV. Experimental Workflow

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_fume_hood Verify Fume Hood Operation prep_ppe Don Appropriate PPE prep_fume_hood->prep_ppe prep_area Designate Work Area prep_ppe->prep_area prep_materials Gather Materials prep_area->prep_materials handling_weigh Weigh Compound in Fume Hood prep_materials->handling_weigh Proceed to Handling handling_transfer Transfer to Reaction Vessel handling_weigh->handling_transfer handling_reaction Perform Reaction handling_transfer->handling_reaction handling_monitor Monitor Reaction handling_reaction->handling_monitor cleanup_decontaminate Decontaminate Glassware & Surfaces handling_monitor->cleanup_decontaminate Reaction Complete cleanup_segregate Segregate Waste cleanup_decontaminate->cleanup_segregate cleanup_dispose Dispose of Waste via EHS cleanup_segregate->cleanup_dispose

Caption: Workflow for handling this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.